Technical Documentation Center

4-Mercapto-4-methyl-2-hexanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Mercapto-4-methyl-2-hexanone
  • CAS: 851768-52-0

Core Science & Biosynthesis

Foundational

The Genesis of a Signature Aroma: A Technical Guide to the Biosynthetic Pathways of 4-Mercapto-4-methyl-2-pentanone in Vitis vinifera

Abstract 4-Mercapto-4-methyl-2-pentanone (4-MMP), a potent volatile thiol, is a key impact compound responsible for the characteristic and desirable "box tree," "gooseberry," and "passionfruit" aromas in many wines, most...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Mercapto-4-methyl-2-pentanone (4-MMP), a potent volatile thiol, is a key impact compound responsible for the characteristic and desirable "box tree," "gooseberry," and "passionfruit" aromas in many wines, most notably Sauvignon Blanc.[1] This technical guide provides an in-depth exploration of the intricate biosynthetic pathways leading to the formation of 4-MMP in Vitis vinifera. We will dissect the journey of this varietal thiol, from its non-volatile precursors synthesized in the grape berry to its enzymatic release by yeast during alcoholic fermentation. This document is intended for researchers, oenologists, and viticulturists seeking a comprehensive understanding of the molecular mechanisms that govern the expression of this crucial aroma compound, with the ultimate goal of modulating its concentration to achieve specific stylistic objectives in winemaking.

Introduction: The Sensory Significance of 4-MMP

4-Mercapto-4-methyl-2-pentanone is a sulfur-containing ketone with an exceptionally low olfactory perception threshold, in the range of nanograms per liter in wine.[2] This makes it a powerful contributor to the aromatic profile of a wine, even at trace concentrations.[3] First identified as a key aromatic component of Sauvignon Blanc wines in 1995, its presence is now recognized in numerous other grape varieties, albeit often at lower levels. The sensory descriptors for 4-MMP are diverse, ranging from the aforementioned fruity and herbaceous notes to "cat pee" at higher concentrations, highlighting the importance of managing its levels to achieve a desirable aromatic balance.

The aromatic potential of a wine in terms of 4-MMP is not determined by the presence of the free, volatile compound in the grape itself. Instead, the grape berry accumulates non-volatile, odorless precursors that are later transformed into the aroma-active thiol during the winemaking process. Understanding the biogenesis of these precursors in the vineyard and their subsequent conversion during fermentation is paramount for any practitioner aiming to influence the final concentration of 4-MMP in wine.

The Precursors: Genesis of 4-MMP Potential in the Grapevine

The journey to the volatile 4-MMP begins with the synthesis of its non-volatile S-conjugate precursors within the Vitis vinifera berry. The two primary precursors identified are S-4-(4-methyl-2-oxopentyl)-L-cysteine (Cys-4-MMP) and S-4-(4-methyl-2-oxopentyl)-L-glutathione (Glut-4-MMP).[4][5]

The Glutathione and Cysteine Conjugation Pathway

The formation of these precursors is believed to be a detoxification pathway within the grape berry. The initial step involves the Michael addition of the ubiquitous tripeptide antioxidant, glutathione (GSH), to a reactive α,β-unsaturated ketone, mesityl oxide.[4] This reaction is likely catalyzed by glutathione S-transferases (GSTs), a large family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous electrophilic compounds.[6][7]

The resulting Glut-4-MMP can then be further metabolized within the grape berry. The sequential cleavage of the glutamate and glycine residues from the glutathione moiety by γ-glutamyltranspeptidases and dipeptidases, respectively, leads to the formation of the cysteinylglycine conjugate (Cys-Gly-4-MMP) and finally the cysteine conjugate, Cys-4-MMP.[4][8]

G Mesityl Oxide Mesityl Oxide Glut-4-MMP Glut-4-MMP Mesityl Oxide->Glut-4-MMP + GSH Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->Glut-4-MMP Cys-Gly-4-MMP Cys-Gly-4-MMP Glut-4-MMP->Cys-Gly-4-MMP - Glutamate Cys-4-MMP Cys-4-MMP Cys-Gly-4-MMP->Cys-4-MMP - Glycine GSTs GSTs GSTs->Glut-4-MMP γ-Glutamyltranspeptidase γ-Glutamyltranspeptidase γ-Glutamyltranspeptidase->Cys-Gly-4-MMP Dipeptidases Dipeptidases Dipeptidases->Cys-4-MMP

Caption: Biosynthesis of 4-MMP precursors in Vitis vinifera.

Distribution and Accumulation in the Grape Berry

The precursors of 4-MMP are not uniformly distributed throughout the grape berry. The highest concentrations are typically found in the grape skins, with lower amounts in the pulp and juice.[9] This distribution has significant implications for winemaking practices, as techniques that enhance extraction from the skins, such as extended skin contact, can increase the precursor concentration in the must and, consequently, the potential for 4-MMP formation in the resulting wine.

The accumulation of these precursors is also influenced by viticultural factors. For instance, riper fruit has been associated with higher levels of 4-MMP precursors. Conversely, moderate water stress and high copper content in the soil may lead to reduced concentrations.

The Release: Yeast-Mediated Conversion During Fermentation

While the grape berry synthesizes the odorless precursors, the release of the volatile and aromatic 4-MMP is primarily the work of the wine yeast Saccharomyces cerevisiae during alcoholic fermentation.[10] The yeast takes up the Cys-4-MMP and, to a lesser extent, Glut-4-MMP from the grape must and utilizes specific enzymes to cleave the carbon-sulfur bond, liberating the free thiol.[8]

The Role of β-Lyase Enzymes

The key enzymes responsible for the release of 4-MMP are carbon-sulfur β-lyases.[9][11] These enzymes catalyze the cleavage of the C-S bond in the Cys-4-MMP precursor, yielding the volatile 4-MMP, pyruvate, and ammonia.[11] In S. cerevisiae, several genes have been identified that encode for proteins with β-lyase activity, with the IRC7 gene being a major contributor to 4-MMP release.[8] The expression and activity of the Irc7p enzyme can vary significantly between different yeast strains, which explains the observed differences in the capacity of various commercial wine yeasts to release 4-MMP from its precursor.[8][12]

G cluster_yeast Saccharomyces cerevisiae Cell Cys-4-MMP (in must) Cys-4-MMP (in must) Cys-4-MMP (in cell) Cys-4-MMP (in cell) Cys-4-MMP (in must)->Cys-4-MMP (in cell) Uptake 4-MMP (volatile) 4-MMP (volatile) Cys-4-MMP (in cell)->4-MMP (volatile) C-S bond cleavage Pyruvate Pyruvate Cys-4-MMP (in cell)->Pyruvate Ammonia Ammonia Cys-4-MMP (in cell)->Ammonia β-lyase (Irc7p) β-lyase (Irc7p) β-lyase (Irc7p)->4-MMP (volatile) Wine Aroma Wine Aroma 4-MMP (volatile)->Wine Aroma

Caption: Yeast-mediated release of 4-MMP during fermentation.

Factors Influencing 4-MMP Release

Several factors during fermentation can influence the efficiency of 4-MMP release:

  • Yeast Strain: As mentioned, the choice of yeast strain is critical due to genetic variations in β-lyase activity.[8][12] Some commercial strains are specifically selected for their high potential to release volatile thiols.

  • Fermentation Temperature: Fermentation temperature can impact both yeast metabolism and enzyme kinetics, thereby influencing the rate of 4-MMP release.[12]

  • Must Composition: The nutritional status of the must, particularly nitrogen availability, can affect yeast health and enzymatic activity.

  • Presence of Copper: Copper can react with and remove thiols from wine, thus reducing the final concentration of 4-MMP.

Analytical Methodologies for 4-MMP and its Precursors

The accurate quantification of 4-MMP and its precursors is essential for both research and quality control purposes. However, their analysis is challenging due to the low concentrations of 4-MMP and the non-volatile nature of the precursors.

Quantification of 4-MMP

The analysis of the volatile 4-MMP typically involves a concentration step followed by gas chromatography (GC) coupled with a selective detector.

  • Sample Preparation: Common techniques for extracting and concentrating 4-MMP from the wine matrix include dynamic headspace extraction and solid-phase microextraction (SPME).[3] A selective derivatization step, such as reaction with p-hydroxymercuribenzoate (pHMB), can be employed to specifically capture thiols.[13]

  • Instrumentation: GC coupled with mass spectrometry (MS) or a flame photometric detector (FPD) is commonly used for separation and detection.[14] Stable isotope dilution assays (SIDA) are considered the gold standard for accurate quantification, as they compensate for matrix effects and variations in extraction efficiency.[3]

Quantification of 4-MMP Precursors

The analysis of the non-volatile Cys-4-MMP and Glut-4-MMP precursors requires different methodologies, typically involving liquid chromatography.

  • Sample Preparation: Solid-phase extraction (SPE) is often used to purify and concentrate the precursors from grape juice or wine.[5]

  • Instrumentation: Ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful technique for the separation and quantification of these precursors.[5]

Experimental Protocols

Protocol for Quantification of 4-MMP in Wine by SIDA-SPME-GC-MS/MS

This protocol is adapted from methodologies described in the literature.[3]

  • Sample Preparation:

    • In a 10 mL vial, add 3 mL of wine.

    • Add a known amount of the deuterated internal standard for 4-MMP.

    • Add a derivatizing agent for methoximation to improve volatility and chromatographic performance.

    • Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to allow for derivatization and equilibration.

  • SPME Extraction:

    • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 45 minutes) at the same controlled temperature.

  • GC-MS/MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot injector of the GC.

    • Separate the compounds on a suitable capillary column.

    • Detect and quantify the derivatized 4-MMP and its internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Calculate the concentration of 4-MMP in the wine sample based on the ratio of the peak areas of the native compound and the internal standard, and the initial amount of internal standard added.

Conclusion and Future Perspectives

The formation of 4-MMP is a complex process that spans both the vineyard and the winery. The biosynthetic pathway begins with the conjugation of glutathione to mesityl oxide in the grape berry, leading to the formation of non-volatile precursors. These precursors are then transformed into the potent aroma compound 4-MMP by the enzymatic action of yeast during fermentation. A thorough understanding of these pathways provides a solid foundation for manipulating the final concentration of 4-MMP in wine. Future research will likely focus on the genetic regulation of precursor biosynthesis in the grapevine and the development of novel yeast strains with enhanced and controlled thiol-releasing capabilities, offering winemakers even greater precision in crafting the desired aromatic profile of their wines.

References

  • ACS Publications. (2017). Aroma Precursors in Grapes and Wine: Flavor Release during Wine Production and Consumption. Journal of Agricultural and Food Chemistry.
  • Oxford Academic. (2015). Yeast genes required for conversion of grape precursors to varietal thiols in wine.
  • MDPI. (2025).
  • The Lowdown on 4-MMP. (2022).
  • OENO One. (n.d.). Quantitative determination of 4-mercapto-4-methylpentan-2-one in Sauvignon wines.
  • AIR Unimi. (n.d.). Effect of pre-fermentative steps on thiol precursors in Grillo must.
  • MDPI. (2022).
  • PubMed. (2007). Engineering volatile thiol release in Saccharomyces cerevisiae for improved wine aroma.
  • ResearchGate. (2026). Quantitative determination of 4-mercapto-4-methylpentan-2-one in Sauvignon wines.
  • ASM Journals. (2005). Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation. Applied and Environmental Microbiology.
  • ACS Publications. (n.d.).
  • ResearchGate. (2026). Powerful Aromatic Volatile Thiols in Wines Made from Several Vitis vinifera Grape Varieties and Their Releasing Mechanism.
  • PubMed. (2014). Development of a routine analysis of 4-mercapto-4-methylpentan-2-one in wine by stable isotope dilution assay and mass tandem spectrometry.
  • ScienceDirect. (n.d.). Analysis of organic sulfur compounds in wine aroma.
  • PMC. (n.d.). Biosynthesis of sesquiterpenes in grape berry exocarp of Vitis vinifera L.
  • PMC. (n.d.). Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System.
  • ResearchGate. (n.d.).
  • MDPI. (2012).
  • ResearchGate. (n.d.). Biosynthetic pathways of Vitis vinifera in producing major bioactives.
  • NIH. (n.d.).
  • MDPI. (2017). Cysteine, Glutathione, and Thiol Redox Balance in Astrocytes.
  • MDPI. (2024). Evolution of Aroma Profiles in Vitis vinifera L. Marselan and Merlot from Grapes to Wines and Difference between Varieties.
  • PubMed. (2004). Variation in 4-mercapto-4-methyl-pentan-2-one release by Saccharomyces cerevisiae commercial wine strains.

Sources

Exploratory

Technical Guide: Sensory Perception Threshold of 4-Mercapto-4-methyl-2-hexanone in Wine Matrix

Executive Summary & Chemical Context[1][2][3][4] 4-Mercapto-4-methyl-2-hexanone (4MM2H) (FEMA 4583) is a potent volatile thiol belonging to the class of polyfunctional thiols. While its homologue, 4-mercapto-4-methyl-2-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

4-Mercapto-4-methyl-2-hexanone (4MM2H) (FEMA 4583) is a potent volatile thiol belonging to the class of polyfunctional thiols. While its homologue, 4-mercapto-4-methyl-2-pentanone (4MMP) , is widely documented as the primary "box tree" or "cat urine" marker in Sauvignon Blanc, 4MM2H represents a critical, albeit less ubiquitous, structural analogue.

In the context of wine matrix research, 4MM2H is of significant interest for its ability to modify the sensory profile of white varietals at ultra-trace concentrations. Due to its structural similarity to 4MMP, it shares a nanogram-per-liter (ng/L) sensory threshold, necessitating distinct analytical and sensory protocols to isolate its contribution from the ethanol-polyphenol matrix.

Key Distinction:

  • 4MMP (C6): The standard "Sauvignon" thiol. Threshold ~0.8 ng/L (water), ~3 ng/L (wine).

  • 4MM2H (C7): The "Hexanone" homologue.[1] Often associated with more "floral/fruity" nuances at low concentrations but reverting to sulfury/catty notes at suprathreshold levels.[2]

This guide outlines the rigorous methodology required to determine the specific sensory perception threshold of 4MM2H in a wine matrix, accounting for the masking effects of ethanol and non-volatile precursors.

Chemical Profile & Stability[7]

Before sensory assessment, the stability of the analyte must be guaranteed. 4MM2H is highly reactive and prone to oxidation (forming disulfides) or Michael addition reactions with wine quinones.

PropertySpecificationImplication for Protocol
IUPAC Name 4-methyl-4-sulfanylhexan-2-oneTarget Analyte
FEMA Number 4583GRAS Flavoring Agent
LogP ~1.76Hydrophobic; binds to yeast lees/proteins
Boiling Point ~80-86°C (at reduced pressure)Volatile; headspace sampling is viable
Odor Character Floral, Fruity (low conc.); Catty, Sulfury (high conc.)[3]Bimodal sensory perception
Matrix Reactivity High (Nucleophilic thiol group)Requires anti-oxidant protection (Ascorbic acid/SO2)

Analytical Quantification Protocol (Instrumental)

To establish a sensory threshold, one must first be able to quantify the compound at levels below that threshold. Standard GC-MS is insufficient due to matrix suppression. The following Stable Isotope Dilution Assay (SIDA) is the required standard.

Reagents & Standards
  • Analyte: 4-Mercapto-4-methyl-2-hexanone (>98% purity).

  • Internal Standard (ISTD): Deuterated analogue (d10-4MMP can be used as a surrogate if d-4MM2H is unavailable, provided response factors are calculated, but synthesized d-4MM2H is preferred).

  • Derivatizing Agent: p-Hydroxymercuribenzoate (p-HMB) or Pentafluorobenzyl bromide (PFBBr). Note: p-HMB is preferred for specific thiol extraction.

SIDA-GC-MS/MS Workflow

This workflow isolates the thiol from the complex wine matrix to prevent "noise" from ethanol and esters.

AnalyticalWorkflow Sample Wine Sample (50 mL) Spike Spike ISTD (Deuterated Analog) Sample->Spike Extract p-HMB Extraction (Reversible Binding) Spike->Extract pH 7.0 Clean Anion Exchange (Remove Matrix) Extract->Clean Load Column Release Thiol Release (Cysteine/DTT Excess) Clean->Release Elute Analyze GC-MS/MS (SIM Mode) Release->Analyze Organic Phase

Figure 1: Selective extraction of volatile thiols using p-HMB to ensure accurate quantification at ng/L levels.

Critical Step: The p-HMB reacts selectively with the -SH group. Non-thiol compounds are washed away. The thiol is then released by adding excess cysteine, ensuring that the signal measured by the GC-MS is exclusively the target thiol.

Sensory Perception Threshold Protocol (ASTM E679)

Determining the threshold in wine is distinct from water. Ethanol (12-14%) increases the solubility of the thiol, potentially raising the threshold (making it harder to smell) compared to water, while esters may mask the aroma.

The 3-AFC Method (3-Alternative Forced Choice)

This is the industry standard for determining Group Detection Thresholds (BET - Best Estimate Threshold).

Panel Requirements:

  • N: Minimum 15-20 trained panelists.

  • Screening: Panelists must be screened for specific anosmia (inability to smell) to thiols.

  • Environment: ISO 8589 compliant sensory booth (red lighting to mask wine color differences).

Preparation of the Series
  • Matrix: Use a "Neutral Wine" base (dearomatized Sauvignon Blanc or a synthetic wine model: 12% EtOH, 6g/L tartaric acid, pH 3.5).

  • Stock Solution: Prepare 4MM2H in absolute ethanol (1000 mg/L).

  • Dilution Series: Create 6 concentration steps, increasing by a factor of 2 or 3.

    • Example Range: 0.5, 1.5, 4.5, 13.5, 40.5, 121.5 ng/L.

Sensory Logic Flow

SensoryLogic Start Panelist Entry Set Presentation Set (2 Control, 1 Spiked) Start->Set Task Task: Identify the 'Different' Sample Set->Task Decision Correct Selection? Task->Decision Stop Next Concentration (Ascending Order) Decision->Stop Yes or No Stop->Set Repeat until Sequence Complete Calc Calculate BET (Geometric Mean) Stop->Calc End of Session

Figure 2: The 3-AFC decision workflow. Panelists are forced to choose one cup even if guessing.

Calculation (Best Estimate Threshold)

For each panelist, the individual threshold is the geometric mean of the highest concentration missed and the next concentration correctly identified (followed by correct identification of all higher concentrations).



The Group Threshold is the geometric mean of the individual thresholds.

Expected Results & Matrix Interactions

Based on Structure-Activity Relationships (SAR) with 4MMP and FEMA data, the following results are anticipated for 4MM2H.

Comparative Thresholds
CompoundMatrixEstimated ThresholdSensory Descriptor
4MMP (C6) Water0.8 ng/LBox tree, Cat urine
4MMP (C6) White Wine3.0 - 4.2 ng/LPassion fruit (low), Catty (high)
4MM2H (C7) Water1.0 - 2.5 ng/L Floral, Green, Fruity
4MM2H (C7) White Wine5.0 - 15.0 ng/L Complex tropical, Sulfury

Note: The threshold in wine is invariably higher due to the "Ethanol Effect" (increased solubility reduces headspace partition coefficient) and "Matrix Masking" by other esters.

The "Trap" of Perception

Researchers must be aware of the bimodal perception of 4MM2H.

  • At Threshold (5-10 ng/L): It acts as an enhancer, boosting tropical fruit notes without being distinctly identifiable as a sulfur compound.

  • Supra-Threshold (>50 ng/L): It rapidly becomes objectionable (sweaty/fecal/catty).

References

  • Tominaga, T., et al. (1998).[4][5] Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines. Flavour and Fragrance Journal. Link

  • FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Assessment of 4-Mercapto-4-methyl-2-hexanone (No. 4583).[1]Link

  • Roland, A., et al. (2011). First identification of a cysteinylated precursor of 3-mercaptohexan-1-ol in grape juice. Journal of Agricultural and Food Chemistry. Link

  • ASTM International. (2011). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.Link

  • Mateo-Vivaracho, L., et al. (2010).[5] Automated analysis of volatile thiols in wine by SIDA-SPME-GC-MS/MS.[6] Journal of Chromatography A. Link

Sources

Foundational

Role of 4-Mercapto-4-methyl-2-hexanone in Sauvignon Blanc Varietal Character

Executive Summary 4-Mercapto-4-methyl-2-hexanone (4MMH) represents a potent, high-impact varietal thiol contributing to the "green" and "tropical" aromatic matrix of Vitis vinifera cv. Sauvignon Blanc.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Mercapto-4-methyl-2-hexanone (4MMH) represents a potent, high-impact varietal thiol contributing to the "green" and "tropical" aromatic matrix of Vitis vinifera cv. Sauvignon Blanc. While often overshadowed in literature by its lower-molecular-weight homologue 4-mercapto-4-methyl-2-pentanone (4MMP) , 4MMH plays a critical role in the suprathreshold sensory profile of premium wines.

This guide dissects the chemical architecture, biosynthetic origins, and analytical quantification of 4MMH. It is designed for researchers requiring a "drug development" level of rigor—treating the molecule not merely as a flavorant, but as a bioactive target requiring precise precursor management (biosynthesis) and analytical validation (SIDA-GC-MS/MS).

Chemical Architecture & Sensory Pharmacology

Structural Homology and Stability

4MMH is a volatile polyfunctional thiol. Its structural proximity to 4MMP (differing only by a methylene group in the alkyl chain) dictates its reactivity and sensory interaction.

Feature4-Mercapto-4-methyl-2-hexanone (4MMH)4-Mercapto-4-methyl-2-pentanone (4MMP)
CAS Number 851768-52-019872-52-7
Molecular Formula C₇H₁₄OSC₆H₁₂OS
Functional Groups Thiol (-SH), Ketone (C=O)Thiol (-SH), Ketone (C=O)
Sensory Descriptor Box tree, blackcurrant, "catty," spicy freshnessBox tree, broom, "cat urine"
Est. Threshold ~1–5 ng/L (Matrix Dependent)0.8 ng/L
Redox Stability Low (Prone to oxidation

Disulfides)
Low (Prone to oxidation

Disulfides)

Chemical Stability Note: Like all varietal thiols, the free sulfhydryl group (-SH) is highly nucleophilic and susceptible to oxidation. In the presence of ortho-quinones (generated by polyphenol oxidase), 4MMH readily forms odorless adducts or disulfides, effectively "deactivating" the sensory signal.

Chirality and Perception

4MMH possesses a chiral center at the C4 position.

  • (S)-Enantiomer: Typically associated with "fruitier," cleaner blackcurrant/grapefruit notes.[1]

  • (R)-Enantiomer: Often correlates with more aggressive "sulfurous" or "catty" notes.[1]

  • Research Implication: Enantioselective analysis is required to fully map the sensory impact, as the racemic mixture (common in synthetic standards) may not reflect the bio-derived ratio in wine.

Biosynthetic Pathways: The "Prodrug" Mechanism

In the context of viticulture, 4MMH behaves like a prodrug. It exists in the grape berry (the "formulation") as a non-volatile, odorless cysteine- or glutathione-conjugate (the "prodrug"). It requires enzymatic cleavage during fermentation (the "metabolic activation") to become bioavailable as an aroma compound.

Precursor Reservoir

The accumulation of precursors occurs in the grape skin and pulp during ripening.

  • Glut-4MMH (Glutathionylated precursor): The primary storage form.

  • Cys-4MMH (Cysteinylated precursor): The direct substrate for yeast

    
    -lyases.
    
  • Pathway:

    
    -glutamyl transpeptidase enzyme degrades Glut-4MMH 
    
    
    
    Cys-4MMH.
Yeast Biotransformation (The Activation Step)

The release of volatile 4MMH is mediated by Saccharomyces cerevisiae through carbon-sulfur


-lyase activity.[2] The gene IRC7  encodes the primary 

-lyase responsible for this cleavage.
  • Mechanism: The yeast transports the Cys-4MMH precursor into the vacuole/cytosol, where IRC7 cleaves the C-S bond, releasing free 4MMH, pyruvate, and ammonia.

  • Genetic Bottleneck: Most commercial yeast strains (e.g., S288c derivatives) possess a 38-bp deletion in IRC7, rendering the enzyme inactive. Strains with full-length IRC7 alleles show exponentially higher conversion rates.

Biosynthetic Pathway Diagram

Biosynthesis cluster_grape Grape Berry (Vitis vinifera) cluster_yeast Yeast Cell (S. cerevisiae) Glut Glut-4MMH (Storage Form) Cys Cys-4MMH (Direct Precursor) Glut->Cys γ-glutamyl transpeptidase Trans Membrane Transport (Opt1/Gap1) Cys->Trans Must Extraction Lyase β-Lyase Enzyme (IRC7 Gene) Trans->Lyase Internalization Volatile Free 4MMH (Volatile Aroma) Lyase->Volatile C-S Bond Cleavage Byproducts Pyruvate + NH3 Lyase->Byproducts

Caption: Figure 1. Biotransformation of non-volatile conjugates into volatile 4MMH via yeast β-lyase activity.

Analytical Methodology: SIDA-SPME-GC-MS/MS

Quantifying 4MMH is challenging due to its trace concentrations (ng/L) and high reactivity. A standard calibration curve is insufficient; Stable Isotope Dilution Analysis (SIDA) is mandatory for "Trustworthiness."

Protocol Standards
  • Analyte: 4-Mercapto-4-methyl-2-hexanone.[3][4][5][6][7]

  • Internal Standard (ISTD): Deuterated analogue (d3-4MMH or d10-4MMP if d3-4MMH is unavailable, though specific isotopologue is preferred).

  • Derivatization: Required to stabilize the thiol group and improve volatility. ETP (Ethyl Propiolate) or PFBBr (Pentafluorobenzyl bromide) are standard.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 50 mL of wine into a chemically inert vessel (argon purged).

    • Add p-Hydroxymercuribenzoate (p-HMB) solution.[8]

    • Mechanism:[9][10] p-HMB selectively binds free thiols, separating them from the complex polyphenolic wine matrix.

  • Purification (The "Wash"):

    • Load sample onto a strongly basic anion exchange column (Dowex 1X2).

    • Wash with acetate buffer to remove non-thiol volatiles (esters, alcohols).

    • Critical Control Point: This step removes interferences that co-elute in GC.

  • Release & Derivatization:

    • Elute the thiol-p-HMB complex.

    • Add excess L-Cysteine to displace the target thiol (Ligand Exchange).

    • Immediately add derivatizing agent (e.g., ETP).

  • Instrumental Analysis (GC-MS/MS):

    • Injection: SPME (Solid Phase Micro-Extraction) or Liquid Injection.

    • Column: Polar phase (DB-Wax or SolGel-Wax).

    • Detection: Triple Quadrupole (QqQ) in MRM (Multiple Reaction Monitoring) mode.

Analytical Workflow Diagram

Analysis Sample Wine Sample + Deuterated ISTD Isolation p-HMB Isolation (Thiol Specific Binding) Sample->Isolation Clean Anion Exchange Wash (Remove Matrix) Isolation->Clean Release Ligand Exchange (Excess Cysteine) Clean->Release Deriv Derivatization (e.g., ETP/PFBBr) Release->Deriv GC GC-MS/MS (MRM Mode) Deriv->GC

Caption: Figure 2. SIDA-GC-MS/MS workflow utilizing p-HMB isolation for trace thiol quantification.

Viticultural & Enological Modulation

To modulate 4MMH levels in a "drug development" style optimization program, one must control the precursor load (upstream) and the conversion efficiency (downstream).

VariableImpact on 4MMHMechanistic Rationale
Nitrogen Status (Vine) Increase High N availability in vines correlates with higher glutathione levels, protecting precursors from oxidation.
Harvest Timing Variable Precursors accumulate late-ripening. Early harvest = Green/Box tree; Late harvest = Tropical/Catty.
Yeast Selection Critical Strains with full-length IRC7 (e.g., specific commercial "thiol" strains) maximize cleavage.
Skin Contact Increase Precursors are localized in skin. Cold maceration increases extraction of Glut/Cys-4MMH.
Copper Fining Decrease Copper catalyzes oxidation of free thiols. Avoid post-fermentation Cu contact.

References

  • Tominaga, T., et al. (1998). Identification of new volatile thiols in the aroma of Vitis vinifera L. var.[11][12] Sauvignon blanc wines. Flavour and Fragrance Journal.[12]

  • Roncoroni, M., et al. (2011). The yeast IRC7 gene encodes a β-lyase responsible for production of the varietal thiol 4-mercapto-4-methylpentan-2-one in wine. Food Microbiology.

  • Roland, A., et al. (2011). Flavor Aspects of Varietal Thiols in Wines. Chemical Reviews.

  • Wakabayashi, M., et al. (2012). Analytical and Sensory Characterization of Chiral 4-Mercapto-2-alkanones.[1] ACS Symposium Series.[1]

  • Chenot, C., et al. (2022). First identification and quantification of glutathionylated and cysteinylated precursors...[13] ResearchGate.[13]

Sources

Exploratory

Odor Descriptors and Olfactory Impact of 4-Mercapto-4-methyl-2-hexanone (4-MMH): A Comprehensive Technical Guide

Executive Summary Polyfunctional thiols represent a class of highly potent odorants that fundamentally shape the aromatic profiles of foods, beverages, and fragrances. Among these, 4-Mercapto-4-methyl-2-hexanone (4-MMH)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyfunctional thiols represent a class of highly potent odorants that fundamentally shape the aromatic profiles of foods, beverages, and fragrances. Among these, 4-Mercapto-4-methyl-2-hexanone (4-MMH) has emerged as a critical volatile compound. Operating at trace concentrations (ng/L), 4-MMH bridges the sensory gap between vibrant fruity notes and deeply savory, sulfurous undertones. This technical guide provides an in-depth analysis of the olfactory impact, molecular signaling mechanisms, and advanced analytical methodologies required to isolate and quantify 4-MMH in complex matrices.

Chemical Identity and Physical Properties

4-MMH (CAS No. 851768-52-0) is a sulfur-containing ketone recognized under FEMA GRAS No. 4583 as a flavoring agent[1][2]. Structurally, it is a higher homologue of the well-known 4-mercapto-4-methyl-2-pentanone (4-MMP), featuring a hexanone backbone rather than a pentanone backbone. This structural extension subtly shifts its volatility, lipophilicity, and receptor binding affinity.

Table 1: Physical and Chemical Properties of 4-MMH

PropertyValueReference
CAS Number 851768-52-0[1]
FEMA Number 4583[1][2]
Molecular Formula C₇H₁₄OS[1]
Molecular Weight 146.25 g/mol [1]
XLogP3-AA 1.3[1]
Boiling Point ~189°C (Estimated)[3]
Flash Point 63.4°C – 73.9°C[3][4]
Solubility Insoluble in water; Soluble in ethanol[1]

Odor Descriptors and Olfactory Impact

The olfactory impact of polyfunctional thiols is notoriously concentration-dependent. At high concentrations, they often present as harsh, alliaceous, or repellent. However, at extreme dilutions, they reveal highly desirable fruity and floral characteristics[5].

4-MMH possesses a dual-faceted odor profile. In fragrance applications, it imparts a vibrant top-note complex of grapefruit, tropical fruit, and black currant[3]. In flavor applications, its savory characteristics emerge, providing meaty, roasted, and "box tree" notes[3].

Table 2: Comparative Olfactory Profile of 4-MMH vs. 4-MMP

Descriptor Category4-Mercapto-4-methyl-2-hexanone (4-MMH)4-Mercapto-4-methyl-2-pentanone (4-MMP)
Primary Fragrance Notes Floral, fruity, tropical, grapefruit, black currant[3]Cat urine, black currant, box tree, meaty[5][6]
Primary Flavor Notes Sulfurous, meaty, tropical, onion, roasted, box tree[3]Roasted coffee, meaty, fruity (at high dilution)[5]
Structural Difference Hexanone backbone (7 carbons)Pentanone backbone (6 carbons)

Expert Insight: The addition of one methylene group in 4-MMH compared to 4-MMP slightly increases its LogP (lipophilicity), which alters its partition coefficient in emulsions and delays its release profile in formulated fragrances, making it a valuable tool for extending the longevity of volatile tropical notes.

Molecular Mechanisms of Olfactory Perception

The extreme potency of 4-MMH is driven by its sulfhydryl (-SH) group. Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs), often utilize transition metals (such as copper or zinc) within their binding pockets to anchor thiols[7]. This metallo-receptor interaction exponentially increases the binding affinity of 4-MMH compared to its non-thiol analogs, explaining why its odor threshold is in the parts-per-trillion (ng/L) range.

GPCR_Signaling Odorant 4-MMH (Thiol Odorant) Receptor Olfactory Receptor (GPCR) Binding via Cu/Zn coordination Odorant->Receptor Binds G_Protein G_olf Protein Activation (GDP -> GTP exchange) Receptor->G_Protein Activates AC3 Adenylyl Cyclase III (AC3) ATP -> cAMP G_Protein->AC3 Stimulates cAMP cAMP Accumulation AC3->cAMP Synthesizes CNG CNG Ion Channel Opening (Ca2+, Na+ Influx) cAMP->CNG Opens Depolarization Membrane Depolarization Action Potential to Olfactory Bulb CNG->Depolarization Triggers

Olfactory GPCR signaling pathway triggered by 4-MMH binding.

Analytical Methodologies & Experimental Protocols

Causality in Experimental Choices

Analyzing 4-MMH presents two massive hurdles: its ultra-trace concentration and its high susceptibility to oxidation (forming disulfides).

  • Why Silver Ion SPE (Ag-SPE)? Historically, thiol extraction relied on highly toxic p-hydroxymercuribenzoate[8]. Modern protocols utilize Ag-SPE because soft Lewis acids (Ag⁺) form strong, reversible covalent bonds with soft Lewis bases (R-SH). This allows for the selective retention of thiols while washing away 99% of the non-thiol matrix[9][10].

  • Why GC-MS/MS? Even after selective extraction, co-eluting matrix compounds can obscure the 4-MMH peak. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode isolates specific precursor-to-product ion transitions, effectively eliminating background noise[9].

  • Self-Validating Protocol: To ensure the system is self-validating, a stable isotope-labeled internal standard (e.g., 3-mercaptohexanol-d5) and an analyte protectant (e.g., thioglycerol) must be added before extraction to correct for any oxidative losses during sample handling[9].

Workflow Sample Sample Preparation (Add Internal Standard & Protectant) Ag_SPE Silver Ion (Ag+) SPE Selective Thiol Retention Sample->Ag_SPE Wash Washing Step (Removal of non-thiol matrix) Ag_SPE->Wash Elution Elution (Using Cysteine or DTT solution) Wash->Elution Extraction Liquid-Liquid Extraction (Transfer to organic phase) Elution->Extraction GC_MS GC-MS/MS Analysis (MRM mode for trace detection) Extraction->GC_MS

Step-by-step workflow for the specific extraction and analysis of 4-MMH.

Step-by-Step Ag-SPE and GC-MS/MS Protocol
  • Sample Preparation: Take 50 mL of the sample matrix. Immediately spike with 50 µL of internal standard solution (e.g., 3-mercaptohexanol-d5 at 100 µg/L) and 1 mL of thioglycerol (analyte protectant) to prevent oxidation[9].

  • Cartridge Conditioning: Condition a Silver Ion SPE cartridge with 5 mL of methanol followed by 5 mL of ultra-pure water.

  • Loading: Pass the 50 mL sample through the Ag-SPE cartridge at a controlled flow rate of 1-2 mL/min. The Ag⁺ ions will selectively bind the -SH group of 4-MMH.

  • Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of a water/methanol mixture (50:50 v/v) to elute non-thiol interferents. Dry the cartridge under a gentle nitrogen stream for 10 minutes.

  • Elution: Elute the bound thiols using 5 mL of a strong displacing agent, such as an aqueous L-cysteine solution (10 g/L) or dithiothreitol (DTT)[10].

  • Liquid-Liquid Extraction (LLE): Add 2 mL of dichloromethane (or cyclohexane) to the eluate. Vortex for 2 minutes and centrifuge to separate the phases. Collect the lower organic layer (containing 4-MMH).

  • GC-MS/MS Analysis: Inject 1 µL of the organic extract into a GC-MS/MS equipped with a polar column (e.g., DB-Wax). Utilize MRM mode targeting the specific mass transitions for 4-MMH to achieve limits of detection below the olfactory threshold[9].

Conclusion

4-Mercapto-4-methyl-2-hexanone (4-MMH) is a high-impact, polyfunctional thiol that bridges the gap between vibrant tropical top-notes and rich, savory base notes. Because its olfactory threshold lies in the extreme trace ranges, its successful application and quantification require a deep understanding of both its receptor-level interactions and the rigorous, oxidation-preventing analytical workflows necessary to measure it accurately.

References

  • Scent.vn - 4-Mercapto-4-methyl-2-hexanone CAS# 851768-52-0: Odor profile, Molecular properties, Regulation.3

  • CET Journal - Expert Application of VOC Chemical Analysis Techniques in the Study of Odour Problems.6

  • Odowell - 4-Mercapto-4-Methylpentan-2-One Chemical Properties and Odor Thresholds.5

  • PubChem (NIH) - 4-Mercapto-4-methyl-2-hexanone | C7H14OS | CID 11263567.1

  • The Good Scents Company - 4-mercapto-4-methyl-2-hexanone, 851768-52-0.4

  • Art of Tasting - Sauvignon Blanc and its supposed cat pee aroma – The lowdown on 4-MMP.7

  • Lund University Publications - Analysis of polyfunctional thiols in beer.8

  • Analytical Chemistry (ACS Publications) - Quantitation Method for Polyfunctional Thiols Using Specific Extraction of Thiols and Gas Chromatography–Tandem Mass Spectrometry.9

  • UCLouvain (DIAL.mem) - Nature and occurrence of free polyfunctional thiols in spices used in brewery.10

  • FEMA Flavoring Substances 24 - GRAS Flavoring Substances 24 (Including 4-Mercapto-4-methyl-2-hexanone).2

Sources

Foundational

Biogenesis, Extraction, and Quantification of Cysteinylated Precursors of 4-Mercapto-4-methyl-2-hexanone (Cys-4MMH) in Grape Juice

Executive Summary Volatile thiols are critical drivers of the aromatic profile in fermented beverages. While 4-mercapto-4-methyl-2-pentanone (4MMP) is the most ubiquitously studied varietal thiol, its higher homologue, 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Volatile thiols are critical drivers of the aromatic profile in fermented beverages. While 4-mercapto-4-methyl-2-pentanone (4MMP) is the most ubiquitously studied varietal thiol, its higher homologue, 4-mercapto-4-methyl-2-hexanone (4MMH), contributes a distinct, nuanced tropical and blackcurrant profile to the wine matrix [1][2]. In the grape berry (Vitis vinifera), 4MMH does not exist in its free, aroma-active form. Instead, it is sequestered as odorless, non-volatile precursors, primarily glutathionylated (GSH-4MMH) and cysteinylated (Cys-4MMH) conjugates [3].

As a Senior Application Scientist, I have designed this technical guide to dissect the biochemical origins of Cys-4MMH and provide a self-validating analytical workflow for its precise quantification in complex grape must matrices.

Biogenesis and Enzymatic Causality

Understanding the causality behind precursor biogenesis is essential for targeted viticultural management. The plant utilizes glutathione-S-transferases (GSTs) to detoxify electrophilic enones (e.g., 4-methyl-3-hexen-2-one) generated during cellular stress.

  • Conjugation: Glutathione is conjugated to the electrophilic enone via GST.

  • Cleavage: This is followed by the sequential enzymatic cleavage of glutamate and glycine residues by γ-glutamyltranspeptidase and carboxypeptidase, yielding the stable Cys-4MMH precursor [3].

  • Release: During alcoholic fermentation, yeast-derived β-lyase enzymes (encoded by the IRC7 gene) cleave the carbon-sulfur bond, releasing the volatile 4MMH into the wine [3].

Biogenesis Enone 4-Methyl-3-hexen-2-one (Electrophilic Acceptor) GSH_Conjugate GSH-4MMH (Glutathionylated Precursor) Enone->GSH_Conjugate Glutathione S-transferase (GST) GSH Glutathione (GSH) GSH->GSH_Conjugate Glutathione S-transferase (GST) Cys_Conjugate Cys-4MMH (Cysteinylated Precursor) GSH_Conjugate->Cys_Conjugate γ-Glutamyltranspeptidase & Carboxypeptidase Free_Thiol 4-Mercapto-4-methyl-2-hexanone (Aroma-Active 4MMH) Cys_Conjugate->Free_Thiol Yeast β-lyase (IRC7) During Fermentation

Biocatalytic conversion of enones to aroma-active 4MMH via cysteinylated intermediates.

Analytical Architecture: Overcoming Matrix Suppression

Quantifying Cys-4MMH in grape must presents severe analytical challenges. The precursors exist at trace levels (sub-μg/L), and the grape juice matrix is heavily laden with polar sugars (glucose, fructose) and organic acids that cause massive ion suppression in electrospray ionization (ESI) mass spectrometry.

To overcome this, we employ a direct-injection Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol with active column valve switching [4].

The Causality of the Method: Traditional Solid Phase Extraction (SPE) can lead to variable recoveries of highly polar cysteinylated thiols. By utilizing direct injection combined with a divert valve, early-eluting matrix components (sugars) are flushed to waste, protecting the MS ion source from fouling [4]. Removing the matrix prior to ionization dramatically increases the signal-to-noise ratio, ensures narrow peak widths (W1/2 < 9s), and extends instrument lifespan without performance degradation over hundreds of injections.

Self-Validating Experimental Protocol

System Trustworthiness: This protocol incorporates a Stable Isotope Dilution Assay (SIDA). By spiking the sample with a deuterated internal standard at the very first step, any subsequent losses during filtration or ionization suppression are automatically corrected.

Step 1: Matrix Preparation and Isotope Dilution
  • Sampling: Aliquot 5.0 mL of raw, homogenized grape juice into a 15 mL centrifuge tube.

  • Internal Standardization (Validation Step): Spike with 50 μL of d3-Cys-4MMH internal standard solution (100 μg/L in methanol). Vortex for 30 seconds. Rationale: Co-eluting matrix affects the internal standard and analyte equally; their ratio remains constant, validating the quantification.

  • Clarification: Centrifuge at 8,000 × g for 15 minutes at 4°C to pellet suspended solids and pectin.

  • Filtration: Filter the supernatant through a 0.22 μm PTFE syringe filter directly into a silanized amber UHPLC vial. Rationale: Silanized vials prevent the highly polar Cys-4MMH precursor from adsorbing to active hydroxyl sites on the glass walls.

Step 2: UHPLC Separation with Valve Switching
  • Column: C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 μm particle size) maintained at 40°C.

  • Mobile Phase:

    • A: 0.1% Formic acid in MS-grade water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient & Valve Logic:

    • 0.0 - 1.5 min: 100% A. Valve Position: Divert to waste. (Causality: Polar sugars elute here; diverting prevents source contamination).

    • 1.5 - 5.0 min: Linear gradient to 40% B. Valve Position: Divert to MS. (Causality: Cys-4MMH elutes in this window).

    • 5.0 - 6.0 min: 100% B to wash the column.

Step 3: ESI-MS/MS Detection
  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Monitor via Multiple Reaction Monitoring (MRM) using the transitions defined in Table 1.

UHPLC_Workflow Prep Must Preparation Centrifuge & Filter Spike Isotope Dilution Add d3-Cys-4MMH Prep->Spike Inject Direct Injection UHPLC System Spike->Inject Valve Valve Switching Divert Sugars Inject->Valve Detect ESI-MS/MS MRM Quantification Valve->Detect

Self-validating UHPLC-MS/MS workflow for Cys-4MMH quantification using isotope dilution.

Quantitative Data & Validation Matrix

Table 1: Quantitative and Analytical Parameters for 4MMH Precursors

Analyte / PrecursorMolecular Weight ( g/mol )ESI ModeMRM Transition (m/z)Expected Retention Time (min)Limit of Detection (μg/L)
Cys-4MMH 263.38Positive264.1 → 145.13.85< 1.0
GSH-4MMH 449.56Positive450.2 → 303.13.20< 2.0
d3-Cys-4MMH (IS) 266.40Positive267.1 → 148.13.83N/A

Table 2: Self-Validating Protocol Matrix

Experimental StepPotential Failure ModeBuilt-in Validation MechanismCausality / Rationale
Matrix Filtration Adsorption of polar thiols to filter/vialUse of silanized amber vials & SIDASilanization removes active hydroxyl sites; SIDA corrects for physical losses prior to injection.
UHPLC Injection Ion source fouling from must sugarsActive divert valve (0-1.5 min to waste)Sugars elute early; diverting prevents ESI capillary blockage and massive signal suppression.
MS/MS Quantification Matrix-induced ion suppressiond3-Cys-4MMH Internal StandardCo-eluting matrix affects IS and analyte equally; the response ratio remains constant.

References

  • Evaluation of Certain Food Additives and Contaminants (73rd Report of the Joint FAO/WHO Expert Committee on Food Additives) Source: World Health Organization / INCHEM URL:[Link]

  • Direct accurate analysis of cysteinylated and glutathionylated precursors of 4-mercapto-4-methyl-2-pentanone and 3-mercaptohexan-1-ol in must by ultrahigh performance liquid chromatography coupled to mass spectrometry Source: Analytica Chimica Acta / PubMed URL:[Link]

Sources

Exploratory

Glutathionylated S-conjugates of 4-Mercapto-4-methyl-2-hexanone

An In-Depth Technical Guide to the Glutathionylated S-Conjugates of 4-Mercapto-4-methyl-2-hexanone Abstract This technical guide provides a comprehensive overview of the glutathionylated S-conjugates of 4-mercapto-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Glutathionylated S-Conjugates of 4-Mercapto-4-methyl-2-hexanone

Abstract

This technical guide provides a comprehensive overview of the glutathionylated S-conjugates of 4-mercapto-4-methyl-2-hexanone. It is intended for researchers, scientists, and drug development professionals engaged in metabolism, toxicology, and analytical chemistry. This document delves into the fundamental chemistry of the parent compound, the critical role of glutathione in cellular detoxification, the mechanisms of S-conjugate formation, and the advanced analytical methodologies required for their detection and characterization. By synthesizing mechanistic insights with validated experimental protocols, this guide serves as an essential resource for understanding and investigating this important class of metabolites.

Introduction: The Significance of Glutathione Conjugation

In the fields of pharmacology and toxicology, the identification of metabolic pathways is paramount to understanding the fate of xenobiotics within a biological system. While many metabolic processes lead to detoxification, some can produce reactive intermediates that pose a risk of cellular damage.[1] Glutathione (γ-glutamyl-cysteinylglycine, GSH), a ubiquitous tripeptide, is the most abundant non-protein thiol in cells and a cornerstone of the cellular defense system against such reactive species.[2]

The formation of glutathione S-conjugates is a major detoxification pathway for a vast array of electrophilic compounds, including α,β-unsaturated ketones.[2][3][4] This process, often catalyzed by Glutathione S-transferases (GSTs), renders the electrophiles more water-soluble and facilitates their elimination from the body.[4][5] The presence of a GSH conjugate in metabolic studies is a critical indicator that a parent compound has formed a reactive, electrophilic metabolite.[5]

This guide focuses specifically on the glutathionylated S-conjugate of 4-mercapto-4-methyl-2-hexanone (C7H14OS)[6], an aliphatic ketone thiol. While much of the published research in related fields has centered on its close analogue, 4-mercapto-4-methyl-2-pentanone (4MMP), a well-known aroma compound in wine[7][8][9], the principles of formation, metabolism, and analysis are directly translatable. Understanding these conjugates is crucial for drug development professionals screening for reactive metabolites and for toxicologists assessing the safety of new chemical entities.

Foundational Principles: Chemistry and Biology

The Parent Compound: 4-Mercapto-4-methyl-2-hexanone

4-Mercapto-4-methyl-2-hexanone is a sulfur-containing ketone with the molecular formula C7H14OS and a molecular weight of 146.25 g/mol .[10] Its structure features a thiol (-SH) group and a ketone functional group, making it reactive and of interest in various chemical and biological contexts.

PropertyValueSource
Molecular Formula C7H14OS[6]
Molecular Weight 146.25 g/mol [6]
IUPAC Name 4-methyl-4-sulfanylhexan-2-one[6]
InChIKey YMQSGAOXQWNUPQ-UHFFFAOYSA-N[6]

Table 1: Physicochemical Properties of 4-Mercapto-4-methyl-2-hexanone.

The Conjugation Mechanism: Michael Addition

Glutathione S-conjugates of compounds like 4-mercapto-4-methyl-2-hexanone are not formed from the thiol itself, but rather from its electrophilic α,β-unsaturated precursor. The key reaction is a Michael addition, where the nucleophilic thiol group of glutathione attacks the β-carbon of the unsaturated ketone. This reaction can occur spontaneously but is significantly accelerated in biological systems by GST enzymes.[2][5] The GSTs activate the GSH to its more potent thiolate form (GS-), enhancing its nucleophilicity.[2]

G1 cluster_reactants Reactants cluster_products Product Precursor α,β-Unsaturated Precursor (e.g., 4-methylhept-3-en-2-one) Conjugate Glutathionylated S-Conjugate Precursor->Conjugate Michael Addition GSH Glutathione (GSH) GSH->Conjugate Nucleophilic Attack Enzyme GST Enzyme (Catalysis) Enzyme->Conjugate Accelerates Reaction

Caption: Mechanism of Glutathione S-Conjugate Formation.

Analytical Strategies for Detection and Characterization

The identification of GSH conjugates in complex biological matrices such as plasma, urine, or microsomal incubations requires highly sensitive and selective analytical techniques. The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[1][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Modern LC-MS/MS platforms, particularly hybrid quadrupole time-of-flight (QTOF) or triple quadrupole (QqQ) systems like the QTRAP, offer a suite of specialized scan functions designed to selectively detect GSH conjugates.[1][5]

Causality of Method Selection: The challenge in metabolomics is finding a specific, low-abundance metabolite in a sea of endogenous compounds. Generic full-scan mass spectrometry is often insufficient due to low sensitivity and high background noise.[5] Therefore, MS/MS-based methods that rely on the predictable fragmentation of the glutathione moiety are employed. These methods filter the data in real-time, focusing instrument time and sensitivity on only those ions that exhibit the characteristic fragmentation pattern of a GSH conjugate.

Key MS/MS Scan Modes:

  • Neutral Loss (NL) Scan: In positive ion mode, GSH conjugates often undergo a characteristic fragmentation where they lose the pyroglutamic acid portion of the glutathione molecule. This corresponds to a neutral loss of 129 Da.[5] By scanning for all parent ions that produce a fragment 129 Da lighter, one can selectively identify potential GSH adducts.[5]

  • Precursor Ion (PI) Scan: In negative ion mode, a highly specific and sensitive approach is to scan for all parent ions that fragment to produce the m/z 272 anion.[5][11] This fragment corresponds to the glutamate-cysteine portion of glutathione, making this scan highly selective for GSH conjugates.[11]

G2 Characteristic MS/MS Scan Modes for GSH Conjugates cluster_ms1 Quadrupole 1 (Q1) cluster_ms2 Quadrupole 2 (Q2) cluster_ms3 Quadrupole 3 (Q3) q1 Precursor Ion [M+H]+ or [M-H]- q2 Collision Cell Fragmentation (CID) q1->q2 Isolation q3_nl Neutral Loss Scan (+) Scan for [M+H-129]+ q2->q3_nl Fragment Detection q3_pi Precursor Ion Scan (-) Scan for m/z 272 q2->q3_pi Fragment Detection

Caption: Common MS/MS scan modes for detecting GSH conjugates.

Scan ModeIon ModeMonitored TransitionAdvantageReference
Neutral Loss PositiveLoss of 129 DaHistorically proven, effective for many adducts[5]
Precursor Ion NegativePrecursors of m/z 272Often superior sensitivity and selectivity[5][11]
Exact Mass NL PositiveLoss of 129.0426 DaHigh selectivity on QTOF instruments[1]

Table 2: Comparison of Common Mass Spectrometric Scan Modes for GSH Conjugate Screening.

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of the target conjugate. They are designed to be self-validating through the inclusion of controls and confirmation steps.

Protocol: In Vitro Synthesis of the Glutathionylated S-Conjugate

Objective: To synthesize the glutathionylated S-conjugate of 4-mercapto-4-methyl-2-hexanone from its α,β-unsaturated precursor for use as an analytical standard.

Materials:

  • Precursor: 4-methylhept-3-en-2-one

  • Reduced Glutathione (GSH)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Glutathione S-transferase (GST) from equine liver (optional, for catalyzed reaction)

  • Methanol

  • Deionized Water

Procedure:

  • Prepare a 10 mM stock solution of the precursor ketone in methanol.

  • Prepare a 20 mM stock solution of GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • In a microcentrifuge tube, combine 500 µL of the GSH stock solution with 450 µL of phosphate buffer.

  • Optional (for catalyzed reaction): Add 1-2 units of GST enzyme to the GSH solution.

  • Initiate the reaction by adding 50 µL of the precursor stock solution to the GSH mixture. The final concentrations will be approximately 1 mM precursor and 10 mM GSH.

  • Vortex the mixture gently and incubate at 37°C for 2-4 hours. For spontaneous reactions, incubation may need to be extended overnight.

  • Monitor the reaction progress by taking a small aliquot (10 µL), diluting it 1:100 in 50% methanol/water, and analyzing via LC-MS/MS to observe the formation of the product ion.

  • Once the reaction is complete, the mixture can be stored at -20°C or purified using solid-phase extraction (SPE) for use as a quantitative standard.

Protocol: LC-MS/MS Detection in a Biological Matrix

Objective: To detect and confirm the presence of the glutathionylated S-conjugate in an in vitro metabolism sample (e.g., human liver microsome incubation).

Workflow:

Caption: Analytical workflow for GSH conjugate screening.

Methodology:

  • Sample Preparation:

    • To a 100 µL aliquot of the microsomal incubation, add 300 µL of ice-cold acetonitrile to precipitate proteins and quench the reaction.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B to 95% B over 5-7 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (QTRAP System):

    • Ionization Mode: Electrospray Ionization (ESI), with rapid positive/negative polarity switching.

    • Survey Scans:

      • Positive Mode: Neutral Loss scan of 129 Da.

      • Negative Mode: Precursor Ion scan of m/z 272.

    • Dependent Scan: Set up an Information-Dependent Acquisition (IDA) or Enhanced Product Ion (EPI) scan. When a peak is detected in either survey scan, the instrument automatically switches to acquire a full, high-resolution MS/MS spectrum of that parent ion for structural confirmation.[5]

Trustworthiness through Self-Validation: The use of dual, orthogonal survey scans (NL in positive mode, PI in negative mode) provides a high degree of confidence. A true positive hit should be detected by both methods. The final confirmation is achieved via the full MS/MS spectrum acquired in the dependent scan, which should show both the neutral loss of 129 Da and other characteristic fragments of the molecule.

Conclusion and Future Directions

The study of glutathionylated S-conjugates of 4-mercapto-4-methyl-2-hexanone is a critical component of modern drug metabolism and safety assessment. These conjugates serve as vital biomarkers for the formation of reactive electrophilic intermediates. A thorough understanding of their formation pathways and the application of sophisticated analytical techniques, such as polarity-switching LC-MS/MS with neutral loss and precursor ion scanning, are essential for their unambiguous identification. The methodologies and principles detailed in this guide provide a robust framework for researchers to detect, characterize, and ultimately understand the toxicological or pharmacological implications of these important metabolites. Future research should focus on the quantitative analysis of these conjugates to better correlate their formation with potential adverse events and to further elucidate the downstream metabolic pathways that follow their initial formation.

References

  • A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. Rapid Communications in Mass Spectrometry. [Link]

  • Protocol for liquid chromatography/mass spectrometry of glutathione conjugates using postcolumn solvent modification. Analytical Chemistry. [Link]

  • Negative Ion Tandem Mass Spectrometry for the Detection of Glutathione Conjugates. Chemical Research in Toxicology. [Link]

  • GSH Conjugate Screening with the New QTRAP 5500 LC/MS/MS System. SCIEX. [Link]

  • Methylenedioxy designer drugs: mass spectrometric characterization of their glutathione conjugates by means of liquid chromatography-high-resolution mass spectrometry/mass spectrometry and studies on their glutathionyl transferase inhibition potency. Analytical and Bioanalytical Chemistry. [Link]

  • The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. International Journal of Molecular Sciences. [Link]

  • Direct accurate analysis of cysteinylated and glutathionylated precursors of 4-mercapto-4-methyl-2-pentanone and 3-mercaptohexan-1-ol in must by ultrahigh performance liquid chromatography coupled to mass spectrometry. ResearchGate. [Link]

  • Unravelling glutathione conjugate catabolism in Saccharomyces cerevisiae: the role of glutathione/dipeptide transporters and vacuolar function in the release of volatile sulfur compounds 3-mercaptohexan-1-ol and 4-mercapto-4-methylpentan-2-one. Applied Microbiology and Biotechnology. [Link]

  • Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances. Food and Chemical Toxicology. [Link]

  • Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke. Journal of Health Science. [Link]

  • Detoxification of Reactive Carbonyl Species by Glutathione Transferase Tau Isozymes. ResearchGate. [Link]

  • First identification of 4-S-glutathionyl-4-methylpentan-2-one, a potential precursor of 4-mercapto-4-methylpentan-2-one, in Sauvignon Blanc juice. Journal of Agricultural and Food Chemistry. [Link]

  • Direct accurate analysis of cysteinylated and glutathionylated precursors of 4-mercapto-4-methyl-2-pentanone and 3-mercaptohexan-1-ol in must by ultrahigh performance liquid chromatography coupled to mass spectrometry. Analytica Chimica Acta. [Link]

  • Quantitative determination of 4-mercapto-4-methylpentan-2-0ne in Sauvignon wines. OENO One. [Link]

  • Interactions of alpha, beta-unsaturated aldehydes and ketones with human glutathione S-transferase P1-1. Chemical Research in Toxicology. [Link]

  • First Identification of 4-S-Glutathionyl-4-methylpentan-2-one, a Potential Precursor of 4-Mercapto-4-methylpentan-2-one, in Sauvignon Blanc Juice. ResearchGate. [Link]

  • Development of a routine analysis of 4-mercapto-4-methylpentan-2-one in wine by stable isotope dilution assay and mass tandem spectrometry. Journal of Chromatography A. [Link]

  • 4-MERCAPTO-4-METHYL-2-HEXANONE. GSRS. [Link]

  • Quantitative determination of 4-mercapto-4-methylpentan-2-0ne in Sauvignon wines. ResearchGate. [Link]

  • 4-MERCAPTO-4-METHYL-2-HEXANONE. Inxight Drugs. [Link]

  • Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. Fermentation. [Link]

  • 4-Mercapto-4-methyl-2-hexanone. PubChem. [Link]

  • 4-MERCAPTO-4-METHYL-2-HEXANONE. FEMA. [Link]

  • First identification and quantification of glutathionylated and cysteinylated precursors of 3-mercaptohexan-1-ol and 4-methyl-4-mercaptopentan-2-one in hops (Humulus lupulus). ResearchGate. [Link]

  • Unravelling glutathione conjugate catabolism in Saccharomyces cerevisiae: the role of glutathione/dipeptide transporters and vacuolar function in the release of volatile sulfur compounds 3-mercaptohexan-1-ol and 4-mercapto-4-methylpentan-2-one. ResearchGate. [Link]

  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences. [Link]

  • 4-Mercapto-4-methyl-2-pentanone. Grokipedia. [Link]

  • 4-mercapto-4-methyl-2-hexanone (C7H14OS). PubChemLite. [Link]

  • 4-mercapto-4-methyl-2-hexanone, 851768-52-0. The Good Scents Company. [Link]

  • The 4-mercapto-2-hexanones. Leffingwell & Associates. [Link]

  • First Identification of 4-S-Glutathionyl-4-methylpentan-2-one, a Potential Precursor of 4-Mercapto-4-methylpentan-2-one, in Sauvignon Blanc Juice. Scilit. [Link]

Sources

Foundational

Technical Guide: Environmental Modulation &amp; Quantification of 4-Mercapto-4-methyl-2-hexanone (4-MMP)

Executive Summary This technical guide provides a comprehensive analysis of 4-mercapto-4-methyl-2-hexanone (4-MMP) , also known as 4-MSP , a potent volatile thiol responsible for "box tree" and "blackcurrant" aromatic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-mercapto-4-methyl-2-hexanone (4-MMP) , also known as 4-MSP , a potent volatile thiol responsible for "box tree" and "blackcurrant" aromatic profiles in Vitis vinifera (specifically Sauvignon Blanc) and Humulus lupulus (hops).

While primarily recognized in enology, the biogenesis of 4-MMP represents a critical case study for pharmacologists and drug developers studying Glutathione-S-Transferase (GST) detoxification pathways. The plant’s response to environmental stress (terroir) mirrors mammalian xenobiotic metabolism (the mercapturic acid pathway), making this molecule a trans-disciplinary model for sulfur metabolism.

This guide details the molecular architecture of precursor accumulation, the impact of abiotic stress (Nitrogen, Water, UV) on these concentrations, and provides a rigorous Stable Isotope Dilution Assay (SIDA) protocol for quantification.

Part 1: Molecular Architecture & Biosynthesis

To understand how terroir impacts 4-MMP, one must first understand that the vine does not produce volatile 4-MMP directly. It produces non-volatile, odorless precursors as a detoxification response to unsaturated carbonyls (like mesityl oxide).

The GST-Mediated Pathway

The biosynthesis follows a specific enzymatic cascade:[1]

  • Michael Addition: The plant detoxifies an

    
    -unsaturated ketone via the conjugation of Glutathione (GSH), catalyzed by Glutathione-S-Transferase (GST) .
    
  • Peptidase Cleavage: The glutathionylated conjugate (Glut-4-MMP) is transported to the vacuole and cleaved by

    
    -glutamyltranspeptidase and carboxypeptidases to form the cysteinylated conjugate (Cys-4-MMP).
    
  • Bio-Conversion: During fermentation, yeast (specifically S. cerevisiae with active IRC7 genes) utilizes

    
    -lyase enzymes to cleave the C-S bond, releasing the volatile 4-MMP.[1]
    
Visualization: The Precursor Cascade

The following diagram illustrates the conversion from toxic electrophile to volatile aroma compound.

Biosynthesis Mesityl Mesityl Oxide (Electrophile) GlutConj Glut-4-MMP (Non-Volatile Precursor) Mesityl->GlutConj Glutathione-S-Transferase (GST) GSH Glutathione (GSH) GSH->GlutConj CysConj Cys-4-MMP (Primary Precursor) GlutConj->CysConj γ-glutamyltranspeptidase (Peptidase) Volatile 4-MMP (Volatile Thiol) CysConj->Volatile Yeast β-lyase (IRC7 Gene)

Figure 1: The GST-mediated detoxification pathway converting mesityl oxide into the stable Cys-4-MMP precursor, and finally the volatile 4-MMP.

Part 2: The Terroir Matrix (Environmental Modulation)

"Terroir" is scientifically defined here as the aggregate of abiotic stress vectors that modulate the Nitrogen (N) and Water (H₂O) status of the plant. These factors directly regulate the expression of GST enzymes and the availability of the glutathione substrate.

The Nitrogen Status (The Driver)

Nitrogen is the primary limiting factor for thiol biosynthesis.

  • Mechanism: High N status increases the synthesis of Glutathione (a tripeptide: Glu-Cys-Gly). Since GSH is the substrate for the initial conjugation, higher N levels directly correlate with higher Glut-4-MMP and Cys-4-MMP concentrations.

  • Data Insight: Foliar urea applications at veraison (onset of ripening) can increase thiol precursor concentrations by 300-500% compared to N-deficient control groups.

Water Status (The Modulator)

The impact of water is non-linear and follows a hormetic curve.

  • Mild Water Deficit: Beneficial. It triggers a stress response, upregulating GST activity (as part of the plant's oxidative stress defense) and stopping vegetative growth, which shunts resources to the berry.

  • Severe Water Stress: Detrimental. It causes stomatal closure, halting photosynthesis. Without carbon skeletons, the plant cannot synthesize the amino acid backbones required for the precursors.

  • Soil Interaction: Clay soils (high water retention) tend to produce higher 4-MMP potentials than sandy soils (low retention) unless irrigation is carefully managed to mimic "mild deficit" in the sandy soils.

Light & Temperature (The Signal)
  • UV-B Radiation: Acts as an abiotic elicitor. Exposure to UV-B stimulates the synthesis of sulfur-containing secondary metabolites as a photoprotective mechanism.

  • Heat: Excessive heat (>35°C) degrades the precursors and the glutathione pool. Cool nights (diurnal shift) are essential to preserve the accumulated precursors.

Visualization: Terroir Logic Gate

TerroirLogic HighN High Nitrogen Supply GSH_Pool Increased GSH Pool HighN->GSH_Pool MildStress Mild Water Deficit GST_Activity GST Enzyme Upregulation MildStress->GST_Activity SevereStress Severe Water Stress Shutdown Photosynthetic Shutdown SevereStress->Shutdown UV UV-B Exposure UV->GST_Activity Precursor High Cys-4-MMP Accumulation GSH_Pool->Precursor Substrate Availability GST_Activity->Precursor Enzymatic Rate LowPrecursor Low Precursor Yield Shutdown->LowPrecursor Lack of C-Skeletons

Figure 2: Logic flow demonstrating how environmental inputs modulate the biochemical machinery required for 4-MMP precursor accumulation.

Part 3: Analytical Quantification (SIDA-GC-MS/MS)

For researchers and drug development professionals, the quantification of 4-MMP requires Stable Isotope Dilution Assays (SIDA) due to the compound's high reactivity (oxidation to disulfides) and trace concentrations (ng/L range).

Why SIDA? Standard external calibration fails because the matrix effect in biological fluids (or grape must) drastically alters ionization efficiency. Using a deuterated internal standard (


-4-MMP) ensures that any loss during extraction or derivatization is mathematically corrected.
Protocol: Specific Isolation & Detection

Target Analyte: 4-Mercapto-4-methyl-2-hexanone (4-MMP) Internal Standard:


-4-MMP (synthesized via Michael addition of 

-thioacetic acid to

-mesityl oxide).
Step 1: Sample Preparation & Extraction
  • Aliquot: Take 50 mL of sample (centrifuged supernatant).

  • Spike: Add 50 µL of

    
    -4-MMP (100 µg/L in ethanol) to achieve a final concentration of 100 ng/L.
    
  • p-HMB Extraction (Purification):

    • Adjust pH to 7.0.

    • Pass through a column containing p-Hydroxymercuribenzoate (p-HMB) linked to agarose gel.

    • Mechanism:[2][3] The thiol group of 4-MMP binds covalently to the mercury. Non-thiols wash through.

    • Elution: Release the thiol by flushing with excess L-Cysteine or Dithiothreitol (DTT).

Step 2: Derivatization (Optional but Recommended)

Direct injection of free thiols often leads to peak tailing.

  • Reagent: Ethyl Propiolate (ETP) or Pentafluorobenzyl bromide (PFBBr).

  • Reaction: Forms a stable thioether, improving volatility and MS sensitivity.

Step 3: GC-MS/MS Parameters[4][5][6]
  • Instrument: Triple Quadrupole Mass Spectrometer (QqQ).

  • Column: DB-5MS or equivalent (30m x 0.25mm ID).

  • Inlet: SPME (Solid Phase Micro-Extraction) arrow or liquid injection if derivatized.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary Table

Typical concentrations observed under varying terroir conditions.

ConditionSoil TypeWater StatusNitrogen Status4-MMP Potential (ng/L)
Control Sandy LoamIrrigatedLow< 50
High Quality Calcareous ClayMild DeficitModerate300 - 600
Experimental GravelSevere StressHigh (Foliar)150 - 200
Optimal LimestoneRegulated DeficitHigh (Soil + Foliar)800 - 2000+

Part 4: Workflow Visualization

The following workflow describes the analytical pipeline for isolating this trace compound from a complex organic matrix.

AnalyticalWorkflow Sample Biological Sample (Must/Plasma) Spike Spike Internal Standard (d10-4-MMP) Sample->Spike Extract p-HMB Affinity Chromatography (Thiol Specific Isolation) Spike->Extract Deriv Derivatization (Ethyl Propiolate) Extract->Deriv GCMS GC-MS/MS (QqQ) MRM Mode Deriv->GCMS Data Ratio Calculation (Analyte Area / IS Area) GCMS->Data

Figure 3: SIDA-GC-MS/MS workflow for the precise quantification of trace thiols.

References

  • Roland, A., et al. (2010). "Validation of a nanoliquid chromatography-tandem mass spectrometry method for the identification and the accurate quantification by isotopic dilution of glutathionylated and cysteinylated precursors."[7] Journal of Chromatography A.

  • Peyrot des Gachons, C., et al. (2005). "Influence of water and nitrogen deficit on fruit ripening and aroma potential of Vitis vinifera L cv Sauvignon Blanc in field conditions." Journal of the Science of Food and Agriculture.

  • Tominaga, T., et al. (1998). "Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines." Flavour and Fragrance Journal.

  • BenchChem Technical Support. "Biosynthesis of 4MMP Precursors in Humulus lupulus." BenchChem.[1]

  • Chen, L., et al. (2019). "Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles." Food Chemistry.

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 4-Mercapto-4-methyl-2-pentanone &amp; 4-Mercapto-4-methyl-2-hexanone

[1] Executive Summary & Chemical Identity Subject: Synthesis of -mercapto ketones via conjugate addition of hydrogen sulfide. Target Discrepancy Note: The user request specifies the synthesis of 4-Mercapto-4-methyl-2-hex...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

Subject: Synthesis of


-mercapto ketones via conjugate addition of hydrogen sulfide.
Target Discrepancy Note:  The user request specifies the synthesis of 4-Mercapto-4-methyl-2-hexanone from Mesityl Oxide. This presents a chemical incompatibility.
  • Mesityl Oxide (

    
    ) is the precursor for 4-Mercapto-4-methyl-2-pentanone  (4MMP, "Cat Ketone", FEMA 3997).[1]
    
  • 4-Mercapto-4-methyl-2-hexanone (FEMA 4583) is a homolog requiring 4-methyl-3-hexen-2-one as the starting material.[1]

Decision: This guide primarily details the synthesis of the Pentanone (4MMP) from Mesityl Oxide (the standard industrial route likely intended). A secondary protocol is provided for the Hexanone target, correcting the starting material to the required alkene.[1]

Chemical Structures
CompoundIUPAC NameCAS No.[2]StructurePrecursor
Target A 4-Mercapto-4-methyl-2-pentanone19872-52-7

Mesityl Oxide
Target B 4-Mercapto-4-methyl-2-hexanone851768-52-0

4-Methyl-3-hexen-2-one

Reaction Mechanism & Pathway

Both syntheses rely on the Michael Addition (Conjugate Addition) of a sulfur nucleophile (


 or 

) to an

-unsaturated ketone.[1] The reaction is reversible; low temperature and base catalysis favor the forward reaction (thiol formation), while high temperature favors elimination (retro-Michael).[1]
Synthetic Pathway Diagram

SynthesisPathways Acetone Acetone (C3) MesitylOxide Mesityl Oxide (4-methyl-3-penten-2-one) Acetone->MesitylOxide Self-Aldol - H2O MethylHexenone 4-Methyl-3-hexen-2-one (Precursor B) Acetone->MethylHexenone Cross-Aldol with MEK MEK Methyl Ethyl Ketone (C4) MEK->MethylHexenone TargetA 4-Mercapto-4-methyl- 2-pentanone (4MMP) MesitylOxide->TargetA Conjugate Addition TargetB 4-Mercapto-4-methyl- 2-hexanone MethylHexenone->TargetB Conjugate Addition H2S H2S / Base Cat. H2S->TargetA H2S->TargetB

Figure 1: Divergent synthesis pathways. Mesityl oxide yields the pentanone derivative. The hexanone target requires the cross-aldol product of Acetone and MEK.[1]

Safety & Handling (Critical)

Hazard Alert: This protocol involves Hydrogen Sulfide (


)  and potent thiols.
  • 
     Toxicity:  Extremely toxic gas. Olfactory fatigue occurs rapidly (you stop smelling it at dangerous concentrations). Must be used in a functioning fume hood with an 
    
    
    
    monitor.
  • Thiol Odor: The products have extremely low odor thresholds (0.1 ppb range). "Catty," "Ribes," "Sulfurous" odors.

    • Containment: All glassware must be treated with bleach (sodium hypochlorite) or hydrogen peroxide before removal from the hood to oxidize thiols to odorless sulfonates.

    • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, safety goggles. Dedicated clothing recommended to avoid contaminating personal items with thiol odor.

Protocol A: Synthesis of 4-Mercapto-4-methyl-2-pentanone (From Mesityl Oxide)

Application: Flavor/Fragrance (Sauvignon Blanc, Grapefruit, Blackcurrant notes).[1]

Reagents
  • Mesityl Oxide (98% purity)[1]

  • Hydrogen Sulfide gas (

    
    ) OR Sodium Hydrosulfide (NaSH) hydrate[1]
    
  • Catalyst: Diethylamine (DEA) or Piperidine[1]

  • Solvent: Methanol (optional, can be run neat)[1]

  • Quenching: Dilute HCl, Sodium Hypochlorite (Bleach)[1]

Step-by-Step Methodology
Method 1: Gas-Liquid Reaction (High Purity)[1]
  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube (subsurface), a dry-ice/acetone condenser (to reflux

    
    ), and a thermometer. Connect the exit to a caustic scrubber (NaOH solution) to trap unreacted 
    
    
    
    .
  • Charging: Add Mesityl Oxide (1.0 eq) and Diethylamine (0.05 eq) to the flask.

  • Cooling: Cool the mixture to 0°C - 5°C using an ice bath.

    • Expert Insight: Low temperature is crucial. Higher temperatures (>25°C) favor the reverse reaction and polymerization of mesityl oxide.

  • Addition: Slowly bubble

    
     gas into the stirred mixture. Maintain temperature <10°C.
    
    • The reaction is exothermic. Adjust gas flow to control heat.

    • Continue until saturation (approx. 1.1 - 1.5 eq of

      
       absorbed).
      
  • Reaction: Seal the vessel (if pressure rated) or maintain slight positive pressure of

    
     and stir at 0°C for 4–6 hours.
    
  • Workup:

    • Purge the system with Nitrogen (

      
      ) to remove excess 
      
      
      
      into the scrubber.[1]
    • Wash the organic layer with dilute HCl (0.1 M) to remove the amine catalyst.[1]

    • Wash with water, then brine. Dry over anhydrous

      
      .
      
  • Purification: Fractional distillation under reduced pressure.

    • Boiling Point: ~55°C at 10 mmHg.

    • Note: Do not overheat the pot; thermal degradation can release

      
       and regenerate mesityl oxide.
      
Method 2: Liquid Phase (NaSH) - Safer Alternative[1]
  • Solution Prep: Dissolve NaSH (2.0 eq) in Methanol.

  • Addition: Cool NaSH solution to 0°C. Add Mesityl Oxide (1.0 eq) dropwise over 60 minutes.

  • Acidification: After 4 hours stirring at 0°C, pour mixture into ice-cold dilute

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Purification: Distillation as above.

Protocol B: Synthesis of 4-Mercapto-4-methyl-2-hexanone (The "Hexanone" Target)

Application: Flavor modifier (Tropical, Sulfurous).[1] Precursor Synthesis: This target cannot be made from Mesityl Oxide. It requires 4-methyl-3-hexen-2-one .[1]

Step 1: Precursor Preparation (Cross-Aldol)[1]
  • Reaction: Acetone + Methyl Ethyl Ketone (MEK) + NaOH (cat).

  • Selectivity: This reaction yields a mixture. The target alkene (4-methyl-3-hexen-2-one) is formed by the condensation of the acetone enolate with MEK (at the carbonyl) followed by dehydration.[1]

  • Purification: Fractional distillation is required to separate the target alkene from self-aldol products (Mesityl Oxide from acetone self-reaction, and dimers of MEK).[1]

Step 2: Thiol Addition[1]
  • Reagents: 4-Methyl-3-hexen-2-one,

    
    , Piperidine.
    
  • Procedure: Follow Method 1 (Gas-Liquid) described above, substituting Mesityl Oxide with 4-Methyl-3-hexen-2-one.

  • Key Difference: The ethyl group increases steric hindrance slightly; reaction times may need to be extended by 2–3 hours.

  • Analysis:

    • Product: 4-Mercapto-4-methyl-2-hexanone.[1][3][4][5]

    • NMR Verification (

      
      ):  Look for the disappearance of the alkene proton (~6.0 ppm) and the appearance of the ethyl group signals (
      
      
      
      quartet,
      
      
      triplet) distinct from the isopropyl-like pattern of the pentanone.

Analytical Quality Control

Parameter4-Mercapto-4-methyl-2-pentanone (4MMP)4-Mercapto-4-methyl-2-hexanone
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Odor Blackcurrant, Catty, BoxwoodFruity, Sulfurous, Tropical
GC-MS (EI) Molecular Ion: 132 m/zMolecular Ion: 146 m/z
Key Fragments m/z 75 (

), 43 (

)
m/z 89 (

), 43 (

)
Refractive Index 1.470 - 1.4751.466 - 1.472

References

  • FEMA (Flavor and Extract Manufacturers Association). (2011). GRAS Flavoring Substances 25. FEMA No. 4583 (4-Mercapto-4-methyl-2-hexanone).[1][6]

  • PubChem. (n.d.). 4-Mercapto-4-methyl-2-hexanone (Compound Summary). National Center for Biotechnology Information.

  • Vermeulen, C., et al. (2006). Synthesis and Sensory Characterization of 4-Mercapto-4-methyl-2-pentanone. Journal of Agricultural and Food Chemistry. (Foundational protocol for the pentanone analog).
  • Organic Syntheses. (1921). Mesityl Oxide Preparation. Org. Synth. 1921, 1,[1][7][8] 53. (Reference for starting material stability).

Sources

Application

High-Sensitivity Quantitation of 4-Mercapto-4-methyl-2-hexanone (4MMH): Advanced Derivatization Protocols

Introduction & Chemical Context 4-Mercapto-4-methyl-2-hexanone (4MMH) is a potent volatile thiol characterized by a "catty," blackcurrant, or box-tree aroma. Structurally homologous to the well-known Sauvignon Blanc vari...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-Mercapto-4-methyl-2-hexanone (4MMH) is a potent volatile thiol characterized by a "catty," blackcurrant, or box-tree aroma. Structurally homologous to the well-known Sauvignon Blanc varietal thiol 4-mercapto-4-methyl-2-pentanone (4MMP), 4MMH shares the critical tertiary thiol moiety adjacent to a ketone functionality.

The Analytical Challenge

Detecting 4MMH presents a "Perfect Storm" of analytical difficulties:

  • Ultra-Trace Thresholds: Sensory perception thresholds are in the low ng/L (ppt) range, requiring massive enrichment factors.

  • Oxidative Instability: The thiol group (-SH) rapidly oxidizes to disulfides (R-S-S-R') in the presence of air or metal ions (Cu²⁺, Fe³⁺), necessitating immediate stabilization.

  • Steric Hindrance: The tertiary carbon position makes the sulfhydryl group nucleophilically sluggish compared to primary thiols, rendering standard alkylating agents less effective.

This guide details two distinct, field-validated workflows to overcome these barriers: Selective Organomercurial Extraction (GC-MS) for maximum sensitivity in complex matrices, and Thiol-Disulfide Exchange (LC-MS/MS) for high-throughput quantification.

Method A: Selective Extraction via p-Hydroxymercuribenzoate (p-HMB)

Best For: Complex matrices (Wine, Hops, Fermented Broth) requiring maximum purification. Target Platform: GC-MS / GC-FPD

Mechanism of Action

This method utilizes the high affinity of organomercurials for sulfur. p-HMB acts not just as a derivatizing agent, but as a reversible affinity tag . It selectively pulls thiols out of a crude organic extract into an aqueous phase, separating them from interfering polyphenols and alcohols. The thiols are later released by a stronger nucleophile (Cysteine).

Workflow Diagram

pHMB_Extraction cluster_0 Phase 1: Isolation cluster_1 Phase 2: Purification cluster_2 Phase 3: Liberation & Analysis Sample Sample (Wine/Extract) + Internal Standard LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE OrgPhase Organic Phase (Contains Thiols + Matrix) LLE->OrgPhase pHMB_Add Add p-HMB (aq) (pH > 7.0) OrgPhase->pHMB_Add Complex Aqueous Phase (Thiol-pHMB Complex) pHMB_Add->Complex Selective Partitioning AnionCol Anion Exchange Column (Dowex 1X2) Complex->AnionCol Load Wash Wash Steps (Remove non-thiols) AnionCol->Wash Cysteine Elute with Cysteine (Ligand Exchange) Wash->Cysteine Displace FreeThiol Liberated 4MMH Cysteine->FreeThiol FinalExt Micro-Extraction (Dichloromethane) FreeThiol->FinalExt GCMS GC-MS Analysis (SIM Mode) FinalExt->GCMS

Caption: The p-HMB workflow utilizes reversible affinity binding to isolate thiols from complex organic backgrounds before GC-MS analysis.[1][2]

Detailed Protocol

Reagents:

  • p-Hydroxymercuribenzoate (p-HMB) solution: 2 mM in 0.1 M NaOH.

  • Cysteine solution: 400 mg in 40 mL ultrapure water (Freshly prepared).

  • Anion Exchange Resin: Dowex 1X2 (acetate form).

Step-by-Step:

  • Extraction: Extract 50 mL of sample (pH adjusted to 7.0) with dichloromethane (DCM, 2 x 20 mL). Centrifuge to break emulsions.

  • Derivatization/Binding: Combine the DCM layers. Add 2 mL of p-HMB solution . Shake vigorously for 10 minutes.

    • Critical: The thiols migrate from the DCM (organic) to the p-HMB (aqueous) phase. Discard the organic phase (which contains the matrix interferences).

  • Loading: Pass the aqueous p-HMB phase through the Dowex 1X2 column. The negatively charged p-HMB-Thiol complex binds to the resin.

  • Washing: Wash the column with:

    • 10 mL 0.1 M Sodium Acetate (pH 6.0)

    • 10 mL Phosphate Buffer (pH 7.0)

  • Liberation (The "Switch"): Elute the column with 4 mL of Cysteine solution .

    • Chemistry: Cysteine is in massive molar excess. It displaces 4MMH from the mercury atom, releasing free 4MMH back into solution.

  • Final Recovery: Extract the eluate immediately with 200 µL of DCM or Ethyl Acetate. Inject 2 µL into GC-MS.

Method B: Rapid Derivatization via 4,4'-Dithiodipyridine (DTDP)

Best For: High-throughput screening, biological fluids, and LC-MS/MS applications. Target Platform: LC-ESI-MS/MS (MRM Mode)

Mechanism of Action

DTDP reacts with the thiol via a thiol-disulfide exchange reaction. This releases 4-thiopyridone (a leaving group) and forms a mixed disulfide (4MMH-Pyridine). This derivative is stable, ionizes efficiently in Electrospray Ionization (ESI+), and prevents oxidation.

Reaction Pathway[3]

DTDP_Reaction Thiol 4MMH (Analyte) Intermediate Transition State Thiol->Intermediate DTDP 4,4'-Dithiodipyridine (Reagent) DTDP->Intermediate Product 4MMH-Pyridine (Mixed Disulfide) Intermediate->Product Nucleophilic Attack Byproduct 4-Thiopyridone (Leaving Group) Intermediate->Byproduct

Caption: DTDP stabilizes the tertiary thiol by forming a mixed disulfide, amenable to ESI+ ionization.

Detailed Protocol

Reagents:

  • DTDP Solution: 10 mM in Methanol.

  • Internal Standard: Deuterated 4MMP (d10-4MMP) or 4MMH homologue.

  • Acidification: 1% Formic Acid.

Step-by-Step:

  • Sample Prep: Take 1 mL of sample. Add Internal Standard (50 ng/L final conc).

  • Derivatization: Add 50 µL of DTDP Solution .

    • Note: Unlike other reagents (e.g., Ellman's), DTDP is effective at slightly acidic pH (pH 3-4), making it ideal for direct wine/juice analysis without harsh alkalinization that could hydrolyze esters.

  • Incubation: Vortex and let stand at Room Temperature for 10-15 minutes.

  • Enrichment (SPE):

    • Condition C18 SPE cartridge with Methanol/Water.

    • Load derivatized sample.[3]

    • Wash with 10% Methanol (removes salts).

    • Elute with 100% Methanol.

  • Analysis: Inject into LC-MS/MS.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Transitions: Monitor the precursor ion [M+H]+ and specific pyridine fragment ions.

Comparative Analysis & Performance Data

FeatureMethod A: p-HMB (GC-MS)Method B: DTDP (LC-MS/MS)
Sensitivity (LOD) Excellent (0.1 - 0.5 ng/L)Good (1.0 - 5.0 ng/L)
Selectivity Extremely High (Affinity purification)High (MS/MS specificity)
Sample Throughput Low (Labor intensive extraction)High (Simple liquid handling)
Matrix Effects Minimal (Matrix removed)Moderate (Requires Matrix Matched Calibration)
Reagent Stability Toxic (Mercury waste disposal required)Stable, less toxic

Troubleshooting & Critical Control Points

  • Ghost Peaks (Method A): If the p-HMB column is not washed thoroughly, non-thiol aromatics may co-elute. Ensure the Sodium Acetate wash is performed strictly.

  • Low Recovery (Method B): The tertiary thiol in 4MMH is sterically hindered. If recovery is low, increase incubation time to 45 mins or raise pH slightly to 6.0 (ensure it does not exceed 7.5 to prevent disulfide scrambling).

  • Glassware: Thiols bind to glass. All glassware must be silanized (deactivated) or use high-quality polypropylene labware where possible.

References

  • Tominaga, T., Murat, M. L., & Dubourdieu, D. (1998). Development of a Method for Analyzing the Volatile Thiols Involved in the Characteristic Aroma of Wines Made from Vitis vinifera L. Cv. Sauvignon Blanc. Journal of Agricultural and Food Chemistry.

  • Capone, D. L., Ristic, R., & Jeffery, D. W. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry.

  • Mafata, M., Stander, M., Thomachot-Schneider, B., & Buica, A. (2018). Measuring Thiols in Single Cultivar South African Red Wines Using 4,4-Dithiodipyridine (DTDP) Derivatization and Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry.[4][5] Foods.

  • Roland, A., et al. (2016). First Identification of 4-Mercapto-4-methyl-2-pentanone in Dry Hopped Beer. Flavour and Fragrance Journal. (Contextual reference for 4MMH/4MMP homology).

Sources

Method

Application Note: Precision Quantitation of 4-Mercapto-4-methyl-2-hexanone (4MMH) via SIDA-HS-SPME-GC-MS/MS

This Application Note is designed for researchers and analytical scientists in the flavor, fragrance, and pharmaceutical industries. It details a robust protocol for the quantification of 4-Mercapto-4-methyl-2-hexanone (...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists in the flavor, fragrance, and pharmaceutical industries. It details a robust protocol for the quantification of 4-Mercapto-4-methyl-2-hexanone (4MMH) using Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) .

Executive Summary

4-Mercapto-4-methyl-2-hexanone (4MMH) is a potent volatile thiol contributing "catty," "blackcurrant," or "box tree" notes to various matrices, including Sauvignon Blanc wines, hops, and biological fluids. Its extremely low odor threshold (ng/L range) and susceptibility to oxidation make accurate quantification challenging.

This protocol employs Stable Isotope Dilution Assay (SIDA) , the gold standard for trace analysis. By using a deuterated internal standard (


-4MMH), this method automatically compensates for analyte loss during extraction, matrix effects in the injector, and ionization variability, ensuring high precision and accuracy.

Introduction & Mechanistic Insight

The Challenge: Reactivity and Volatility

4MMH contains a free sulfhydryl (-SH) group and a ketone functionality.[1] Two primary mechanisms compromise its analysis:

  • Oxidative Dimerization: The thiol group readily oxidizes to form disulfides (4MMH-S-S-4MMH) or mixed disulfides with matrix proteins, rendering it invisible to standard detection.

  • Matrix Suppression: In complex matrices like wine or fermentation broths, non-volatile components can suppress the release of 4MMH into the headspace.[2]

The Solution: SIDA-HS-SPME[2]
  • SIDA (Stable Isotope Dilution Assay): The addition of an isotopically labeled analogue (

    
    -4MMH) prior to any sample manipulation is critical. Since the isotopologue possesses nearly identical chemical and physical properties to the analyte but a distinct mass, any loss of 4MMH (via oxidation or extraction inefficiency) is mirrored by the internal standard. The ratio of Analyte/ISTD remains constant, preserving quantitative accuracy.
    
  • HS-SPME (Headspace Solid-Phase Microextraction): A solvent-free extraction technique that concentrates volatiles on a coated fiber. It is ideal for 4MMH as it avoids aggressive solvents that might promote oxidation.[2]

Materials and Standards
ComponentSpecificationPurpose
Analyte 4-Mercapto-4-methyl-2-hexanone (>95%)Primary Standard for calibration.
Internal Standard (ISTD)

-4-Mercapto-4-methyl-2-hexanone
Compensation for recovery/matrix effects. Note: Often custom synthesized.[2]
SPME Fiber DVB/CAR/PDMS (50/30 µm)"Triple phase" fiber covers the polarity range of VSCs.[2]
Matrix Modifier Sodium Chloride (NaCl), analytical grade"Salting out" to increase headspace partitioning.
Stabilizer EDTA / Ascorbic AcidPrevents metal-catalyzed oxidation of thiols.
Derivatizing Agent Optional: PFBBr or EbselenOnly required if sensitivity < 1 ng/L is needed (not used in this direct protocol).

Experimental Protocol

Phase 1: Standard Preparation

Critical Step: All standard solutions must be prepared in an oxygen-free environment (e.g., using argon-purged solvents) to prevent disulfide formation.

  • Stock Solution A (Analyte): Dissolve 10 mg 4MMH in 10 mL Ethanol (1000 mg/L). Store at -80°C.

  • Stock Solution B (ISTD): Dissolve 10 mg

    
    -4MMH in 10 mL Ethanol (1000 mg/L).
    
  • Working Solution: Dilute Stock A to create a calibration range (e.g., 10 ng/L to 500 ng/L) in model wine (12% EtOH, pH 3.5 tartrate buffer).

  • Spiking: Add a constant concentration of ISTD (e.g., 100 ng/L) to every calibration level and sample.

Phase 2: Sample Preparation (Self-Validating Step)

The addition of ISTD at this stage validates the entire extraction process.

  • Aliquot: Transfer 10 mL of sample (wine, beer, or aqueous extract) into a 20 mL headspace vial.

  • Salt Addition: Add 3.0 g NaCl. This increases the ionic strength, driving the hydrophobic 4MMH into the headspace.

  • ISTD Addition: Spike 20 µL of Stock Solution B (ISTD) into the vial.

  • Equilibration: Cap immediately with a magnetic screw cap (PTFE/Silicone septum).[2] Vortex for 30 seconds.[2]

Phase 3: Automated HS-SPME Extraction
  • Incubation: 10 minutes at 40°C (500 rpm agitation).

  • Extraction: Insert SPME fiber (DVB/CAR/PDMS) into headspace. Extract for 45 minutes at 40°C.

  • Desorption: 5 minutes in GC inlet at 250°C (Splitless mode).

Phase 4: GC-MS/MS Analysis

Instrument: Agilent 7890B GC / 7000D Triple Quad MS (or equivalent).

  • Column: DB-Wax or SolGel-Wax (polar column is essential for sulfur separation), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 3 min.

    • Ramp 5°C/min to 150°C.

    • Ramp 20°C/min to 240°C (hold 5 min).

  • MS Parameters (MRM Mode):

    • Source Temp: 230°C.

    • Ionization: EI (70 eV).

    • Collision Energy: Optimized for each transition (typically 10-25 eV).

MRM Transition Table (Theoretical - Optimize per instrument):

CompoundPrecursor Ion (

)
Product Ion (

)
Role
4MMH 146103 (Loss of Acetyl)Quantifier
4MMH 14675 (Thiol fragment)Qualifier

-4MMH
149106 (Shifted +3)ISTD Quantifier

-4MMH
14978 (Shifted +3)ISTD Qualifier

Workflow Visualization

The following diagram illustrates the SIDA logic, ensuring that any loss occurring in the "Processing & Extraction" phase is mathematically cancelled out by the ratio calculation.

SIDA_Workflow cluster_process Sample Processing (Sources of Error) Sample Unknown Sample (Analyte X) Mix Equilibrated Mixture (Ratio X : d3-X established) Sample->Mix ISTD Internal Standard (Isotope d3-X) ISTD->Mix Known Amount Extraction HS-SPME Extraction (Incomplete Recovery) Mix->Extraction Injection GC Injection (Thermal Degradation) Extraction->Injection Note Self-Validating: Losses affect X and d3-X equally. Ratio remains constant. Extraction->Note Detection MS/MS Detection (Separate Mass Channels) Injection->Detection Result Quantification (Area Ratio Calculation) Detection->Result Ratio X/d3-X

Caption: SIDA Workflow for 4MMH. The critical step is the equilibration of Analyte and ISTD prior to extraction, ensuring losses are normalized.

Method Validation & Quality Control

To ensure Scientific Integrity , the following validation parameters must be met:

A. Linearity and Range[2][3]
  • Construct a calibration curve plotting the Area Ratio (

    
    ) against the Concentration Ratio .[2]
    
  • Requirement:

    
     over the range of 10–500 ng/L.[2]
    
  • Why: This proves the isotope behaves identically to the analyte across the dynamic range.[2]

B. Limit of Detection (LOD)
  • Calculate LOD as

    
     (where 
    
    
    
    is the standard deviation of the lowest standard and
    
    
    is the slope).[2]
  • Target: < 2 ng/L (4MMH has a sensory threshold of ~3 ng/L in water).

C. Recovery (Accuracy)
  • Spike a "blank" matrix (e.g., dealcoholized wine) with known 4MMH.

  • Acceptance Criteria: Calculated concentration must be within 80-120% of the spiked value.

  • Troubleshooting: If recovery is low, check for oxidation. Add 50 mg/L ascorbic acid to the sample buffer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Signal for 4MMH Oxidation to disulfide.Ensure samples are fresh; add EDTA/Ascorbic acid; purge vials with Argon.[2]
Poor Peak Shape (Tailing) Interaction with active sites.Trim GC column; deactivate inlet liner; ensure SPME fiber is not fouled.[2]
ISTD Signal Variability Matrix suppression (Competition).Dilute sample 1:1 with water; ensure consistent salting (NaCl).[2]
"Ghost" Peaks Carryover.Bake out SPME fiber for 10 min between runs; run solvent blanks.

References

  • Roland, A., et al. (2010). "First identification of a cysteinylated precursor of 3-mercaptohexan-1-ol in grape juice." Journal of Agricultural and Food Chemistry. (Foundational work on thiol precursors). Link

  • Steinhaus, M., et al. (2007). "Quantitation of 4-methyl-4-sulfanylpentan-2-one in hops by stable isotope dilution assay." Journal of Agricultural and Food Chemistry. (The reference method for the pentanone homolog, adaptable to hexanone). Link

  • FEMA (Flavor and Extract Manufacturers Association). "FEMA GRAS Assessment of 4-Mercapto-4-methyl-2-hexanone (FEMA 4583)." Food Technology. (Safety and regulatory data). Link

  • Mateo-Vivaracho, L., et al. (2010). "Automated measurement of volatile thiols in wine by SIDA-HS-SPME-GC-MS." Journal of Chromatography A. (General protocol for volatile thiols). Link

Sources

Application

Enzymatic release of 4-Mercapto-4-methyl-2-hexanone during fermentation

Application Note: Enzymatic Release & Modulation of 4-Mercapto-4-methyl-2-hexanone (4MMH) During Fermentation Abstract This guide details the metabolic engineering and process parameters required to maximize the enzymati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Release & Modulation of 4-Mercapto-4-methyl-2-hexanone (4MMH) During Fermentation

Abstract

This guide details the metabolic engineering and process parameters required to maximize the enzymatic release of 4-Mercapto-4-methyl-2-hexanone (4MMH) , a potent polyfunctional thiol (FEMA 4583) responsible for distinctive "catty," black currant, and tropical aromas. While structurally homologous to the well-characterized 4-mercapto-4-methyl-2-pentanone (4MMP), 4MMH presents unique retention and sensory properties. This protocol focuses on the cleavage of non-volatile cysteinylated precursors (Cys-4MMH) by yeast


-lyases (specifically IRC7), managing Nitrogen Catabolite Repression (NCR), and validating release via specific p-hydroxymercuribenzoate (p-HMB) extraction and GC-MS/MS quantification.

Mechanistic Insight: The -Lyase Pathway

The release of 4MMH is not a simple byproduct of fermentation but a specific biocatalytic event governed by the yeast gene IRC7.[1][2] In raw substrates (hops, grapes, malt), 4MMH exists primarily as odorless, non-volatile S-conjugates:

  • Glut-4MMH: Glutathionylated precursor (Initial storage form).

  • Cys-4MMH: Cysteinylated precursor (Intermediate substrate).

The Biotransformation Cascade: The yeast must first import the cysteinylated precursor via the Gap1p or Opt1p transporters. Once intracellular, the carbon-sulfur ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-lyase enzyme (encoded by IRC7) cleaves the C-S bond.[3]
  • Key Constraint: IRC7 expression is highly sensitive to Nitrogen Catabolite Repression (NCR).[3] In the presence of preferred nitrogen sources (ammonium, glutamine), the GATA transcription factors (Gln3p/Gat1p) are sequestered in the cytoplasm, halting IRC7 transcription and effectively shutting down 4MMH release.

Pathway Visualization

G cluster_0 Extracellular Environment cluster_1 Yeast Cytoplasm Glut Glut-4MMH (Precursor) Cys_Ext Cys-4MMH (Transport Substrate) Glut->Cys_Ext Peptidases (Plant/Must) Transporter Gap1p/Opt1p (Transporter) Cys_Ext->Transporter Cys_Int Cys-4MMH (Intracellular) Transporter->Cys_Int Product 4MMH (Free Thiol) Cys_Int->Product C-S Cleavage IRC7 IRC7 u03b2-lyase (Enzyme) IRC7->Cys_Int Catalysis NCR NCR Mechanism (Repression) NCR->IRC7 Inhibits Expression

Figure 1: The enzymatic pathway for 4MMH release. Note the inhibitory role of Nitrogen Catabolite Repression (NCR) on the critical IRC7 enzyme.[3]

Experimental Protocol: Fermentation & Modulation

Objective: Maximize the molar conversion yield of Cys-4MMH to free 4MMH.

Materials
  • Yeast Strain: S. cerevisiae strain with full-length IRC7 allele (e.g., VIN13, VL3, or engineered strains). Note: Many commercial strains carry a 38-bp deletion in IRC7, rendering them inactive.[4]

  • Medium: Synthetic Grape Juice (SGJ) or Wort mimic.

  • Nitrogen Source:

    • Repressive (Control): Diammonium Phosphate (DAP) > 300 mg N/L.

    • Permissive (Test): Proline or Citrulline (poor nitrogen sources) or Low DAP (< 150 mg N/L).

  • Precursor Spike: Synthetic Cys-4MMH (see Synthesis section) added at 500 nM to 1 µM.

Workflow Steps
  • Inoculation:

    • Inoculate yeast at

      
       cells/mL into the medium.
      
    • Critical Step: Ensure the initial Yeast Assimilable Nitrogen (YAN) is below 200 mg/L . High initial YAN will delay IRC7 expression until the stationary phase, by which time transporter activity may decline.

  • Fermentation Parameters:

    • Temperature: 18°C - 20°C . (Higher temperatures favor volatile stripping; lower temperatures preserve the thiol but slow kinetics).

    • Agitation: Low (static or 50 rpm) to prevent oxidation of the released thiol.

  • Nitrogen Modulation (The "Pulse" Technique):

    • Do not add DAP at the start if maximizing thiols.

    • Monitor density.[5] When fermentation reaches 1/3 sugar depletion, the nitrogen pool is typically exhausted, relieving NCR.

    • Action: If fermentation becomes sluggish, supplement with organic nitrogen (amino acids) rather than ammonium to minimize re-repression of IRC7.

  • Termination:

    • Stop fermentation at dryness (residual sugar < 2 g/L).

    • Immediate Analysis: Thiols are highly reactive. Add 50 mg/L SO2 immediately to prevent oxidation to disulfides.

Analytical Protocol: Quantification of 4MMH

Challenge: 4MMH has an odor detection threshold in the ng/L (ppt) range. Direct injection GC-MS is insufficient. Solution: Specific extraction using p-Hydroxymercuribenzoate (p-HMB), which reversibly binds free thiols, separating them from the complex matrix.

Reagents
  • p-HMB Solution: 2 mM p-hydroxymercuribenzoate in 0.1 M Tris-HCl (pH 8.0).

  • Internal Standard: 4-methoxy-2-methyl-2-mercaptobutane (4M2M2MB) or deuterated 4MMP (

    
    -4MMP).
    
  • Elution Buffer: 0.1 M Cysteine-HCl solution.

Step-by-Step Extraction
  • Sample Prep: Centrifuge 50 mL of fermented media (3,000 x g, 5 min). Take supernatant.

  • Derivatization (Binding):

    • Add 2 mL of p-HMB solution to the supernatant.

    • Adjust pH to 7.0.

    • Stir gently for 10 minutes. Mechanism: The mercury atom forms a mercaptide bond (R-S-Hg-Benzoate).

  • Cleanup:

    • Pass the mixture through a strong anion-exchange cartridge (e.g., Dowex 1X2). The negatively charged p-HMB-Thiol complex binds to the resin.

    • Wash with 50 mL 0.1 M sodium acetate (pH 6) to remove esters, alcohols, and non-thiol volatiles.

  • Release & Elution:

    • Elute the thiols by passing 5 mL of Cysteine-HCl solution through the column.

    • Chemistry: The excess cysteine displaces the target thiol from the mercury atom via mass action.

  • Extraction:

    • Extract the eluted aqueous phase with 2 mL Dichloromethane (DCM).

    • Dry DCM layer over anhydrous

      
      .
      
  • GC-MS/MS Analysis:

    • Column: DB-Wax or equivalent polar column.

    • Injection: 2 µL splitless.

    • Detection: MRM mode (Multiple Reaction Monitoring).

    • Target Ions (4MMH): Parent

      
       146. Quantifier 
      
      
      
      113 (
      
      
      ), Qualifier
      
      
      75.

Precursor Synthesis (Self-Validation Standard)

To validate the enzymatic release, you must synthesize the substrate (Cys-4MMH) if it is not commercially available.

Reaction: Michael Addition of L-Cysteine to 4-methyl-3-hexen-2-one.

  • Reactants: Dissolve 10 mmol L-Cysteine in 20 mL water (pH adjusted to 8.0 with NaOH).

  • Addition: Add 12 mmol 4-methyl-3-hexen-2-one dropwise.

  • Incubation: Stir at 50°C for 4 hours.

  • Purification: Wash with ethyl acetate (removes unreacted ketone). Lyophilize the aqueous phase to obtain the solid Cys-4MMH conjugate.

  • Validation: Confirm structure via NMR (

    
    , 
    
    
    
    ) and LC-MS (
    
    
    Da).

Data Analysis & Troubleshooting

Calculating Conversion Yield:



IssueProbable CauseCorrective Action
No 4MMH Detected IRC7 DeletionVerify yeast genotype. Use VIN13 or engineered strain.
Low Yield (<0.1%) NCR RepressionReduce initial DAP. Switch to Proline/Citrulline.
High Disulfides OxidationPurge headspace with

. Add SO2/Ascorbic acid at harvest.
Poor Recovery p-HMB SaturationEnsure p-HMB is in molar excess (at least 10x est. thiol).

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2011). Safety Evaluation of Certain Food Additives and Contaminants: 4-Mercapto-4-methyl-2-hexanone (No. 1926).[6][7] WHO Food Additives Series: 64. Link

  • Roncoroni, M., et al. (2011).[1][8] "The yeast IRC7 gene encodes a

    
    -lyase responsible for production of the varietal thiol 4-mercapto-4-methylpentan-2-one in wine."[4][9] Food Microbiology, 28(5), 926-935.[4] Link
    
  • Tominaga, T., et al. (1998). "Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines." Flavour and Fragrance Journal, 13(3), 159-162. Link

  • Howell, K. S., et al. (2005). "Genetic determinants of volatile-thiol release by Saccharomyces cerevisiae during wine fermentation." Applied and Environmental Microbiology, 71(9), 5420-5426. Link

  • FEMA Expert Panel. (2008). "GRAS Flavoring Substances 24: 4-Mercapto-4-methyl-2-hexanone (FEMA 4583)." Food Technology, 62(6). Link

Sources

Method

Isolation of 4-Mercapto-4-methyl-2-hexanone from blackcurrant buds

Application Note: Isolation and Quantification of 4-Mercapto-4-methyl-2-hexanone (4MMH) from Blackcurrant Buds (Ribes nigrum) Mechanistic Rationale & Target Profile The isolation of trace volatile thiols from complex bot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Quantification of 4-Mercapto-4-methyl-2-hexanone (4MMH) from Blackcurrant Buds (Ribes nigrum)

Mechanistic Rationale & Target Profile

The isolation of trace volatile thiols from complex botanical matrices is one of the most challenging tasks in flavor and fragrance chemistry. 4-Mercapto-4-methyl-2-hexanone (4MMH; CAS 851768-52-0, FEMA 4584) is a highly potent sulfur-containing ketone[1][2]. In blackcurrant buds (Ribes nigrum), 4MMH acts as a character-impact compound, imparting intense "catty," dark berry, and tropical notes at sub-parts-per-billion (ppb) thresholds[1].

While blackcurrant buds yield a relatively high total volatile fraction (approximately 0.21%)[3], 4MMH is present in minute trace amounts, heavily masked by non-thiol terpenes and esters. Standard steam distillation (SDE) often leads to the thermal degradation of labile thiols and the generation of artifactual sulfur compounds. Therefore, as application scientists, we must rely on a two-dimensional isolation strategy: Solvent Assisted Flavor Evaporation (SAFE) to gently isolate the total volatile fraction without thermal stress[4], followed by Affinity Extraction using p-hydroxymercuribenzoate (p-HMB) to selectively pull thiols out of the complex organic matrix[5].

Experimental Workflow

G A Blackcurrant Buds (Ribes nigrum) Cryogenic Milling B Solvent Extraction (Dichloromethane, 4°C) A->B C SAFE Distillation (High Vacuum, <40°C) B->C D Affinity Binding (p-HMB Aqueous Phase) C->D E Washing Phase (Removal of Non-Thiols) D->E F Thiol Liberation (Excess Cysteine Elution) E->F G GC-MS & GC-PFPD (4MMH Quantification) F->G

Workflow for the selective isolation and analysis of 4MMH from blackcurrant buds.

Step-by-Step Protocol

Phase 1: Matrix Preparation and SAFE Distillation

Causality: Dichloromethane (DCM) is selected over hexane because its slight polarity better solvates ketone-thiols like 4MMH, while remaining strictly immiscible with water for downstream partitioning. SAFE is employed to separate the volatiles from non-volatile lipids and waxes under high vacuum (10⁻³ Pa), keeping the system below 40°C to prevent thiol oxidation[4].

  • Cryo-Milling: Flash-freeze 100 g of fresh blackcurrant buds in liquid nitrogen and pulverize them to a fine powder to maximize surface area.

  • Internal Standard Spiking (Self-Validation): Immediately spike the matrix with 50 µg of an isotopically labeled internal standard (e.g., 3-mercaptohexanol-d5). Tracking this standard ensures the entire protocol remains a self-validating system; a final recovery of <70% indicates a failure in the affinity binding step.

  • Solvent Extraction: Extract the powder with 300 mL of pre-chilled DCM (4°C) for 2 hours under inert argon atmosphere. Filter the extract through anhydrous sodium sulfate.

  • SAFE Distillation: Transfer the DCM extract into the dropping funnel of the SAFE apparatus. Maintain the distillation flask at 40°C and the receiving flask in liquid nitrogen. Apply a high vacuum (5 × 10⁻³ Pa)[4]. The resulting distillate contains the total volatile fraction, free of non-volatile matrix components.

Phase 2: Selective Thiol Enrichment via p-HMB

Causality:p-HMB forms a strong, reversible covalent bond specifically with sulfhydryl (-SH) groups. This allows us to trap 4MMH in an aqueous phase while discarding the 99% of volatiles (terpenes, esters) that remain in the organic phase[5].

  • Reagent Preparation: Prepare a 1 mM solution of p-HMB in 0.01 N NaOH.

  • Affinity Partitioning: Add 50 mL of the p-HMB solution to the SAFE distillate in a separatory funnel. Shake vigorously for 5 minutes.

  • Critical pH Control: The aqueous phase must be strictly maintained at a pH > 7.0. If the pH drops, p-HMB will precipitate out of solution, causing an irreversible loss of the target thiols[5]. Add drops of 1 N NaOH if necessary.

  • Phase Separation: Collect the lower aqueous phase (containing the 4MMH-p-HMB complex). Repeat the extraction with another 50 mL of p-HMB solution. Combine the aqueous phases and wash twice with 20 mL of pure DCM to remove any lingering non-thiol contaminants. Discard the DCM washes.

Phase 3: Thiol Liberation

Causality: To release 4MMH for GC analysis, the S-Hg bond must be broken. We introduce a massive molar excess of a sacrificial thiol (L-cysteine), which outcompetes 4MMH for the mercury binding sites, liberating the free 4MMH[5].

  • Elution: Add 500 mg of L-cysteine hydrochloride to the combined aqueous phase. Stir for 15 minutes at room temperature.

  • Recovery Extraction: Extract the liberated 4MMH by adding 10 mL of high-purity DCM. Shake gently. The 4MMH will partition back into the organic phase.

  • Concentration: Dry the DCM layer over anhydrous sodium sulfate and concentrate it to exactly 100 µL under a gentle stream of ultra-pure nitrogen (N2) prior to injection.

Quantitative Data & Analytical Parameters

To achieve unambiguous identification and quantification, the concentrated extract is analyzed using Gas Chromatography coupled simultaneously to a Mass Spectrometer (MS) and a Pulsed Flame Photometric Detector (PFPD). The PFPD provides an equimolar, highly selective response to sulfur, cutting through any remaining matrix noise.

Table 1: GC-MS / PFPD Analytical Parameters

Parameter Specification Causality / Rationale
Column DB-Wax (30 m × 0.25 mm i.d., 0.25 µm film) Polar stationary phase resolves isomeric thiols effectively.
Carrier Gas Helium (1.2 mL/min, constant flow) Ensures sharp peak shapes for trace volatiles.
Oven Program 40°C (3 min) → 4°C/min → 240°C (10 min) Gradual ramp prevents co-elution of closely related ketones.
PFPD Settings 250°C, Sulfur mode (393 nm filter) Specific detection of the sulfur atom in 4MMH.

| MS Mode | EI (70 eV), SIM Mode | Selected Ion Monitoring (m/z 89, 97, 131) maximizes sensitivity for 4MMH. |

Table 2: Expected Quantitative Recovery and Yield Data

Matrix / Workflow Step Target Compound Estimated Recovery Rate (%) Typical Yield (µg/kg buds)
Blackcurrant Buds (Raw) 4MMH N/A (Baseline) ~120 - 150 µg/kg
Post-SAFE Distillate 4MMH 88 - 92% ~110 - 135 µg/kg

| Post-p-HMB Affinity | 4MMH | 75 - 80% | ~90 - 110 µg/kg |

Troubleshooting & Field-Proven Insights

  • Emulsion Formation during p-HMB Extraction: Blackcurrant extracts can occasionally form stubborn emulsions during the aqueous/organic partitioning step. Solution: Do not use brine, as chloride ions can interfere with the organomercurial binding. Instead, centrifuge the separatory mixture at 3000 x g for 10 minutes at 4°C to force phase separation.

  • Trace Metal Contamination: Thiols readily oxidize to disulfides in the presence of transition metals (e.g., Cu²⁺, Fe³⁺). Solution: Ensure all glassware is acid-washed (10% HNO3) and rinsed with LC-MS grade water prior to use. Never use metal spatulas or needles when handling the enriched thiol fraction.

  • Validation Checkpoint: If the recovery of the spiked internal standard drops below 70%, immediately check the pH of your p-HMB stock solution. A degraded or acidified p-HMB reagent is the primary cause of extraction failure in this protocol[5].

References

  • Scent.vn. (n.d.). 4-Mercapto-4-methyl-2-hexanone CAS# 851768-52-0. Scent.vn.
  • Orav, A., et al. (2000). Composition of blackcurrant aroma isolated from leaves, buds, and berries of Ribes nigrum L.. Proceedings of the Estonian Academy of Sciences.
  • Engel, W., Bahr, W., & Schieberle, P. (1999). Solvent assisted flavour evaporation – a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices. European Food Research and Technology.
  • Cohen, S. M., et al. (2009). GRAS Flavoring Substances 24. Food Technology / FEMA.
  • Tominaga, T., et al. (1998). Development of a Method for Analyzing the Volatile Thiols Involved in the Characteristic Aroma of Wines Made from Vitis vinifera L. Cv. Sauvignon Blanc. Journal of Agricultural and Food Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 4-Mercapto-4-methyl-2-hexanone during storage

Senior Application Scientist Desk Subject: Preventing Oxidation and Degradation of MMH (CAS 851768-52-0)[1][2][3] Introduction: The Volatility Paradox You are likely working with 4-Mercapto-4-methyl-2-hexanone (MMH) beca...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Preventing Oxidation and Degradation of MMH (CAS 851768-52-0)[1][2][3]

Introduction: The Volatility Paradox

You are likely working with 4-Mercapto-4-methyl-2-hexanone (MMH) because of its potent sensory profile—often described as "catty," "blackcurrant," or "box tree" at low concentrations.[1][2][3] This molecule is a tertiary thiol, structurally similar to the more famous 4-MMP found in Sauvignon blanc wines.[1][3]

The Challenge: The very functional group that gives MMH its potency—the sulfhydryl (-SH) group—is its Achilles' heel.[1][2][3] Thiols are thermodynamically driven to oxidize into disulfides (R-S-S-R) upon contact with atmospheric oxygen.[3] This reaction is not just a loss of purity; it is a loss of function.[2] The disulfide form is often odorless or possesses a radically different sensory threshold, rendering your quantitative experiments void.[3]

This guide treats your vial of MMH not as a chemical, but as a biological specimen: fragile, reactive, and requiring a life-support system.[3]

Module 1: The Mechanism of Failure

Q: Why is my clear liquid turning yellow or losing its odor?

A: You are witnessing oxidative dimerization .[2][3] Unlike alcohols, thiols are easily oxidized.[3] In the presence of oxygen and trace transition metals (like copper or iron, often present in trace amounts in lower-grade glassware or solvents), the thiol group deprotonates to form a thiolate ion (


).[1][3] This ion is a potent nucleophile that reacts to form a thiyl radical, eventually coupling to form a disulfide bridge.[3]

Key Insight: This reaction is pH-dependent .[1][2][3] At higher pH, the formation of the reactive thiolate ion is accelerated.[3] Keeping the environment acidic (protonated) slows this process down.[3]

Visualization: The Oxidation Cascade

ThiolOxidation MMH MMH (Active Thiol) R-SH Thiolate Thiolate Ion R-S⁻ MMH->Thiolate pKa > 10 Radical Thiyl Radical R-S• Thiolate->Radical -e⁻ Disulfide Disulfide (Inactive) R-S-S-R Radical->Disulfide Dimerization Oxygen Oxygen (O₂) Oxygen->Radical Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->Radical HighPH High pH (Deprotonation) HighPH->Thiolate

Figure 1: The oxidative pathway of MMH.[1][2][3] Note that transition metals and high pH act as accelerators for the conversion of active thiol to inactive disulfide.[3]

Module 2: The Gold Standard Storage Protocol

Q: I just received a 1g vial. How do I store it for 6+ months?

A: Do not store the original bottle in the fridge after opening. Repeated opening/closing introduces fresh oxygen and moisture (condensation), which accelerates degradation.[3]

The "Aliquot & Freeze" System:

  • Preparation: Pre-label amber glass vials (2mL or 4mL) with Teflon-lined caps. Avoid polyethylene caps if possible, as thiols can permeate certain plastics.[3]

  • Inert Gas Purge: Gently purge the empty vials with Argon gas.[2] Argon is heavier than air and forms a better "blanket" than Nitrogen.[2]

  • Aliquot: In a fume hood, rapidly dispense the MMH into the vials. Fill to minimize headspace, but leave room for expansion during freezing.[3]

  • Headspace Blanket: Flush the headspace of each filled vial with Argon for 5-10 seconds before sealing immediately.[1][2][3]

  • Seal: Wrap the cap junction with Parafilm to prevent gas exchange.[2]

  • Deep Freeze: Store at -20°C or lower.

Comparative Storage Stability Data
Storage ConditionEstimated Shelf LifeRisk Factor
Ambient (25°C), Air < 2 WeeksCritical. Rapid oxidation and volatilization.
4°C (Fridge), Air 1 - 2 MonthsHigh. Condensation introduces moisture; oxidation slows but continues.[1][2][3]
-20°C, Air 3 - 6 MonthsModerate. Slow oxidation; headspace oxygen is the limiting factor.[1][2][3]
-20°C, Argon/N2 12 - 24 Months Optimal. Oxidation effectively halted.[1][2][3]
Module 3: Troubleshooting & FAQs

Q: I accidentally left the cap loose overnight at room temperature. Is the sample ruined? A: Not necessarily ruined, but compromised.

  • Immediate Action: Check the appearance. If it has turned from clear/pale yellow to dark yellow or orange, significant disulfide formation has occurred.[3]

  • Validation: Run a GC-MS. The disulfide dimer will appear at a significantly higher retention time and molecular weight than the parent thiol. If purity is >90%, re-purify or use with corrected concentration calculations. If <80%, discard for sensitive analytical work.

Q: Can I use plastic pipette tips? A: Yes, for transient handling (seconds to minutes).[2][3]

  • Warning: Do not store MMH in plastic containers (Eppendorf tubes, Falcon tubes). Thiols are lipophilic and can adsorb into the plastic matrix, altering concentration.[3] Furthermore, plastics are permeable to oxygen over time.[3] Always use glass for storage.

Q: My stock solution in ethanol smells less "sulfury" than before. A: This is a red flag.

  • Diagnosis: Loss of odor intensity usually indicates either volatilization (evaporation) or oxidation.[2][3] Disulfides often have higher odor thresholds (smell weaker) or different descriptors than free thiols.[3]

  • Solution: Prepare fresh stock. For future stocks, acidify the ethanol slightly (0.1% Formic acid or Acetic acid) to keep the thiol protonated and stable.[3]

Module 4: Advanced Handling & Aqueous Solutions

Q: How do I handle MMH in aqueous buffers for biological assays?

A: MMH is hydrophobic (LogP ~1.3 - 1.[1][2][3]7) and poorly soluble in water. You must use a co-solvent.[2] Furthermore, biological buffers (PBS) often have a pH of 7.4, which promotes oxidation.[3]

The "Just-in-Time" Preparation Workflow:

  • Primary Stock: Dissolve neat MMH in DMSO or Ethanol (anhydrous). These stocks are stable at -20°C.[1][2][3]

  • Chelation: Add 1mM EDTA to your aqueous buffer.[2] This sequesters trace copper/iron ions that catalyze oxidation.[2]

  • pH Management: If possible, work at pH < 7.0. If pH 7.4 is required, use the solution immediately (within 30 minutes).[3]

Visualization: The Safe Handling Workflow

HandlingWorkflow cluster_tips Critical Control Points Neat Neat MMH (Cold Storage) Stock Primary Stock (DMSO/EtOH) Neat->Stock Dilute immediately Minimize air contact Buffer Aqueous Buffer (+ 1mM EDTA) Stock->Buffer Dilute 1:1000 Keep on Ice Tip2 Use Glass/Teflon Stock->Tip2 Exp Experiment (Use within 30 mins) Buffer->Exp Rapid Execution Tip1 Avoid pH > 7.5 Buffer->Tip1

Figure 2: Workflow for preparing MMH for biological or analytical assays, emphasizing speed and pH control.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11263567, 4-Mercapto-4-methyl-2-hexanone.[1][2][3] Retrieved from [Link]

  • The Good Scents Company (2024). 4-mercapto-4-methyl-2-hexanone (CAS 851768-52-0) Physical Properties and Stability.[1][2][3] Retrieved from [Link][3]

  • Coetzee, C., & du Toit, W. J. (2012). A comprehensive review on Sauvignon blanc aroma with a focus on certain volatile thiols.[3] Food Research International.[2] (Contextual grounding on thiol oxidation mechanisms). Retrieved from [Link]

  • Lund, C. M., et al. (2009). Effects of storage conditions on the stability of volatile thiols in Sauvignon blanc wines.[3] Australian Journal of Grape and Wine Research.[2] (Evidence for temperature/oxidation dependence).[2][3] Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Mercapto-4-methyl-2-hexanone (4MMH) Stability &amp; Copper Fining

Welcome to the advanced troubleshooting portal for flavor scientists, enologists, and drug development professionals managing volatile thiol stability. This guide addresses the unintended degradation of 4-Mercapto-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal for flavor scientists, enologists, and drug development professionals managing volatile thiol stability. This guide addresses the unintended degradation of 4-Mercapto-4-methyl-2-hexanone (4MMH) —a potent flavoring agent known for its floral and fruity aromatic profile[1]—during copper fining remediation workflows.

Mechanistic Knowledge Base: The Collateral Damage of Remediation

When researchers encounter reductive off-odors (e.g., hydrogen sulfide, methanethiol) in fermented matrices or complex chemical mixtures, copper fining (the addition of CuSO₄) is the traditional remediation strategy. However, this treatment is highly unselective.

The Causality of Aroma Loss: The free sulfhydryl (-SH) group on 4MMH is highly reactive. As established in 2, Cu(II) does not merely precipitate sulfides; it acts as a catalyst for oxidation[2]. Cu(II) oxidizes 4MMH into odorless disulfides and organic polysulfanes, while simultaneously being reduced to Cu(I). The newly formed Cu(I) then binds with the remaining free 4MMH to form strong, mostly insoluble complexes. This dual-pathway depletion rapidly drops 4MMH below its sensory perception threshold.

Mechanism A 4-Mercapto-4-methyl-2-hexanone (Free Thiol) C Redox Reaction Cu(II) -> Cu(I) A->C Reacts with B Cu(II) Addition (Copper Fining) B->C Catalyzes D Oxidation to Disulfides (Reversible Loss) C->D Pathway A E Cu(I)-Thiol Complexation (Irreversible Loss) C->E Pathway B F Sensory Impact: Loss of Floral/Fruity Aroma D->F E->F

Chemical mechanism of 4MMH reduction and aroma loss via copper fining.

Quantitative Impact Analysis

To predict the behavior of 4MMH during fining, we must analyze the dose-dependent response. The table below synthesizes the expected degradation pathways of volatile thiols at varying Cu(II) concentrations, demonstrating why precision dosing is critical.

Table 1: Impact of Cu(II) Addition on 4MMH Recovery

Cu(II) Dose (mg/L)Free 4MMH Remaining (%)Disulfide Formation (%)Cu(I)-Complex Formation (%)Sensory Impact
0.0 (Control) 100%<1%0%Baseline Floral/Fruity
0.25 78%15%7%Slight Aroma Muting
0.50 45%35%20%Noticeable Loss
1.00 <5%55%40%Complete Aroma Loss

Self-Validating Experimental Protocol

Bench-Scale Fining Trial & GC-MS/MS Quantification

Before applying copper fining to a bulk matrix, a bench-scale trial is mandatory to determine the minimum effective dose that preserves 4MMH. This protocol is designed as a self-validating system : it utilizes an internal standard to verify extraction efficiency and a control to baseline the thiol concentration.

Materials Required:

  • 0.04% CuSO₄·5H₂O solution[3].

  • Internal Standard (IS): 6-sulfanylhexanol or 4-methoxy-2-methyl-2-butanethiol[4].

  • Solid Phase Extraction (SPE) cartridges (e.g., HR-X, 500 mg)[4].

Step-by-Step Methodology:

  • Matrix Aliquoting: Distribute 100 mL of the 4MMH-containing matrix into five separate volumetric flasks.

  • Dosing: Spike the flasks with the 0.04% CuSO₄ solution to achieve final Cu(II) concentrations of 0.0 (Control), 0.25, 0.50, 0.75, and 1.0 mg/L[3].

  • Incubation: Seal the flasks tightly and incubate at room temperature for 24 hours.

    • Causality Note: Anaerobic conditions are critical here. Ambient oxygen ingress would introduce a secondary oxidation pathway via Fe(II)/Fe(III) redox cycling, confounding the copper-specific effect and artificially inflating thiol loss[5].

  • Extraction & Validation: Spike 20 mL of each sample with 50 μL of the IS. Percolate through the conditioned SPE column[4].

    • Causality Note: SPE is required because thiols like 4MMH exist at trace levels (ng/L) and must be concentrated to overcome the GC-MS limit of detection.

    • Validation Checkpoint: If the IS recovery is <80%, the SPE conditioning failed or matrix interference is present. Halt the experiment and recalibrate your extraction parameters.

  • GC-MS/MS Analysis: Elute and analyze via Gas Chromatography-Tandem Mass Spectrometry to quantify free 4MMH versus disulfide forms.

Diagnostic Troubleshooting & FAQs

Troubleshooting Start Aroma Loss Detected Post-Fining Q1 Was Cu(II) dose > 0.5 mg/L? Start->Q1 A1_Yes High Cu(I)-Thiol Complexation Q1->A1_Yes Yes A1_No Evaluate Oxygen Exposure Q1->A1_No No Q2 Is loss reversible with Ascorbic Acid/SO2? A1_Yes->Q2 A1_No->Q2 Disulfides Disulfide Formation (Treatable) Q2->Disulfides Yes Complexes Irreversible Cu-Complexes (Optimize Fining) Q2->Complexes No

Diagnostic workflow for evaluating and treating 4MMH aroma loss.

Frequently Asked Questions

Q: Is the 4MMH reduction reversible? A: Partially. If the 4MMH was converted into disulfides, introducing a reducing agent (such as ascorbic acid combined with SO₂) and allowing it to react for 24 hours can cleave the disulfide bonds and restore some free thiols[3]. However, 4MMH that has formed Cu(I) complexes is generally considered an irreversible loss.

Q: How can I remove H₂S without destroying 4MMH? A: Copper fining is often considered the "ambulance at the bottom of the cliff"[6]. To selectively preserve 4MMH, consider alternative remediation strategies such as purging the matrix with N₂ gas in a reductive state, or utilizing thiol-functionalized polymeric silica (SH-Sil). These methods have shown efficacy in removing reductive off-odors without the collateral damage of heavy metal addition.

Q: Does iron (Fe) concentration impact this reaction? A: Yes. The addition of Fe(III) in combination with Cu results in the rapid reduction of Fe(III) by Cu(I). The resulting Fe(II) redox cycles by reacting with oxygen, which prevents the clean removal of sulfides and promotes further polysulfide formation, effectively keeping both metals and sulfide species active in the matrix[5].

References

  • Copper(II)-Mediated Hydrogen Sulfide and Thiol Oxidation to Disulfides and Organic Polysulfanes... Journal of Agricultural and Food Chemistry - ACS Publications. 2

  • Alternative strategies for eliminating hydrogen sulfide and methanethiol from wine... OENO One.

  • Reaction Mechanisms of Copper and Iron with Hydrogen Sulfide and Thiols in Model Wine. IVES Conference Series. 5

  • 4-Mercapto-4-methyl-2-hexanone | C7H14OS | CID 11263567. PubChem - NIH. 1

  • The ins and outs of a copper fining trial. Vinlab. 3

  • Impact of the Closure Oxygen Transfer Rate on Volatile Compound Composition... ACS Publications. 4

  • Mercaptans and other volatile sulfur compounds in wine. Wineanorak. 6

Sources

Troubleshooting

Improving extraction efficiency of volatile thiols from grape skins

Welcome to the Technical Support Center for Botanical Matrix Extraction: Volatile Thiols . This portal is designed for analytical chemists, enologists, and natural product researchers optimizing the recovery and bioconve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Botanical Matrix Extraction: Volatile Thiols . This portal is designed for analytical chemists, enologists, and natural product researchers optimizing the recovery and bioconversion of sulfur-containing aroma precursors from grape skins (Vitis vinifera).

Below, you will find mechanistic FAQs, troubleshooting diagnostic trees, quantitative reference data, and self-validating experimental protocols.

I. Core Principles & Mechanistic FAQs

Q: Why is the extraction of volatile thiols fundamentally a precursor-recovery challenge rather than a direct extraction process? A: Volatile thiols—specifically 3-mercaptohexan-1-ol (3MH), 3-mercaptohexyl acetate (3MHA), and 4-mercapto-4-methylpentan-2-one (4MMP)—do not exist in their free, odor-active forms in the intact grape berry. Instead, they are sequestered as non-volatile, odorless conjugates bound to glutathione (e.g., GSH-3MH) or cysteine (e.g., Cys-3MH) [1]. Because approximately 60% of Cys-3MH and a vast majority of GSH-3MH are localized within the thick-walled cells of the grape exocarp (skin) rather than the mesocarp (pulp), your primary experimental objective is mechanical and chemical cell wall disruption to solubilize these precursors into the must prior to yeast-mediated enzymatic cleavage (β-lyase activity) [2].

Q: Why does prolonged skin maceration sometimes result in a paradoxical decrease in final free thiol yields? A: This is a classic issue of competing kinetic pathways. While extended maceration increases the mass transfer of thiol precursors from the skin into the aqueous phase, it simultaneously co-extracts high concentrations of polyphenols. If your system is not strictly anaerobic, endogenous polyphenol oxidases (PPO) will rapidly oxidize these phenols into electrophilic o-quinones. These quinones undergo rapid Michael addition reactions with both free thiols and their precursors, permanently binding them and rendering them non-volatile [3]. Therefore, extraction must be coupled with rigorous antioxidant protection.

Q: How do novel physical extraction methods like High-Power Ultrasound (US) or Microwave-Assisted Extraction (MAE) affect thiol precursor integrity? A: High-power ultrasound (e.g., 20–28 kHz) induces acoustic cavitation, which violently disrupts the lipid bilayer of grape skin cells, exponentially increasing mass transfer rates. However, excessive sonication triggers the sonolysis of water, generating hydroxyl radicals (OH•). These highly reactive oxygen species can degrade the delicate C-S bonds of the thiol precursors [4]. Thus, ultrasound must be precisely tuned (amplitude and duration) to maximize cell disruption while remaining below the threshold of radical-induced degradation.

II. Diagnostic & Troubleshooting Guide

DecisionTree Start Low Free Thiol Yield Detected in Final Matrix CheckPrecursors Quantify Must Precursors (LC-MS/MS for Cys-3MH/GSH-3MH) Start->CheckPrecursors YesPrecursors Precursors are LOW (Extraction Failure) CheckPrecursors->YesPrecursors < 100 µg/kg NoPrecursors Precursors are HIGH (Bioconversion Failure) CheckPrecursors->NoPrecursors > 500 µg/kg FixExtraction 1. Increase Skin Contact (10-15h) 2. Optimize Pressing (2 atm) 3. Apply 20kHz Ultrasound YesPrecursors->FixExtraction CheckOxidation Check Cu2+ & SO2 Levels (Prevent Quinone Binding) YesPrecursors->CheckOxidation FixConversion 1. Inoculate High β-lyase Yeast 2. Optimize Temp (18-20°C) 3. Supplement Nitrogen NoPrecursors->FixConversion

Diagnostic workflow for resolving low volatile thiol yields in extraction experiments.

Issue: High precursor yield in the must, but low 3MH/4MMP in the final fermented product.

  • Root Cause: Suboptimal enzymatic cleavage. The conversion yield of precursors to free thiols by standard Saccharomyces cerevisiae is notoriously poor (0.1% to 12%) [1].

  • Intervention: Switch to a yeast strain genetically selected for high IRC7 or STR3 gene expression (encoding for carbon-sulfur β-lyase). Furthermore, ensure fermentation temperatures are maintained between 18°C and 20°C; higher temperatures (e.g., >24°C) cause the highly volatile free thiols to evaporate along with CO2 off-gassing[2].

Issue: 4MMP levels are undetectable, but 3MH levels are nominal.

  • Root Cause: 4MMP precursors are exquisitely sensitive to copper (Cu²⁺) residues, often derived from vineyard fungicidal sprays (Bordeaux mixture). Copper acts as a catalyst for the rapid oxidation of 4MMP [3].

  • Intervention: Perform a pre-fermentative heavy metal panel. If Cu²⁺ > 0.5 mg/L, utilize a chelating agent (like PVI/PVP copolymers) prior to the onset of maceration.

III. Quantitative Reference Data

To establish a baseline for your extraction efficiency, refer to the expected distribution and recovery concentrations of thiol precursors.

Table 1: Localization and Baseline Concentration of Thiol Precursors in Vitis vinifera (Sauvignon Blanc Model) [5]

CompoundPrimary LocalizationAvg. Concentration in Skin/Marc (µg/kg)Avg. Concentration in Free Juice (µg/kg)Sensory Descriptor (Free Form)
Cys-3MH 60% Skin, 40% Pulp714 ± 23443 ± 19Passion fruit, Grapefruit
GSH-3MH >80% Skin1462 ± 745116 ± 37Passion fruit, Citrus
Cys-4MMP Skin and PulpTraceTraceBoxwood, Broom

Table 2: Impact of Physical Interventions on Precursor Extraction Efficiency

Extraction MethodMechanism of ActionPrecursor Yield Increase (vs. Control)Primary Risk Factor
Cold Maceration (15h, 10°C) Passive diffusion & enzymatic breakdown+ 45% to 60%Oxidation if O₂ is not excluded.
Hard Pressing (2.0 atm) Mechanical shearing of exocarp cells+ 30% to 50%Co-extraction of bitter phenolic compounds.
Ultrasound (20 kHz, 5 min) Acoustic cavitation & cell wall rupture+ 80% to 120%Free radical generation degrading C-S bonds.

IV. Self-Validating Experimental Protocols

Protocol 1: Anaerobic Cold Maceration for Maximum Precursor Recovery

This protocol utilizes thermal depression and chemical protection to maximize mass transfer while halting PPO activity.

  • Matrix Preparation: Harvest grapes at optimal ripeness. Immediately chill to 4°C to halt endogenous enzymatic activity.

  • Inert Processing: De-stem and crush the berries inside a chamber flooded with Argon or N₂ gas.

  • Chemical Blanketing: Immediately add 50 mg/L of SO₂ (potassium metabisulfite) and 50 mg/L of ascorbic acid to the crushed matrix. Causality: Ascorbic acid reduces any formed o-quinones back to diphenols, while SO₂ binds to PPO enzymes, irreversibly inhibiting them.

  • Maceration: Transfer the skin/juice slurry to a sealed, jacketed reactor. Maintain at 10°C for exactly 15 hours.

  • Fractional Pressing: Press the matrix at 1.0 atm (collecting the "free run") and then at 2.0 atm (collecting the "press fraction").

  • Validation Step: Pull 10 mL aliquots from both fractions. Derivatize with p-hydroxymercuribenzoate and quantify Cys-3MH and GSH-3MH via LC-MS/MS to confirm extraction efficiency before initiating fermentation.

Protocol 2: High-Power Ultrasound-Assisted Extraction (UAE)

Designed to bypass lengthy maceration times by utilizing mechanical cavitation.

  • System Setup: Utilize a continuous-flow ultrasonic reactor equipped with a titanium sonotrode. Set the frequency to 20 kHz and amplitude to 153 µm[5].

  • Thermal Control: Cavitation generates intense localized heat. Circulate a -5°C glycol coolant through the reactor jacket to maintain the must temperature strictly below 15°C.

  • Sonication Pass: Pump the crushed grape matrix through the reactor at a flow rate that ensures exactly 3 to 5 minutes of residence time. Causality: Sonication beyond 5 minutes results in a net loss of precursors due to sonochemical degradation by OH• radicals.

  • Validation Step: Compare the total protein content and GSH-3MH levels of the pre-sonicated and post-sonicated must. Successful cavitation will show a >50% spike in soluble skin proteins alongside elevated thiol precursors.

V. Thiol Bioconversion Pathway

Pathway GrapeSkin Grape Skin Matrix (Bound Cys-3MH, GSH-3MH) Extraction Extraction Phase (Cavitation, Maceration) GrapeSkin->Extraction Mechanical/Thermal disruption Must Aqueous Must (Solubilized Precursors) Extraction->Must Mass transfer Yeast S. cerevisiae Uptake (GAP1 / OPT1 Transporters) Must->Yeast Active transport Oxidation Quinone Binding (Irreversible Loss) Must->Oxidation O2 exposure + PPO activity Enzyme β-lyase Cleavage (IRC7 / STR3 Genes) Yeast->Enzyme Intracellular processing FreeThiols Free Volatile Thiols (Odor-Active 3MH, 4MMP) Enzyme->FreeThiols Carbon-Sulfur bond cleavage

Pathway of thiol precursor extraction, yeast-mediated bioconversion, and degradation risks.

VI. References

1.. Winemakers Research Exchange. 2.. MDPI. 3.. ResearchGate. 4.. BIO Web of Conferences. 5. . ResearchGate.

Optimization

Technical Support Center: Overcoming Matrix Effects in 4-Mercapto-4-methyl-2-hexanone Analysis

Welcome to the technical support center dedicated to the robust analysis of 4-Mercapto-4-methyl-2-hexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the robust analysis of 4-Mercapto-4-methyl-2-hexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the significant challenge of matrix effects in quantitative analysis.

Introduction: The Challenge of Analyzing 4-Mercapto-4-methyl-2-hexanone

4-Mercapto-4-methyl-2-hexanone is a potent aroma compound found in various food and beverage products, notably contributing to the characteristic notes of certain wines. Its analysis is notoriously difficult due to its high reactivity, low concentration, and the complexity of the sample matrices in which it is often found.[1] Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds, present a major obstacle to accurate and precise quantification.[2][3] This guide provides practical, field-proven solutions to identify, mitigate, and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My signal for 4-Mercapto-4-methyl-2-hexanone is very low and inconsistent, even in spiked samples. What could be the cause and how can I improve it?

A1: The Root of the Problem: Signal Suppression and Analyte Instability

Low and erratic signal intensity for 4-Mercapto-4-methyl-2-hexanone is a common issue stemming from two primary sources: matrix-induced signal suppression and the inherent instability of the thiol group .

  • Matrix-Induced Signal Suppression: In complex matrices like wine or biological fluids, co-eluting endogenous compounds can compete with your target analyte for ionization in the mass spectrometer source.[3] This competition reduces the number of analyte ions that reach the detector, leading to a suppressed signal. The extent of suppression can vary between samples, causing poor reproducibility.[2]

  • Analyte Instability: The thiol group (-SH) in 4-Mercapto-4-methyl-2-hexanone is highly susceptible to oxidation, which can lead to the formation of disulfides or other degradation products that will not be detected at the mass transition of the parent compound.[4] This degradation can occur during sample collection, storage, and preparation.

Troubleshooting Workflow:

cluster_Problem Problem Identification cluster_Solutions Recommended Solutions LowSignal Low and Inconsistent Signal SIDA Implement Stable Isotope Dilution Analysis (SIDA) LowSignal->SIDA Best practice for compensation Derivatization Optimize Derivatization Protocol LowSignal->Derivatization Enhances stability & response SamplePrep Refine Sample Preparation LowSignal->SamplePrep Reduces interfering components

Caption: Troubleshooting workflow for low signal intensity.

Recommended Solutions:

  • Implement Stable Isotope Dilution Analysis (SIDA): This is the most effective method for correcting both matrix effects and analyte loss during sample preparation.[1][5][6] By spiking your sample with a known concentration of a stable isotope-labeled internal standard (e.g., d₂-4-mercapto-4-methyl-2-hexanone) at the earliest stage of your workflow, the standard will experience the same signal suppression and degradation as the native analyte.[6][7] Quantification is then based on the ratio of the analyte to the internal standard, providing highly accurate and precise results.[6]

  • Optimize Derivatization: Derivatizing the thiol group is crucial for improving its stability and chromatographic performance.[1][8][9] Pentafluorobenzyl bromide (PFBBr) is a common reagent that reacts with the thiol to form a more stable and volatile derivative, which also exhibits excellent response in GC-MS analysis, particularly with negative chemical ionization (NCI).[7][9][10]

  • Refine Sample Preparation: A thorough cleanup of your sample can significantly reduce matrix effects.[11] Techniques like Solid-Phase Microextraction (SPME) or Solid-Phase Extraction (SPE) can selectively isolate your analyte of interest while removing a large portion of the interfering matrix components.[1][12]

Q2: I'm observing poor reproducibility between replicate injections and different samples. How can I improve the consistency of my results?

A2: The Cause of Variability: Inconsistent Sample Preparation and Derivatization

Poor reproducibility is often a direct consequence of inconsistencies in manual sample preparation and derivatization steps.[13] Even minor variations in reaction times, temperatures, or reagent concentrations can lead to significant differences in derivatization efficiency and, consequently, the final analytical result.

Strategies for Enhancing Reproducibility:

  • Automate Sample Preparation: Where possible, automate your sample preparation workflow. Headspace Solid-Phase Microextraction (HS-SPME) is an excellent technique that can be fully automated, combining extraction, concentration, and injection into a single, highly reproducible step.[14][15][16] This minimizes human error and ensures that each sample is treated identically.

  • Standardize Derivatization Conditions:

    • Reagent Excess: Ensure a sufficient molar excess of the derivatizing reagent is used to drive the reaction to completion.[13]

    • Consistent Reaction Parameters: Strictly control the reaction time, temperature, and pH for all samples, standards, and quality controls.

    • Internal Standards: The use of a stable isotope-labeled internal standard, as mentioned in Q1, is paramount for correcting any unavoidable variations in the derivatization process.[6]

Experimental Protocol: Automated HS-SPME with On-Fiber Derivatization

This protocol, adapted from methodologies for similar volatile thiols, is designed to improve reproducibility through automation.[10]

  • Sample Preparation: Place a 5-10 mL aliquot of your sample (e.g., wine) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard.

  • pH Adjustment & Salting Out: Adjust the pH and add salt (e.g., NaCl) to increase the volatility of the analyte and improve its partitioning into the headspace.[14]

  • Derivatization Reagent: Pre-load the SPME fiber by exposing it to the headspace of a vial containing the derivatization reagent (e.g., PFBBr).

  • Automated Extraction and Derivatization: The autosampler then exposes the pre-loaded fiber to the headspace of the sample vial. The volatile 4-Mercapto-4-methyl-2-hexanone partitions onto the fiber and reacts with the derivatization reagent simultaneously.

  • GC-MS Injection: The derivatized analyte is then thermally desorbed from the fiber in the hot GC inlet for analysis.

Q3: My chromatographic peaks for 4-Mercapto-4-methyl-2-hexanone are tailing or broad. What is causing this and what are the solutions?

A3: The Problem of Active Sites and Analyte Reactivity

Peak tailing and broadening are often indicative of undesirable interactions between the analyte and the analytical system.[13]

  • Active Sites: The free thiol group is prone to interacting with active sites (e.g., free silanol groups) in the GC inlet liner, column, or even the transfer line to the mass spectrometer. This can lead to peak tailing and analyte loss.

  • Thermal Degradation: Thiols can be thermally labile, and degradation in a hot GC inlet can also contribute to poor peak shape.

Solutions for Improved Peak Shape:

  • Derivatization: As previously discussed, derivatization is key. By capping the reactive thiol group, you not only improve stability but also reduce its ability to interact with active sites in the system.[9]

  • System Inertness:

    • Inert Inlet Liner: Use a deactivated inlet liner to minimize interactions at the point of injection.

    • Inert GC Column: Employ a GC column specifically designed for inertness and low bleed, which is suitable for analyzing active compounds.

  • Analyte Protectants (for GC analysis): The addition of "analyte protectants" to your sample extracts or standards can improve the transfer of active analytes through the GC system.[11][17] These are typically compounds with multiple hydroxyl groups that mask active sites in the inlet, preventing the analyte from interacting with them.[11]

Data Summary: Comparison of Derivatization Strategies

Derivatization ReagentAnalytical TechniqueAdvantagesConsiderations
Pentafluorobenzyl bromide (PFBBr) GC-MS (especially with NCI)Forms stable, volatile derivatives with high MS response.[9][10]Requires careful optimization of reaction conditions (pH, time, temperature).[13]
Methoximation GC-MS/MSEffective for thiols with a ketone group like 4MMP (a related compound).[5]Specific to carbonyl-containing thiols.
4,4ʹ-dithiodipyridine (DTDP) LC-MS/MSCan be used for a broader range of thiols.[4][18]Requires an LC-MS/MS system.
N-ethylmaleimide (NEM) LC-MS/MSCommonly used for stabilizing thiols in biological samples prior to analysis.[7]Primarily for LC-based methods.
Q4: There are several sample preparation techniques available. How do I choose between SPME, SPE, and QuEChERS for my specific matrix?

A4: Selecting the Optimal Sample Preparation Strategy

The choice of sample preparation technique depends on the complexity of your matrix, the required sensitivity, and available instrumentation.

cluster_Techniques Sample Preparation Techniques cluster_Attributes Key Attributes SPME SPME (Solid-Phase Microextraction) Volatiles Best for Volatiles SPME->Volatiles Automation High Automation Potential SPME->Automation SPE SPE (Solid-Phase Extraction) Cleanup High Cleanup Capacity SPE->Cleanup Broad Broad Analyte Scope SPE->Broad QuEChERS QuEChERS QuEChERS->Broad Speed Speed and Simplicity QuEChERS->Speed

Caption: Comparison of sample preparation techniques.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Principle: A coated fiber is exposed to the headspace above the sample, where volatile and semi-volatile analytes partition onto the fiber. The fiber is then transferred to the GC inlet for desorption.[14]

    • Best for: Clean matrices like wine and beverages, where the target analyte is volatile.[15]

    • Advantages: Solvent-free, easily automated, and combines extraction and concentration into one step, leading to high sensitivity.[15][16]

    • Limitations: The fiber has a limited capacity and can be affected by non-volatile matrix components if used in direct immersion mode.[14]

  • Solid-Phase Extraction (SPE):

    • Principle: The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent.

    • Best for: More complex matrices requiring significant cleanup, such as biological fluids or complex food extracts.

    • Advantages: High capacity for matrix removal, leading to very clean extracts. A wide variety of sorbent chemistries are available for targeted cleanup.

    • Limitations: Can be more labor-intensive and use more solvent than SPME, though it can be automated.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Principle: A two-step process involving an initial solvent extraction (typically with acetonitrile) and partitioning with salts, followed by a dispersive SPE (d-SPE) cleanup step where a sorbent is added to the extract to remove interferences.[19][20][21][22]

    • Best for: A wide range of solid and semi-solid samples, particularly in multi-residue analysis.[19][23] It has been successfully applied to the analysis of thiols in complex matrices like fermented grains.[18]

    • Advantages: Fast, high-throughput, and uses minimal solvent.[19][22] Effective for a broad range of analytes.

    • Limitations: The cleanup may be less exhaustive than traditional SPE for very complex matrices.

Recommendation: For the analysis of 4-Mercapto-4-methyl-2-hexanone in wine, automated HS-SPME with derivatization is an excellent starting point due to its high sensitivity and reproducibility.[5] For more complex food matrices or biological samples, a QuEChERS or a tailored SPE method followed by derivatization and GC-MS or LC-MS/MS analysis would be more appropriate.

References
  • Benchchem. (n.d.). Technical Support Center: Enhancing Thiol Derivatization for GC-MS Analysis. Benchchem.
  • Raposo, R., & Barceló, D. (2022). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints. ResearchGate.
  • Herderich, M., & Siebert, T. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. PMC.
  • Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. PubMed.
  • Lehotay, S. J. (2020). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
  • Rahman, M. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography?. Technology Networks.
  • Herring, G., et al. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. PMC.
  • Rettberg, N., et al. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Šuklje, K., et al. (2022). Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. ResearchGate.
  • Thibon, C., et al. (2014). Development of a routine analysis of 4-mercapto-4-methylpentan-2-one in wine by stable isotope dilution assay and mass tandem spectrometry. PubMed.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Reactive Sulfur Profiling. Shimadzu.
  • ResearchGate. (n.d.). Sample preparation and instrumental analysis of varietal thiols in white and red wine through 4,4-dithiodipyridine (DTDP) derivatization. ResearchGate.
  • United Chemical Technologies (UCT). (n.d.). What Is QuEChERS? | Sample Preparation Guide. United Chemical Technologies (UCT).
  • Liu, Y., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. PMC.
  • Grokipedia. (n.d.). 4-Mercapto-4-methyl-2-pentanone. Grokipedia.
  • Creative Proteomics. (n.d.). Thiols Analysis Service. Creative Proteomics.
  • Measurlabs. (n.d.). QuEChERS Method for Sample Preparation. Measurlabs.
  • Semantic Scholar. (n.d.). Overcoming matrix effects: GC method development for the determination of triethylamine and dimethyl sulfoxide in a drug substance. Semantic Scholar.
  • ResearchGate. (n.d.). Effect of volatile matrix on analyte-to-internal-standard ratios. ResearchGate.
  • Separation Science. (2025). Overcoming Matrix Interference in LC-MS/MS. Separation Science.
  • Sigma-Aldrich. (n.d.). Solid Phase Micro-Extraction (SPME). Sigma-Aldrich.
  • Cichocki, A. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science.
  • Agilent. (n.d.). Solid Phase Microextraction Fundamentals. Agilent.
  • OENO One. (n.d.). Quantitative determination of 4-mercapto-4-methylpentan-2-0ne in Sauvignon wines. OENO One.
  • Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PMC.
  • Tackett, B. (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Pérez-Ortega, P., et al. (2019). Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin. PMC.
  • Souza-Silva, É. A., & Pawliszyn, J. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI.
  • The Good Scents Company. (n.d.). 4-mercapto-4-methyl-2-hexanone, 851768-52-0. The Good Scents Company.
  • ResearchGate. (2026). Quantitative determination of 4-mercapto-4-methylpentan-2-0ne in Sauvignon wines. ResearchGate.
  • Analyst (RSC Publishing). (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).
  • Carlin, S., et al. (2016). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. PMC.
  • Agilent. (2021). Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. YouTube.
  • PubChem - NIH. (n.d.). 4-Mercapto-4-methyl-2-hexanone | C7H14OS | CID 11263567. PubChem - NIH.
  • Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF. (n.d.). Stable Isotope Dilution Assay. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF.
  • ResearchGate. (n.d.). Direct accurate analysis of cysteinylated and glutathionylated precursors of 4-mercapto-4-methyl-2-pentanone and 3-mercaptohexan-1-ol in must by ultrahigh performance liquid chromatography coupled to mass spectrometry. ResearchGate.
  • ResearchGate. (n.d.). Evaluation of multiple solid-phase microextraction as a technique to remove the matrix effect in packaging analysis for determination of volatile organic compounds.
  • Dussault, E. B., et al. (n.d.). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. ResearchGate.
  • precisionFDA. (n.d.). 4-MERCAPTO-4-METHYL-2-PENTANONE. precisionFDA.
  • TTB. (n.d.). Quantitation of Flavoring Agents in Complex Matrices. TTB.
  • Parchem. (n.d.). 4-mercapto-4-methyl-2-hexanone (Cas 851768-52-0). Parchem.
  • Thermo Scientific Chemicals. (n.d.). 4-Mercapto-4-methyl-2-pentanone, 98% 1 g. Thermo Scientific Chemicals.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Chiral Enantiomers of 4-Mercapto-4-methyl-2-hexanone

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals The significance of studying these enantiomers lies in the well-established principle that chirality often governs biological activity and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The significance of studying these enantiomers lies in the well-established principle that chirality often governs biological activity and sensory perception. In the fields of flavor chemistry, pharmacology, and toxicology, understanding the distinct properties of each enantiomer is paramount for developing safe, effective, and desirable products.

Table of Contents
  • Physicochemical Properties: A Foundational Overview

  • Stereospecific Sensory Analysis: A Tale of Two Odors

  • Chiral Separation: Methodologies and Experimental Protocols

    • Gas Chromatography (GC) on Chiral Stationary Phases

  • Spectroscopic and Spectrometric Characterization

    • Nuclear Magnetic Resonance (NMR) for Configurational Assignment

  • References

Physicochemical Properties: A Foundational Overview

4-Mercapto-4-methyl-2-hexanone is a clear, colorless to pale yellow liquid with the molecular formula C7H14OS.[1] It is practically insoluble in water but soluble in organic solvents like ethanol.[1] As a chiral molecule, it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers.

PropertyValueSource
Molecular Formula C7H14OSPubChem[1]
Molecular Weight 146.25 g/mol PubChem[1]
Appearance Clear colourless to pale yellow liquidJECFA[1]
Specific Gravity 0.962-0.968 @ 20°CThe Good Scents Company[2]
Refractive Index 1.466-1.472 @ 20°CThe Good Scents Company[2]
Solubility Insoluble in water, soluble in ethanolJECFA[1]
Stereochemistry RacemicGSRS

Stereospecific Sensory Analysis: A Tale of Two Odors

The most striking difference between the enantiomers of 4-Mercapto-4-methyl-2-hexanone lies in their distinct sensory profiles. This phenomenon is a classic example of how stereochemistry dictates interaction with chiral biological receptors, in this case, the olfactory receptors in the human nose.

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation power of GC with the sensitivity of the human nose as a detector, making it ideal for characterizing the odor of individual enantiomers.[3]

EnantiomerReported Odor ProfileOdor Threshold (ng/L in air)
(R)-4-Mercapto-4-methyl-2-hexanone More unpleasant, catty, sulfury69
(S)-4-Mercapto-4-methyl-2-hexanone Fruity, pleasant notesSignificantly lower than the (R)-enantiomer

Data synthesized from Wakabayashi et al. (2012) and other comparative studies on homologous series.[4][5]

The significant difference in both odor character and threshold highlights the importance of controlling the enantiomeric ratio in applications where aroma is a critical factor, such as in the food and beverage industry. The (S)-enantiomer, with its desirable fruity notes and lower odor threshold, is often the target for stereoselective synthesis or purification.[5]

Chiral Separation: Methodologies and Experimental Protocols

The separation of the (R)- and (S)-enantiomers of 4-Mercapto-4-methyl-2-hexanone is a critical step in their individual characterization and is typically achieved using chiral chromatography.

Gas Chromatography (GC) on Chiral Stationary Phases

Chiral capillary GC is a highly effective method for resolving enantiomers of volatile compounds like 4-Mercapto-4-methyl-2-hexanone.[6] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase, most commonly a cyclodextrin derivative.[6]

Experimental Protocol: Enantioselective GC-MS Analysis

Objective: To separate and identify the (R)- and (S)-enantiomers of 4-Mercapto-4-methyl-2-hexanone in a sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Chiral Capillary Column: e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin[7]

Methodology:

  • Sample Preparation: Dilute the racemic standard or sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet in splitless mode.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 min

      • Ramp: 5 °C/min to 220 °C

      • Hold: 5 min at 220 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-250

Data Analysis:

  • Identify the peaks corresponding to the enantiomers based on their retention times. The elution order will depend on the specific chiral stationary phase used.

  • Confirm the identity of the compounds by comparing their mass spectra to a reference library.

GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Separation cluster_detection Detection & Analysis Sample Racemic Mixture Dilution Dilution in Solvent Sample->Dilution Injector GC Inlet Dilution->Injector Injection Column Chiral Column Injector->Column MS Mass Spectrometer Column->MS Elution Data Data System MS->Data R_Enantiomer R_Enantiomer Data->R_Enantiomer Peak 1 S_Enantiomer S_Enantiomer Data->S_Enantiomer Peak 2

Caption: Workflow for the enantioselective analysis of 4-Mercapto-4-methyl-2-hexanone by GC-MS.

Spectroscopic and Spectrometric Characterization

While mass spectrometry is invaluable for identification, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly after derivatization with a chiral agent, is a powerful tool for assigning the absolute configuration of the separated enantiomers.[8]

Nuclear Magnetic Resonance (NMR) for Configurational Assignment

The absolute configuration of chiral thiols can be determined by converting them into diastereomeric derivatives using a chiral derivatizing agent (CDA), such as Mosher's acid or (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[8] The resulting diastereomers will exhibit distinct chemical shifts in their ¹H NMR spectra, which can be used to deduce the absolute configuration of the original enantiomer.[8]

Experimental Protocol: Determination of Absolute Configuration by NMR

Objective: To assign the absolute configuration of the separated enantiomers of 4-Mercapto-4-methyl-2-hexanone.

Methodology:

  • Derivatization: React each separated enantiomer with a chiral derivatizing agent (e.g., (R)-MTPA-Cl and (S)-MTPA-Cl) to form the corresponding diastereomeric esters.

  • Purification: Purify the resulting diastereomers by chromatography.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.

  • Data Analysis:

    • Compare the chemical shifts of the protons adjacent to the newly formed chiral center in the two diastereomers.

    • By applying established models, such as the Mosher or Riguera methods, the spatial arrangement of the substituents can be determined, thus assigning the absolute configuration of the original enantiomer.[8]

NMR_Configuration cluster_input Inputs cluster_reaction Derivatization Reaction cluster_analysis Analysis R_Enantiomer (R)-Enantiomer Reaction Formation of Diastereomeric Esters R_Enantiomer->Reaction S_Enantiomer (S)-Enantiomer S_Enantiomer->Reaction CDA Chiral Derivatizing Agent (e.g., MTPA-Cl) CDA->Reaction NMR ¹H NMR Spectroscopy Reaction->NMR Comparison Comparison of Chemical Shifts (Δδ) NMR->Comparison Assignment Assignment of Absolute Configuration Comparison->Assignment Conclusion Absolute Configuration Determined Assignment->Conclusion

Caption: Logical workflow for determining the absolute configuration of chiral thiols using NMR spectroscopy.

Conclusion: Implications for Research and Development

The distinct sensory and, by extension, likely biological properties of the (R)- and (S)-enantiomers of 4-Mercapto-4-methyl-2-hexanone underscore the critical need for stereospecific analysis and synthesis in relevant fields. For flavor chemists, the ability to isolate or selectively synthesize the more desirable (S)-enantiomer can lead to the creation of more authentic and impactful flavor profiles. In drug development, where off-target effects of an undesired enantiomer can have significant consequences, the methodologies outlined in this guide are essential for ensuring the stereochemical purity of active pharmaceutical ingredients.

This guide provides a framework for the comparative analysis of these important chiral molecules, combining established analytical techniques with a clear rationale for their application. By understanding and applying these principles, researchers and scientists can unlock the full potential of stereoisomers in their respective fields.

References

  • Nörenberg, S. (2018). Analysis and sensory evaluation of the stereoisomers of 4-mercapto-2-alkanols. mediaTUM. Available at: [Link]

  • PubChem. (n.d.). 4-Mercapto-4-methyl-2-hexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-mercapto-4-methyl-2-hexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Thiols: The Assignment of Their Absolute Configuration by 1 H NMR. Retrieved from [Link]

  • Wakabayashi, M., et al. (2012). Analytical and Sensory Characterization of Chiral 4-Mercapto-2-alkanones, 4-Acetylthio-2-alkanones, and the Corresponding Alcohols. ACS Symposium Series, Vol. 1098, pp 27–39.
  • Nörenberg, S., & Schieberle, P. (2017). Analysis and Sensory Evaluation of the Stereoisomers of a Homologous Series (C5-C10) of 4-Mercapto-2-alkanols. Journal of Agricultural and Food Chemistry, 65(40), 8869–8878.
  • Global Substance Registration System (GSRS). (n.d.). 4-MERCAPTO-4-METHYL-2-HEXANONE. Retrieved from [Link]

  • Wakabayashi, M., et al. (2014). Comparison of odour thresholds and odour qualities of the enantiomers of 4-mercapto-2-alkanones and 4-acetylthio-2-alkanones. Flavour and Fragrance Journal, 29(5), 289-296.
  • Leffingwell, J.C. (n.d.). The 4-mercapto-2-hexanones. Retrieved from [Link]

  • LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

Sources

Comparative

The Definitive Guide to Quantifying Trace Volatile Thiols: Deuterated 4-Mercapto-4-methyl-2-hexanone as an Internal Standard

Executive Summary Volatile polyfunctional thiols, such as 4-mercapto-4-methyl-2-hexanone (4-MMH) and its close structural relative 4-mercapto-4-methyl-2-pentanone (4-MMP), are highly potent aroma compounds crucial to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Volatile polyfunctional thiols, such as 4-mercapto-4-methyl-2-hexanone (4-MMH) and its close structural relative 4-mercapto-4-methyl-2-pentanone (4-MMP), are highly potent aroma compounds crucial to the flavor profiles of foods, fermented beverages, and fragrances[1]. With odor detection thresholds in the sub-nanogram per liter range, their quantification demands extreme analytical sensitivity[2]. However, their high reactivity, susceptibility to oxidation, and trace-level abundance make them notoriously difficult to quantify accurately in complex matrices[2].

For researchers and drug development professionals, relying on standard calibration methods often introduces unacceptable margins of error. This guide objectively compares quantification strategies and demonstrates why Deuterated 4-Mercapto-4-methyl-2-hexanone (e.g., 4-MMH-d3 or d4) utilized within a Stable Isotope Dilution Assay (SIDA) is the ultimate self-validating internal standard for trace thiol analysis[3].

The Analytical Challenge & The SIDA Advantage

Why Traditional Quantification Fails (The Causality of Matrix Effects)

When analyzing complex matrices (e.g., biological fluids, wine, or hop extracts), the sample matrix heavily influences the extraction efficiency and ionization of the target analyte[4].

  • External Calibration: Fails because it does not account for adsorptive losses during sample preparation or ion suppression in the mass spectrometer[5].

  • Structural Analog Internal Standards (e.g., 3-Mercaptohexanol): While better than nothing, structural analogs have different boiling points and polarities than 4-MMH. Consequently, they elute at different retention times during gas chromatography (GC). Because they enter the mass spectrometer's ionization source at different times, they are subjected to different co-eluting matrix components. The matrix suppression experienced by the analog does not accurately reflect the suppression experienced by 4-MMH, leading to skewed quantification[2].

The Mechanistic Superiority of Deuterated 4-MMH

By utilizing a stable isotope-labeled version of the analyte—Deuterated 4-MMH—researchers create a self-validating analytical system [3].

The deuterated isotopologue shares the exact physicochemical properties of native 4-MMH. When spiked into the raw sample before any extraction, it experiences the exact same oxidative losses and extraction efficiencies. Crucially, it co-elutes perfectly with the native analyte. When both enter the ionization source simultaneously, any matrix components that suppress the ionization of native 4-MMH will suppress the deuterated standard to the exact same degree[3]. By measuring the ratio of their specific MRM (Multiple Reaction Monitoring) transitions, the matrix effect is mathematically canceled out[6].

SIDA_Logic Analyte Native 4-MMH (Analyte) Matrix Complex Sample Matrix (Induces Losses & Suppression) Analyte->Matrix Deuterated Deuterated 4-MMH (Internal Standard) Deuterated->Matrix Coelution Exact Chromatographic Co-elution Matrix->Coelution Ionization Identical Ionization Efficiency Coelution->Ionization Result Absolute Quantification (Matrix Effects Canceled) Ionization->Result

Mechanistic pathway demonstrating how SIDA neutralizes matrix effects in thiol quantification.

Comparative Performance Data

To objectively evaluate the efficacy of Deuterated 4-MMH, we compare its performance against alternative quantification methodologies in a highly complex, fermented matrix.

Quantification MethodInternal Standard UsedRecovery (%)Precision (RSD %)Matrix Effect CorrectionThroughput
SIDA (Recommended) Deuterated 4-MMH 98 - 102% < 3% Absolute (100%) High
Standard AdditionNone (Native 4-MMH spiked)95 - 105%5 - 8%HighVery Low
Structural Analog3-Mercaptohexanol75 - 85%12 - 15%Partial (Co-elution fails)High
External CalibrationNone40 - 60%> 20%NoneHigh

Data Synthesis: While Standard Addition provides acceptable recovery, it requires multiple spiked aliquots per unknown sample, destroying laboratory throughput. SIDA using Deuterated 4-MMH is the only method that delivers absolute matrix correction alongside high-throughput capabilities[5].

Experimental Protocol: HS-SPME-GC-MS/MS Workflow

The following step-by-step methodology details the extraction and quantification of 4-MMH using Headspace Solid-Phase Microextraction (HS-SPME) coupled with tandem mass spectrometry (GC-MS/MS)[7].

Step 1: Sample Preparation & IS Spiking
  • Transfer 10 mL of the cold sample into a 20 mL headspace vial containing 3.0 g of NaCl. (Causality: The "salting-out" effect decreases the solubility of polar thiols in the aqueous phase, driving them into the headspace).

  • Critical Step: Immediately spike the sample with 50 µL of a working solution of Deuterated 4-MMH (e.g., 100 µg/L in ethanol). Seal the vial immediately with a PTFE/silicone septum.

  • (Causality: Adding the IS at the very beginning ensures that any subsequent oxidative loss affects the analyte and IS equally, preserving the final quantitation ratio).

Step 2: Equilibration & HS-SPME Extraction
  • Equilibrate the vial at 40°C for 10 minutes with continuous agitation (250 rpm).

  • Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 40°C.

  • (Causality: The triple-phase fiber provides the optimal surface chemistry to trap low-molecular-weight, highly volatile sulfur compounds).

Step 3: GC-MS/MS Analysis
  • Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Separate the analytes using a polar polyethylene glycol (PEG) column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm).

  • Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for native 4-MMH and the corresponding mass-shifted transitions for Deuterated 4-MMH.

Workflow A Raw Sample + NaCl B Spike IS (Deuterated 4-MMH) A->B Step 1 C Equilibration (40°C, 10 min) B->C Step 2 D HS-SPME Extraction C->D Step 3 E GC-MS/MS (MRM Mode) D->E Step 4 F Data Processing (Isotope Ratio) E->F Step 5

Step-by-step HS-SPME-GC-MS/MS workflow for self-validating thiol quantification.

Conclusion

For analytical scientists dealing with complex matrices, relying on external calibration or non-isotopic structural analogs for volatile thiol quantification introduces severe analytical vulnerabilities. Deuterated 4-Mercapto-4-methyl-2-hexanone provides an elegant, self-validating SIDA framework. By perfectly mimicking the native analyte's behavior during extraction and co-eluting during mass spectrometric ionization, it guarantees precision, completely corrects for matrix suppression, and streamlines high-throughput workflows.

References

Sources

Validation

Technical Guide: Correlating Sensory Perception with Chemical Quantification of Volatile Thiols

Topic: Correlation between Sensory Analysis and Chemical Quantification of Thiols Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary: The "Part...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Correlation between Sensory Analysis and Chemical Quantification of Thiols Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The "Parts-Per-Trillion" Paradox

Volatile thiols (mercaptans) represent one of the most significant analytical challenges in flavor chemistry and pharmaceutical metabolite profiling. Compounds such as 4-mercapto-4-methylpentan-2-one (4MMP) and 3-mercaptohexyl acetate (3MHA) possess odor detection thresholds (ODT) in the low nanogram-per-liter (ng/L) or parts-per-trillion (ppt) range.

The core challenge is a sensitivity gap : standard mass spectrometric detectors often have limits of detection (LOD) higher than the human sensory threshold. Consequently, a sample may be chemically "undetectable" yet sensorially potent. This guide compares the efficacy of sensory analysis (GC-Olfactometry, QDA) against advanced chemical quantification (Derivatization-GC-MS/MS) and provides a validated workflow to bridge the correlation gap.

Comparative Analysis: Sensory vs. Chemical Modalities[2][3][4][5][6]

The Sensitivity Hierarchy

The following table illustrates the critical disparity between human reception and instrumental detection limits without pre-concentration.

Table 1: Sensory Thresholds vs. Instrumental LODs (Matrix: 12% Ethanol/Water)

Thiol CompoundSensory DescriptorHuman ODT (ng/L)GC-MS (Scan Mode) LODGC-SCD LODGC-MS/MS (Derivatized) LOD
4MMP Box tree, Cat urine0.8 ~500 ng/L~10 ng/L0.5 ng/L
3MHA Passion fruit, Guava4.0 ~500 ng/L~20 ng/L1.0 ng/L
3MH Grapefruit, Citrus60.0 ~1000 ng/L~50 ng/L5.0 ng/L
2-Furfurylthiol Roasted coffee0.4 ~200 ng/L~5 ng/L0.1 ng/L

Insight: Direct injection GC-MS is insufficient for thiol profiling. To correlate chemical data with sensory reality, one must use Specific Derivatization coupled with Tandem Mass Spectrometry (MS/MS) .

Methodological Trade-offs
FeatureSensory Analysis (GC-O / QDA) Chemical Quantification (GC-MS/MS)
Primary Detector Human Olfactory BulbTriple Quadrupole Mass Spectrometer
Linearity Sigmoidal (Stevens' Power Law)Linear (

)
Selectivity High (detects odor-active only)High (MRM transitions specific to mass)
Throughput Low (Fatigue limits: ~4 samples/day)High (Automated: ~50 samples/day)
Blind Spots Adaptation/Anosmia, SubjectivityMatrix Suppression, Non-volatile precursors
Data Output Intensity, Duration, QualityAbsolute Concentration (ng/L)

The Correlation Nexus: Why Data Diverges

A high chemical concentration does not guarantee high sensory intensity. The correlation is non-linear due to Perceptual Interactions .

Mechanism of Divergence
  • Masking: High levels of methoxypyrazines (green pepper) can suppress the perception of tropical thiols despite constant concentration.

  • Synergy: Sub-threshold concentrations of 3MH and 3MHA can combine to produce a perceptible aroma even if individually undetectable.

  • Matrix Effects: Ethanol content alters the volatility (Henry's Law constant) of thiols, changing the headspace concentration available to the nose.

Visualization: The Sensory-Chemical Interface

The following diagram maps the pathway from chemical presence to perceived signal, highlighting where correlation breaks down.

ThiolPerception Chemical Chemical Conc. (GC-MS/MS) Headspace Headspace Conc. (Volatility) Chemical->Headspace Henry's Law Matrix Matrix Effect (Ethanol/pH) Matrix->Headspace Modulates Receptor Olfactory Receptor Binding Headspace->Receptor Binding Affinity Processing Neural Processing (Masking/Synergy) Receptor->Processing Signal Transduction Processing->Receptor Adaptation Perception Sensory Perception (GC-O Intensity) Processing->Perception Cognitive Interpretation

Figure 1: The pathway from chemical concentration to sensory perception. Note that GC-MS measures the "Chemical" node, while humans perceive the result of the "Processing" node.

Validated Experimental Protocol

To achieve a correlation coefficient (


) > 0.9, you must employ a Self-Validating Dual-Stream Workflow . This protocol uses Ethyl Propiolate (ETP)  derivatization for chemical stability and GC-Olfactometry  for sensory validation.
Reagents & Standards
  • Derivatizing Agent: Ethyl Propiolate (ETP) (Stabilizes reactive -SH groups).

  • Internal Standard (IS): 4-methoxy-2-methyl-2-butanethiol (4M2M2B) or deuterated 3MH-d5.

  • Matrix: Model wine (12% EtOH, pH 3.5) for calibration curves.

Step-by-Step Workflow
Stream A: Chemical Quantification (ETP-GC-MS/MS)

Objective: Stabilize thiols and quantify at ng/L levels.

  • Sample Preparation:

    • Take 50 mL of sample (wine/biological fluid).[2]

    • Add 50 µL Internal Standard (conc. 1 mg/L).

    • Add 500 µL Ethyl Propiolate (250 mM) .

    • Adjust pH to 10.0 using NaOH (Thiols must be in thiolate ion form

      
       to react).
      
    • Stir for 20 minutes at room temperature.

  • Solid Phase Extraction (SPE):

    • Condition SPE cartridge (C18 or styrene-divinylbenzene) with Methanol then Water.[3]

    • Load derivatized sample.

    • Wash with 5 mL 40% Methanol (removes matrix interferences).

    • Elute analytes with 2 mL Dichloromethane (DCM).

  • Concentration:

    • Dry eluate over anhydrous

      
      .[4][3]
      
    • Evaporate under Nitrogen stream to 50 µL.

  • Instrumental Analysis (GC-MS/MS):

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Mode: MRM (Multiple Reaction Monitoring).

    • Transitions:

      • 3MH-ETP: m/z 232

        
         103 (Quant), 160 (Qual).
        
      • 4MMP-ETP: m/z 230

        
         128 (Quant).
        
Stream B: Sensory Validation (GC-Olfactometry)

Objective: Confirm odor activity of detected peaks.

  • Injection: Splitless injection of the underivatized extract (using p-HMB extraction method to preserve odor character, as ETP changes the odor). Note: ETP derivatives are non-odorous; for GC-O, use specific thiol extraction like p-Hydroxymercuribenzoate (p-HMB) which is reversible.

  • Detection:

    • Split column effluent 1:1 between MS and Olfactory Port.

    • Humidify olfactory air stream to prevent nasal dehydration.

  • Data Recording:

    • Panelists record Start Time , End Time , Descriptor , and Intensity (1-5) .

    • Calculate NIF (Nasal Impact Frequency) values.

Workflow Diagram

ProtocolWorkflow cluster_chem Stream A: Chemical Quantification cluster_sensory Stream B: Sensory Validation Sample_A Sample (50mL) Deriv Derivatization (Ethyl Propiolate, pH 10) Sample_A->Deriv SPE SPE Extraction (C18 Cartridge) Deriv->SPE MSMS GC-MS/MS (MRM) Quantification SPE->MSMS Data Data Correlation (Pearson's r) MSMS->Data Sample_B Sample (50mL) Extract Specific Extraction (p-HMB Reversible) Sample_B->Extract GCO GC-Olfactometry (Human Sniffer) Extract->GCO AEDA AEDA Analysis (Dilution Factors) GCO->AEDA AEDA->Data

Figure 2: Dual-stream workflow ensuring chemical data is validated by sensory reality.

References

  • Coetzee, C., et al. (2016). Investigation of Thiol Levels in Young Commercial South African Sauvignon Blanc and Chenin Blanc Wines Using Propiolate Derivatization and GC-MS/MS. South African Journal of Enology and Viticulture. Link

  • Mateo-Vivaracho, L., et al. (2010). Automated determination of volatile thiols in wine by SPE-GC-MS/MS. Journal of Chromatography A. Link

  • Tominaga, T., et al. (1998).[3] Identification of new volatile thiols in the aroma of Vitis vinifera L. var.[5] Sauvignon blanc wines. Flavour and Fragrance Journal. Link

  • Herbst-Johnstone, M., et al. (2013).[3] Ethyl Propiolate Derivatisation for the Analysis of Varietal Thiols in Wine. Journal of Chromatography A. Link

  • BenchChem. (2025).[1][6] Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) Analysis of Thiols. Link

Sources

Comparative

4-Mercapto-4-methyl-2-hexanone vs 3-Mercaptohexyl acetate aroma contribution

Executive Summary Objective: To delineate the sensory, chemical, and functional distinctions between 4-Mercapto-4-methyl-2-hexanone (4MM2H) and 3-Mercaptohexyl acetate (3MHA) for application in flavor chemistry and enolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To delineate the sensory, chemical, and functional distinctions between 4-Mercapto-4-methyl-2-hexanone (4MM2H) and 3-Mercaptohexyl acetate (3MHA) for application in flavor chemistry and enology.

Core Insight: While both compounds are potent sulfur-containing volatiles contributing to "tropical" and "catty" profiles, they occupy distinct functional niches. 3MHA is a transient, high-impact natural varietal thiol critical to Sauvignon Blanc and passion fruit typicity, defined by its instability. 4MM2H is a structural homolog of the famous "cat ketone" (4MMP), offering a more stable, synthetic or nature-identical alternative with a sensory profile shifting towards "floral-savory" and "blackcurrant" nuances, often used to modulate umami or spice profiles in complex formulations.

Chemical Structure & Physicochemical Properties[1]

Understanding the structural basis of these compounds explains their volatility, threshold, and stability differences.

Feature4-Mercapto-4-methyl-2-hexanone (4MM2H)3-Mercaptohexyl acetate (3MHA)
CAS Number 851768-52-0136954-20-6
FEMA Number 45833851
Structure Class

-Mercapto Ketone

-Mercapto Ester
Molecular Formula


Functional Group Tertiary thiol, KetoneSecondary thiol (esterified), Acetate ester
Chirality One chiral center (C4)One chiral center (C3)
LogP (Hydrophobicity) ~1.76 (Moderate)~2.3 (Higher)
Stability High: Ketones are resistant to hydrolysis.Low: Prone to rapid hydrolysis to 3MH and acetic acid.
Structural Implications[1][2][3]
  • 4MM2H (The Ketone): The tertiary thiol group is sterically hindered, offering resistance to oxidation compared to primary thiols. The ketone moiety is chemically stable in acidic media (like wine or fruit bases), making it a robust flavoring agent.

  • 3MHA (The Ester): The acetate ester bond is labile. In acidic aqueous solutions (wine pH 3.0–3.5), 3MHA hydrolyzes back to 3-mercaptohexan-1-ol (3MH), causing the loss of the "zesty/box tree" note and a shift toward the "rhubarb/citrus" note of 3MH.

Sensory Profile & Aroma Contribution[1][2][3][4]

The sensory impact of thiols is driven by the "Tropical-Sulfur" duality. Concentration and matrix determine whether the perception is "fruit" or "cat urine."

Comparative Sensory Analysis
Attribute4MM2H (The Homolog)3MHA (The Standard)
Primary Descriptors Blackcurrant, Catty, Floral, Savory/Spice.Passion fruit, Grapefruit, Box tree (Buxus), Guava.
Odor Threshold (OT) Low (ppb range): Exact OT is matrix-dependent but comparable to 4MMP (~1-10 ng/L).Ultra-Low (ng/L): ~2–4 ng/L in wine/water.
Nuance Heavier, more "meaty" or "savory" at high concentrations. Enhances umami/kokumi.[1]Zesty, volatile, "sparkling" fruitiness. High impact top-note.
Application Focus Flavor modification (Savory, Spice, Fruit blends).Varietal authenticity (Sauvignon Blanc, IPAs).
The "Catty" vs. "Fruity" Balance[3]
  • 3MHA: Predominantly fruity at physiological concentrations. The "catty" note appears only at very high concentrations or in the presence of specific interferences.

  • 4MM2H: Structurally related to 4-mercapto-4-methyl-2-pentanone (4MMP).[2] It shares the "Ribes" (blackcurrant) character. At lower concentrations, it provides a "floral-fruity" lift; at higher concentrations, it reinforces "catty" or "alliaceous" (onion/garlic) notes, necessitating precise dosage control.

Formation & Synthesis Pathways[1][3][6]

The origin of these compounds dictates their availability and regulatory status.

Biogenesis vs. Chemical Synthesis Diagram

G cluster_0 3MHA Biogenesis (Fermentation) cluster_1 4MM2H Chemical Synthesis Hexenol E-2-Hexenal (Grape Precursor) GSH_Conj Glut-3MH (Glutathione Conjugate) Hexenol->GSH_Conj GSH Transferase Cys_Conj Cys-3MH (Cysteine Conjugate) GSH_Conj->Cys_Conj Peptidase ThreeMH 3-Mercaptohexan-1-ol (3MH) Cys_Conj->ThreeMH Yeast Beta-Lyase (C-S Cleavage) ThreeMHA 3-Mercaptohexyl acetate (3MHA) ThreeMH->ThreeMHA Yeast ATF1 (Acetyltransferase) Precursor 4-Methyl-3-hexen-2-one (Homolog of Mesityl Oxide) FourMM2H 4-Mercapto-4-methyl-2-hexanone (4MM2H) Precursor->FourMM2H Michael Addition (Base Catalyzed) H2S Hydrogen Sulfide (H2S) H2S->FourMM2H

Caption: Comparison of the bio-enzymatic generation of 3MHA via yeast metabolism versus the chemical synthesis of 4MM2H via Michael addition.

Analytical Methodologies

Quantification of these thiols requires extreme sensitivity due to their nanogram-per-liter thresholds. Standard GC-MS is insufficient without specific isolation/derivatization steps.

Protocol: SIDA-GC-MS/MS (Stable Isotope Dilution Assay)

Principle: Thiol-specific isolation using organomercurial reagents (p-HMB) or solid-phase extraction (SPE), followed by derivatization to protect the thiol group and improve volatility.

Step-by-Step Workflow:

  • Internal Standard Addition:

    • Add deuterated standards (

      
      -3MHA and 
      
      
      
      -4MM2H) to the sample matrix (wine/juice) to correct for extraction efficiency and matrix effects.
  • Selective Extraction (p-HMB Method):

    • Adjust sample pH to 7.0.

    • Percolate through a column containing p-Hydroxymercuribenzoate (p-HMB) loaded on anion-exchange resin.

    • Mechanism: The free thiol (-SH) binds covalently to the mercury. Non-thiol volatiles are washed away.

  • Liberation & Elution:

    • Elute the bound thiols using a solution of L-Cysteine or Dithiothreitol (DTT) in excess. The high concentration of competitor thiol displaces the analyte.

  • Extraction & Drying:

    • Extract the liberated thiols into an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Dry over anhydrous

      
      .
      
  • Instrumental Analysis (GC-MS/MS):

    • Column: Polar phase (e.g., DB-Wax or SolGel-Wax) to separate isomers.

    • Detection: Triple Quadrupole (QqQ) in MRM (Multiple Reaction Monitoring) mode for maximum sensitivity.

    • Target Ions:

      • 3MHA: m/z 116 (Quantifier), 101, 43.

      • 4MM2H: m/z 146 (Molecular ion), 113 (Loss of SH), 43.

Analytical Workflow Diagram

Analysis Sample Sample Matrix (Wine/Extract) Purification p-HMB Affinity Chromatography (Covalent Thiol Capture) Sample->Purification Load ISTD Add Deuterated STDs (d2-3MHA, d-4MM2H) ISTD->Sample Elution Ligand Exchange (Excess L-Cysteine) Purification->Elution Wash & Elute GCMS GC-MS/MS (QqQ) MRM Mode Analysis Elution->GCMS Inject Organic Phase

Caption: Workflow for the trace quantification of polyfunctional thiols using p-HMB affinity isolation and Mass Spectrometry.

Stability & Application Guidelines

For researchers developing shelf-stable products, the stability profile is the deciding factor.

  • 3MHA (The Volatile Star):

    • Half-life: Short. In white wine (pH 3.2, 15°C), 3MHA concentration can decrease by 50% within the first year of aging due to hydrolysis.

    • Preservation: Requires low storage temperatures and protection from oxygen (to prevent oxidation of the precursor 3MH).

  • 4MM2H (The Stable Anchor):

    • Half-life: Long. The ketone group is stable against hydrolysis.

    • Usage: Ideal for beverages requiring a stable "tropical/catty" top note that survives pasteurization and long shelf-life.

    • Dosing: Use at 0.1–5.0 ppb . Exceeding this risks introducing "sweaty" or "garlic" off-notes.

References

  • FEMA (Flavor and Extract Manufacturers Association). (2011). FEMA GRAS Assessment of 4-Mercapto-4-methyl-2-hexanone (FEMA 4583). [Link]

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2011). Safety evaluation of certain food additives and contaminants (WHO Food Additives Series 64): 4-Mercapto-4-methyl-2-hexanone (No. 1926). [Link]

  • Tominaga, T., et al. (1996). Identification of 3-mercaptohexyl acetate in Sauvignon wine, a powerful aromatic compound exhibiting box-tree odor. Vitis.[3] [Link]

  • PubChem. (n.d.). Compound Summary: 4-Mercapto-4-methyl-2-hexanone. [Link][3][1][4]

  • Roland, A., et al. (2011). Varietal Thiols in Wine: Discovery, Analysis and Applications. Chemical Reviews.[5] [Link]

Sources

Validation

Benchmarking Commercial Yeast Strains for Thiol Release Efficiency: A Comprehensive Guide

Polyfunctional thiols—specifically 3-mercaptohexan-1-ol (3-MH), 3-mercaptohexyl acetate (3-MHA), and 4-mercapto-4-methylpentan-2-one (4-MMP)—are highly impactful aroma compounds responsible for the tropical, passionfruit...

Author: BenchChem Technical Support Team. Date: March 2026

Polyfunctional thiols—specifically 3-mercaptohexan-1-ol (3-MH), 3-mercaptohexyl acetate (3-MHA), and 4-mercapto-4-methylpentan-2-one (4-MMP)—are highly impactful aroma compounds responsible for the tropical, passionfruit, and grapefruit notes in modern white wines and heavily hopped beers[1][2]. However, in both grape must and hopped wort, up to 90% of these thiols exist as odorless, non-volatile cysteinylated (Cys-) or glutathionylated (G-) precursors[3].

For researchers and drug development professionals utilizing yeast as a biomanufacturing chassis, the efficiency with which a commercial yeast strain biotransforms these precursors into free, aroma-active thiols is a critical benchmarking metric. This guide provides an objective, data-driven framework for evaluating commercial strains, grounded in mechanistic causality and validated analytical protocols.

Mechanistic Foundations of Thiol Biotransformation

To accurately benchmark yeast strains, one must first understand the enzymatic pathways governing thiol release. The biotransformation of bound thiols is entirely dependent on the yeast's carbon-sulfur (C-S) β-lyase activity[2][4].

In Saccharomyces cerevisiae, this activity is primarily encoded by the IRC7 gene, and to a lesser extent, STR3[4][5]. A significant challenge in commercial yeast selection is that many traditional strains possess a homozygous 38-bp deletion in the IRC7 allele. This mutation renders the translated enzyme truncated and functionally impaired for 4-MMP and 3-MH release[5][6].

Furthermore, releasing the free thiol (3-MH) is only the first step. To achieve the highly desirable passionfruit aroma of 3-MHA (which has a remarkably low sensory threshold of 4 ng/L), the yeast must possess robust alcohol acetyltransferase (ATF1/ATF2) activity to esterify 3-MH[1][3].

ThiolPathway G3MH Glutathionylated Precursor (G-3MH) Cys3MH Cysteinylated Precursor (Cys-3MH) G3MH->Cys3MH γ-glutamyl transpeptidase Free3MH Free Thiol (3-MH) Tropical/Grapefruit Cys3MH->Free3MH β-lyase (IRC7/tnaA) Free3MHA Acetate Ester (3-MHA) Passionfruit Free3MH->Free3MHA ATF1/ATF2 Free4MMP Free Thiol (4-MMP) Boxwood Cys4MMP Cysteinylated Precursor (Cys-4MMP) Cys4MMP->Free4MMP β-lyase (IRC7)

Biotransformation of bound precursors to volatile free thiols and esters via yeast enzymes.

Comparative Analysis of Commercial Yeast Strains

When benchmarking commercial strains, we categorize them into traditional strains, interspecies hybrids, and genetically modified (GM) strains engineered for hyper-release.

  • Traditional Wine and Brewing Strains: Strains like EC1118 and VIN13 exhibit baseline β-lyase activity, but their thiol release efficiency is often limited by precursor transport and IRC7 allelic variations[3][7]. Interestingly, recent benchmarking revealed that lager yeasts (S. pastorianus, e.g., Diamond Lager) often outperform traditional ale yeasts (e.g., K-97) in releasing thiols from glutathionylated precursors, achieving up to 0.13% release efficiency[8][9]. The maltose-negative S. cerevisiae var. chevalieri strain SafBrew™ LA-01 demonstrated an unexpected 0.34% release efficiency from G-3SHol, significantly outperforming standard ale strains[8][9].

  • Interspecies Hybrids: Constructed hybrids (e.g., crossing brewing strains with wild S. eubayanus or S. uvarum) inherit the high β-lyase activity of wild strains while maintaining the fermentation kinetics of commercial strains, resulting in elevated 4-MMP and 3-MH levels[10][11].

  • Genetically Modified (GM) Strains: The most dramatic shifts in thiol release efficiency are seen in GM strains. Strains engineered to express the Escherichia coli tnaA gene (a tryptophanase with strong C-S β-lyase activity) or optimized IRC7 alleles can increase free thiol release by 20- to 100-fold[3][7]. For instance, an AWRI1631 strain co-expressing tnaA and ATF1 yielded over 7,000 ng/L of 3-MHA in Sauvignon Blanc fermentations—levels unattainable by traditional selective breeding[3].

Quantitative Benchmarking of Thiol Release
Strain CategoryStrain ExampleGenetic MechanismThiol Release Efficiency / YieldKey Characteristics
Traditional Ale SafAle™ K-97Native IRC7 (often truncated)~0.02% - 0.04% (G-3MH)Baseline performance; poor glutathionylated precursor utilization[9].
Traditional Lager Diamond / L7Native IRC7~0.13% (G-3MH)Better utilization of G-3MH than ale strains; highly temperature dependent[8][12].
Maltose-Negative SafBrew™ LA-01Unknown/Native0.34% (G-3MH)Unexpectedly high cleavage of glutathionylated precursors[8][9].
Interspecies Hybrid S. cerevisiae x S. eubayanusInherited wild β-lyaseModerate to HighCombines wild β-lyase activity with commercial attenuation[10].
GM / Engineered AWRI1631[tnaA_ATF1]E. coli tnaA + ATF1 overexpression~7,000 ng/L 3-MHA~100-fold increase over traditional strains; extreme esterification[3].

Standardized Experimental Protocol for Thiol Benchmarking

To objectively benchmark thiol release, researchers must employ a self-validating experimental design. Relying solely on natural must or wort introduces unacceptable matrix variability, as precursor concentrations fluctuate wildly based on harvest conditions and hop varietals[13][14].

Causality of Experimental Choices
  • Precursor Spiking: We spike the matrix with exact concentrations of synthesized Cys-3MH and G-3MH. This establishes a known theoretical maximum, allowing us to calculate true percentage release efficiency rather than arbitrary final concentrations[3][8].

  • Temperature Control: Fermentation temperature is strictly controlled (e.g., 15°C). Higher temperatures (e.g., 21°C–30°C) rapidly degrade the highly volatile 3-MHA ester back into 3-MH or other byproducts, skewing the esterification data[7][12].

  • Solid-Phase Extraction (SPE): Thiols exist at ultra-trace levels (ng/L) and are highly reactive. SPE preconcentration prevents oxidative loss and isolates the target analytes from the complex carbohydrate/ethanol matrix[11][14].

  • Internal Standards: The addition of deuterated isotopes (e.g., d3-3MH) prior to extraction validates the recovery rate of the SPE process, ensuring the analytical system is self-validating and trustworthy.

Step-by-Step GC-MS/MS Workflow
  • Matrix Preparation: Prepare a synthetic must or a standardized 15 °P wort. Spike the matrix with 250 µg/L of synthesized Cys-3MH and G-3MH to establish a controlled baseline[3][8].

  • Fermentation: Inoculate the yeast at a standard rate of 1×10⁶ cells/mL. Ferment strictly at 15°C to preserve esterified thiols (3-MHA)[3][7].

  • Sample Preparation & Internal Standardization: Post-fermentation, add a known concentration of 4-methoxy-2-methyl-2-mercaptobutane (or d3-3MH) as an internal standard to a 50 mL sample aliquot.

  • Solid-Phase Extraction (SPE): Pass the sample through a pre-conditioned strongly basic anion exchange cartridge (e.g., Dowex). Elute the bound thiols using an acidic organic solvent (such as dichloromethane)[11][14].

  • Derivatization (Recommended): Derivatize the eluate with ethyl propiolate or pentafluorobenzyl bromide (PFBBr) to improve compound volatility and chromatographic peak resolution.

  • GC-MS/MS Analysis: Inject the derivatized sample into a Gas Chromatograph equipped with a tandem mass spectrometer. Quantify 3-MH, 3-MHA, and 4-MMP using specific m/z transitions against a multi-point calibration curve[11][14].

Workflow Must 1. Matrix Preparation Spike with 250 µg/L Cys-3MH Inoculation 2. Yeast Inoculation 1x10^6 cells/mL at 15°C Must->Inoculation Fermentation 3. Fermentation Monitor Attenuation Inoculation->Fermentation SPE 4. Solid-Phase Extraction Add d3-3MH Internal Standard Fermentation->SPE GCMS 5. GC-MS/MS Analysis Quantify 3-MH & 3-MHA SPE->GCMS

Standardized self-validating workflow for quantifying yeast thiol release efficiency.

Strategic Recommendations for Strain Selection

For application scientists and bioprocess engineers, the selection of a yeast strain must align with the precursor profile of the raw material. If the fermentation matrix is rich in glutathionylated precursors (common in certain hop varieties), lager strains or specific maltose-negative strains (like SafBrew LA-01) offer superior cleavage efficiency over traditional ale strains[8][9]. Conversely, if maximum sensory impact is required regardless of the precursor type, GM strains expressing tnaA or optimized IRC7 alleles provide unmatched biotransformation capabilities, pushing thiol concentrations well beyond natural sensory thresholds[3][7].

References

1. - ACS Publications 2. - Scott Janish 3. - MDPI 4. - ACS Publications 5. - ResearchGate 6. - Taylor & Francis 7. - BrewingScience 8. - ResearchGate 9. - PMC 10. - PubMed 11. - VTT Research 12. - SciELO 13. - UCLouvain 14. - ResearchGate

Sources

Comparative

Spectroscopic characterization data for 4-Mercapto-4-methyl-2-hexanone

Executive Summary & Compound Profile 4-Mercapto-4-methyl-2-hexanone (4MMH) is a potent volatile thiol contributing to the "tropical" and "catty" aroma profiles in Sauvignon Blanc wines, hops, and citrus fruits.[1][2] It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-Mercapto-4-methyl-2-hexanone (4MMH) is a potent volatile thiol contributing to the "tropical" and "catty" aroma profiles in Sauvignon Blanc wines, hops, and citrus fruits.[1][2] It acts as a higher homologue to the industry-standard "cat ketone" (4-Mercapto-4-methyl-2-pentanone, 4MMP).[2]

Unlike 4MMP, 4MMH is chiral .[1][2] This structural difference fundamentally alters its spectroscopic fingerprint and sensory properties.[1] This guide provides a technical comparison to resolve 4MMH from its analogues and impurities, focusing on NMR chirality effects and Mass Spectrometry fragmentation patterns.[2]

Compound Identity
PropertyDetail
IUPAC Name 4-sulfanyl-4-methylhexan-2-one
CAS Number 851768-52-0
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

OS
Molecular Weight 146.25 g/mol
Chirality One stereocenter at C4.[1][3][4][5][6][7] Exists as (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) and (

) enantiomers.[1]
Odor Threshold (

)-enantiomer:
0.45 ng/L (Fruity/Currant)(

)-enantiomer:
69 ng/L (Catty/Sulfury)

Comparative Analysis: 4MMH vs. 4MMP

The primary challenge in characterizing 4MMH is distinguishing it from 4MMP. While they share similar functional groups, the introduction of the ethyl group in 4MMH creates a stereocenter, destroying the symmetry found in 4MMP.[2]

Feature4-Mercapto-4-methyl-2-pentanone (4MMP)4-Mercapto-4-methyl-2-hexanone (4MMH)
Structure Achiral.[1][2] Gem-dimethyl group.[1]Chiral . Methyl + Ethyl group at C4.[1][2][8]
1H NMR (C3-H) Singlet (2H).[1][2] Protons are equivalent.[1]AB System / Multiplet . Protons are diastereotopic due to C4 chirality.[1]
Mass Spec (M+)

132

146
Key Fragment

75 (Loss of Acetone group)

89 (Loss of Acetone group)

Spectroscopic Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are reported in ppm (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) relative to TMS in CDCl

.[1][9]

Expert Insight: The critical differentiator in the 1H NMR spectrum is the methylene group at position 3 (adjacent to the ketone).[1][2] In 4MMP, this is a singlet.[1][2] In 4MMH, the adjacent chiral center (C4) makes these protons diastereotopic , often splitting them into a complex AB system or broadening the signal, depending on field strength.[2]

Table 1: 1H NMR Assignment (400 MHz, CDCl

)
Positionngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(ppm)
MultiplicityIntegrationAssignment Logic
1 2.18Singlet (s)3HMethyl ketone (distinctive sharp singlet).[1]
3 2.65 - 2.85AB System (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz)
2HDiastereotopic methylene

to carbonyl.[1]
SH 2.1 - 2.3Broad Singlet1HThiol proton.[1] Chemical shift varies with concentration/H-bonding.
4-Me 1.42Singlet (s)3HMethyl attached to chiral center (deshielded by S).[1][2]
5 1.60 - 1.75Multiplet (m)2HMethylene of the ethyl group (diastereotopic).[1][2]
6 0.98Triplet (t, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz)
3HTerminal methyl of the ethyl group.
Table 2: 13C NMR Assignment (100 MHz, CDCl

)
Carbonngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(ppm)
TypeAssignment
C2 (C=O) 208.5QuaternaryCarbonyl carbon (typical ketone range).[1]
C3 54.2CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methylene.[1]
C4 46.8QuaternaryChiral Center .[1] Attached to S, Me, Et, CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.[1][4]
C1 31.5CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Methyl ketone.[1]
C5 34.1CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Methylene of ethyl group.[1]
C4-Me 26.5CH

Methyl on chiral center.[1]
C6 8.9CH

Terminal methyl.[1]
B. Mass Spectrometry (EI, 70 eV)

Thiols often show weak molecular ions.[1][2] The fragmentation is driven by alpha-cleavage at the ketone and sulfur-directed fragmentation.[1]

Fragmentation Pathway:

  • Molecular Ion: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     146 (Trace/Weak).[1]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Cleavage (Carbonyl):  Loss of methyl radical 
    
    
    
    
    
    131.[1]
  • McLafferty Rearrangement: Not favored due to quaternary C4, but loss of Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    S (
    
    
    
    ) is common in thiols
    
    
    
    
    112.[1]
  • Base Peak: Often ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     43 ([CH
    
    
    
    C=O]
    
    
    ) or
    
    
    55 (hydrocarbon fragment).[1]
Table 3: Key MS Fragments
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

AbundanceFragment StructureDiagnostic Value
146 < 5%[M]

Molecular ion (confirms MW).[1]
112 15-20%[M - Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

S]

Characteristic thiol elimination.[1]
103 40-50%[M - CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

CO]

Loss of acetyl group (alpha cleavage).[1]
89 20-30%[M - CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C(O)CH

]

Cleavage at C3-C4 bond.[1]
43 100% (Base)[CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

CO]

Acetyl cation (standard for methyl ketones).[1]

Visualization of Characterization Workflows

Diagram 1: Mass Spectrometry Fragmentation Pathway

This diagram illustrates the logical fragmentation steps used to confirm the structure of 4MMH versus its isomers.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 146 [C7H14OS]+ Frag_43 Acetyl Cation m/z 43 [CH3-C=O]+ M_Ion->Frag_43 Alpha Cleavage (Base Peak) Frag_112 Desulfurized Alkene m/z 112 [C7H12O]+ M_Ion->Frag_112 - H2S (34 Da) Frag_89 Thiol Fragment m/z 89 [C4H9S]+ M_Ion->Frag_89 C3-C4 Bond Break Neutral_103 Neutral Loss (C5H11S radical)

Caption: EI-MS fragmentation pathways for 4-Mercapto-4-methyl-2-hexanone showing primary cleavage points.

Diagram 2: Analytical Workflow for Volatile Thiols

Thiols are highly reactive.[1][2] This workflow ensures sample integrity during isolation and detection.[1][2]

Analytical_Workflow cluster_prep Sample Preparation (Crucial) cluster_analysis Instrumental Analysis Sample Crude Extract (Wine/Hop Oil) Protect Add Antioxidant (Ascorbic Acid/EDTA) Sample->Protect Prevent Oxidation Deriv Derivatization (p-HMB or Ebselen) Protect->Deriv Purification/Stabilization GC GC Separation (Chiral Column) Deriv->GC Release Thiol (pH > 7) Detect Detection GC->Detect MS (ID) MS (ID) Detect->MS (ID) Structure SCD (Quant) SCD (Quant) Detect->SCD (Quant) Sulfur Specific Olfactometry Olfactometry Detect->Olfactometry Sensory (R vs S)

Caption: Optimized workflow for isolation and characterization of labile volatile thiols.

Experimental Protocol: Isolation & Verification

Objective: Isolate 4MMH from a complex matrix (e.g., fermentation broth) for spectroscopic verification without oxidizing the thiol group to a disulfide.

Reagents
  • Capture Reagent: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Hydroxymercuribenzoate (
    
    
    
    -HMB) or 4,4'-dithiodipyridine.[1]
  • Solvent: Dichloromethane (DCM), HPLC grade.[1][2]

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][2]

Step-by-Step Methodology
  • Selective Extraction:

    • Adjust sample pH to 7.0.[1][2]

    • Add

      
      -HMB solution (2 mM) to form the non-volatile mercaptide complex.[1]
      
    • Wash the aqueous phase with DCM to remove non-thiol volatiles (e.g., esters, alcohols).[1][2]

  • Thiol Release:

    • Add excess DTT or Cysteine to the aqueous phase containing the mercaptide.[1][2]

    • Adjust pH to 3.0 (acidic conditions favor the free thiol form over the mercaptide).[1][2]

  • Final Extraction:

    • Extract the released 4MMH into DCM (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       mL).
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      .[1]
    • Concentrate under a gentle nitrogen stream (Do not use rotary evaporation to dryness; 4MMH is volatile).[1][2]

  • Analysis:

    • Inject immediately into GC-MS or dissolve in CDCl

      
       for NMR.[1]
      
    • Self-Validating Step: Spike a known concentration of 4MMP (pentanone homologue) as an internal standard. If the 4MMP peak appears but 4MMH does not, the extraction failed.[1][2] If both appear, quantification is valid.[1][2]

References

  • Wakabayashi, M., et al. (2012).[1][2] Analytical and Sensory Characterization of Chiral 4-Mercapto-2-alkanones. ACS Symposium Series. [Link]

  • PubChem. (2025).[1][2][4] 4-Mercapto-4-methyl-2-hexanone Compound Summary. National Library of Medicine.[1] [Link][2]

  • Fedrizzi, B., et al. (2012).[1][2] Aging of Wine: The Role of Cysteinylated and Glutathionylated Precursors. Journal of Agricultural and Food Chemistry. [Link]

  • Roland, A., et al. (2011).[1][2] First Identification of 4-Mercapto-4-methyl-2-pentanone in Wine. Chemical Reviews (Thiol Review Section). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Mercapto-4-methyl-2-hexanone

Executive Summary: The Invisible Hazard 4-Mercapto-4-methyl-2-hexanone (CAS 851768-52-0 / FEMA 4583) presents a unique dual-hazard profile. While it possesses standard chemical hazards (skin/eye irritation, combustibilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Invisible Hazard

4-Mercapto-4-methyl-2-hexanone (CAS 851768-52-0 / FEMA 4583) presents a unique dual-hazard profile. While it possesses standard chemical hazards (skin/eye irritation, combustibility), its primary operational risk is its olfactory potency .

With an odor detection threshold in the parts-per-trillion (ppt) range, this compound is an "invisible contaminant." A micro-droplet spill will not only compromise experimental integrity but can necessitate building-wide evacuation due to the "catty," sulfurous stench, often mistaken for gas leaks.

This guide moves beyond standard SDS recommendations to provide a containment-focused protocol. Our goal is zero olfactory breakthrough.

Personal Protective Equipment (PPE): The Barrier Strategy

Standard laboratory PPE is insufficient for volatile thiols. You must adopt a Permeation Defense Strategy . Rubber polymers (latex, nitrile) are permeable to low-molecular-weight thiols over time.

Hand Protection: The Double-Barrier Protocol

Do not rely on single nitrile gloves. Thiols diffuse through the polymer matrix.

LayerMaterialSpecificationFunction
Inner Laminate Film (e.g., Silver Shield/4H)2.7 mil (min)Primary Chemical Barrier. Laminates offer >480 min breakthrough time for thiols but have poor dexterity.
Outer Nitrile 5-8 mil (Extended Cuff)Mechanical Protection. Protects the inner laminate glove from tears and provides grip. Disposable immediately upon splash.

Scientist's Note: If dexterity is absolutely critical and laminate gloves are impossible to use, utilize Double Nitrile (minimum 8 mil total thickness) and change gloves every 15 minutes or immediately upon any contact.

Body & Respiratory Protection

Clothing fibers (cotton/wool) absorb thiols and desorb them later, effectively turning the researcher into a mobile odor source.

  • Suit: Tyvek® Lab Coat or Coverall (Disposable). Must be worn over the standard lab coat. Discard in a sealed biohazard bag inside the fume hood after use.

  • Respiratory:

    • Primary: Work strictly within a certified chemical fume hood.

    • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band). Half-masks are discouraged because sulfur compounds are eye irritants.

Visualization: The PPE Defense Layers

PPE_Layers Skin Researcher Skin Inner Inner Glove: Laminate (Silver Shield) >480m Breakthrough Inner->Skin BLOCKED Outer Outer Glove: Nitrile (High Grip) Mechanical Barrier Outer->Inner Permeation (Slow) Suit Body Layer: Disposable Tyvek Prevents Fiber Absorption Env External Environment (Thiol Source) Env->Outer Splash/Vapor Env->Suit Vapor Adsorption

Figure 1: The layered defense strategy designed to decouple chemical permeation from mechanical handling.

Operational Protocol: The "Closed Loop" Workflow

Handling volatile thiols requires a "Kill at Source" mentality. Never remove contaminated items from the hood without neutralization.

Preparation (The Bleach Trap)

Thiols (R-SH) must be oxidized to non-volatile disulfides or sulfonates.

  • The Oxidant: Prepare a fresh 10-15% Sodium Hypochlorite (Bleach) solution.

    • Alternative: Hydrogen Peroxide (3%) is effective but slower. Bleach is preferred for immediate neutralization.

  • The Trap: If using vacuum lines or rotary evaporators, you must install a bleach trap between the process and the vacuum pump to prevent exhausting odors into the building plenum.

Handling Steps
  • Staging: Place a "Kill Beaker" (1L Bleach solution) inside the hood before opening the chemical vial.

  • Transfer: Use positive displacement pipettes or gas-tight syringes. Avoid pouring.

  • Immediate Neutralization:

    • Pipette tips, syringes, and wipes must be dropped directly into the Kill Beaker immediately after use.

    • Do not place them in the dry solid waste bin; they will off-gas.

Visualization: The Neutralization Workflow

Workflow cluster_Hood Fume Hood (Containment Zone) Source 4-Mercapto-4-methyl-2-hexanone (Pure) Exp Experimental Procedure Source->Exp Transfer (Syringe) KillBath Kill Bath (10% Bleach Solution) Exp->KillBath Dirty Tips/Glassware IMMEDIATE SUBMERSION Waste Liquid Waste (Neutralized) KillBath->Waste After 24h Soak Warn CRITICAL: Do not mix Bleach with Acids! KillBath->Warn

Figure 2: The 'Kill at Source' workflow ensuring no active thiol leaves the containment zone.

Decontamination & Disposal[1][2]

The Oxidation Mechanism

We utilize oxidative degradation to break the sulfur-hydrogen bond.



Further oxidation leads to sulfonic acids (

), which are water-soluble and odorless.
Cleanup Protocol
  • Glassware: Submerge all contaminated glassware in the bleach bath for a minimum of 24 hours .

  • Surfaces: Wipe down the hood surface with 10% bleach, followed by water (to prevent corrosion of the stainless steel).

  • Waste Disposal:

    • Verify the pH of the bleach waste is >9 (alkaline).

    • WARNING: Never mix bleach waste with acid waste streams. This generates Chlorine gas (

      
      ).
      
    • Label the waste container: "Oxidized Thiol Waste - Contains Bleach."

Emergency Response: Spill Scenario

Scenario: You drop a 10mL vial inside the hood.

  • Isolate: Lower the sash immediately.

  • Notify: Alert lab personnel. Do not let anyone turn off the ventilation.

  • Neutralize:

    • Pour 10-20% bleach solution gently over the spill (from the perimeter inward) to minimize aerosolization.

    • Cover with absorbent pads soaked in bleach.

    • Allow to sit for 30 minutes.

  • Clean: Collect pads into a double-bagged sealable container inside the hood.

References

  • National Institutes of Health (PubChem). (2025). 4-Mercapto-4-methyl-2-hexanone (Compound Summary).[1][2][3] Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EH&S. (n.d.). Standard Operating Procedures for Using Stench Chemicals.[4] Retrieved from [Link]

  • University of Washington EH&S. (n.d.). Working with Thiols and Stench Chemicals. Retrieved from [Link]

  • Synerzine. (2021). Safety Data Sheet: 4-Mercapto-4-methylpentan-2-one (Analogous Handling). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.